molecular formula C7H8INO B1590050 2-Iodo-3-methoxyaniline CAS No. 98991-09-4

2-Iodo-3-methoxyaniline

Cat. No.: B1590050
CAS No.: 98991-09-4
M. Wt: 249.05 g/mol
InChI Key: MIYUYGHVCASWTR-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxyaniline is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUYGHVCASWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543282
Record name 2-Iodo-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98991-09-4
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: Properties, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties, safe handling procedures, and key synthetic applications of 2-Iodo-3-methoxyaniline. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical data with practical insights to facilitate the effective and safe use of this versatile chemical intermediate.

Introduction: A Profile of this compound

This compound, with the CAS number 98991-09-4, is a substituted aniline that serves as a valuable building block in organic chemistry.[1] Its unique substitution pattern, featuring an iodine atom ortho to the amino group and a methoxy group in the meta position, imparts a distinct reactivity profile that is highly sought after in the synthesis of complex molecules. The presence of the iodo-, amino-, and methoxy- functionalities allows for a wide range of chemical transformations, making it a key intermediate in the construction of heterocyclic compounds and other elaborate molecular architectures.

The strategic placement of the iodine atom makes it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. The amino group, on the other hand, can be readily modified or can direct the regioselectivity of subsequent reactions. This dual functionality has cemented the role of this compound as an indispensable tool for synthetic chemists.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key physical data for this compound. It is important to note that while some experimental values are available, others are predicted and should be considered with appropriate scientific caution.

PropertyValueSource
CAS Number 98991-09-4[1]
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1]
Physical Form Solid
Melting Point 300.9 ± 32.0 °C (Predicted)[2]
Boiling Point No data available
Density No data available
Solubility No data available
Purity Typically ≥95%

Note: The predicted melting point appears unusually high for a substituted aniline and should be experimentally verified.

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the iodo, methoxy, and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Typically observed around 1250-1350 cm⁻¹.

  • C-O stretching (aryl ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-I stretching: Found in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 249, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodo and methoxy groups.

Safety, Handling, and Storage

Due to the potential hazards associated with substituted anilines and iodo-compounds, strict adherence to safety protocols is essential when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds such as 2-methoxyaniline provides valuable guidance.[4][5]

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Carcinogenicity: May cause cancer. 2-Methoxyaniline is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[4][5]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[4]

Recommended Handling Procedures

A logical workflow for handling this compound is depicted below, emphasizing the importance of a controlled and safe experimental environment.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_sds Review SDS for Analogous Compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in a Ventilated Enclosure prep_hood->handle_weigh handle_transfer Transfer Using Appropriate Tools (Spatula, Powder Funnel) handle_weigh->handle_transfer handle_reaction Set up Reaction Under Inert Atmosphere (if sensitive to air/moisture) handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of Waste in Designated Hazardous Waste Containers cleanup_decon->cleanup_waste

Caption: A flowchart illustrating the essential steps for the safe handling of this compound.

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend storage in a freezer at -20°C under an inert atmosphere to maintain its purity and stability.

Key Synthetic Application: The Larock Indole Synthesis

A prominent application of this compound is in the Larock indole synthesis , a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles.[6][7] This reaction is highly valued for its versatility and tolerance of a wide range of functional groups.

Reaction Mechanism and Rationale

The Larock indole synthesis proceeds through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The o-iodoaniline derivative undergoes oxidative addition to a Pd(0) catalyst.

  • Alkyne Coordination and Insertion: A disubstituted alkyne coordinates to the resulting Pd(II) complex, followed by migratory insertion into the aryl-palladium bond.

  • Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.

  • Reductive Elimination: Reductive elimination from this intermediate regenerates the Pd(0) catalyst and yields the indole product.

The choice of 2-iodoaniline derivatives is crucial for the success of this reaction, as the carbon-iodine bond is more reactive towards oxidative addition than carbon-bromine or carbon-chlorine bonds.

Experimental Protocol Example

While a specific protocol for this compound was not found in the immediate search, a general procedure for the Larock indole synthesis using an o-iodoaniline is as follows. This should be adapted and optimized for the specific substrates being used.

Materials:

  • This compound

  • Disubstituted alkyne (2-5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, catalyst)

  • Triphenylphosphine (PPh₃, ligand)

  • Potassium carbonate (K₂CO₃, base)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the disubstituted alkyne, potassium carbonate, and lithium chloride.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in anhydrous DMF.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G General Workflow for Larock Indole Synthesis start Start reagents Combine this compound, Alkyne, Base, and LiCl in an Inert Atmosphere start->reagents catalyst Prepare and Add Pd(OAc)₂/PPh₃ Catalyst in Anhydrous DMF reagents->catalyst reaction Heat and Stir Reaction Mixture (80-120 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench with Water and Perform Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification product Obtain Pure Indole Product purification->product

Caption: A generalized experimental workflow for the Larock indole synthesis.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of indole-containing scaffolds. While a comprehensive dataset of its physical properties is still emerging, its utility in reactions such as the Larock indole synthesis is well-established. Researchers and drug development professionals are encouraged to exercise caution in handling this compound, drawing upon safety data from analogous structures, and to perform thorough characterization to confirm its identity and purity in their applications. The insights and protocols provided in this guide are intended to support the safe and effective use of this compound in advancing chemical research and development.

References

  • Safety Data Sheet - CDN Isotopes. [URL: https://www.cdnisotopes.com/msds/D-6831.pdf]
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
  • Sigma-Aldrich - Safety Data Sheet. (2018-05-14). [URL: https://www.sigmaaldrich.com/sds/Aldrich/A88255]
  • SAFETY DATA SHEET - Fisher Scientific. (2010-06-04). [URL: https://www.fishersci.com/msds?productName=AC103310050]
  • This compound | C7H8INO | CID 13541358 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13541358]
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004353/]
  • The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives - ResearchGate. [URL: https://www.researchgate.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08930b]
  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167500/]
  • This compound | 98991-09-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8681]
  • Larock indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Larock_indole_synthesis]
  • material safety data sheet sds/msds - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27315_msds.pdf]
  • 98991-09-4|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/98991-09-4.html]
  • Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong - SciSpace. [URL: https://typeset.io/papers/preparation-method-of-2-iodo-4-methoxyaniline-2l6z1j9q1v]
  • This compound factory price - Hangzhou Sartort Biopharma Co., Ltd. [URL: https://www.lookchem.com/product_China-Suppliers-2-Iodo-3-methoxyaniline-factory-price-98991-09-4/15697669.html]

Sources

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 2-Iodo-3-methoxyaniline, a versatile and highly valuable scaffold in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification protocols, and analyze its reactivity profile. The core of this document focuses on the strategic application of this building block in the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The insights provided are grounded in established chemical principles and are designed to empower researchers in leveraging this reagent to its full potential in drug discovery programs.

Core Characteristics of the this compound Scaffold

This compound (CAS No: 98991-09-4) is a disubstituted aniline derivative whose strategic importance stems from the orthogonal reactivity of its three functional groups: the nucleophilic amine, the versatile aryl iodide, and the electronically-influential methoxy group.[1][2] This arrangement allows for sequential, regioselective modifications, making it a powerful precursor for constructing complex, polyfunctionalized molecules.[2]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, solvent selection, and purification strategies.

PropertyValueSource
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1][3]
Physical Form Solid
IUPAC Name This compound[1]
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C
Structural Anatomy

The unique substitution pattern of this compound is the key to its synthetic utility. The interplay between the electron-donating amino and methoxy groups and the bulky, polarizable iodine atom dictates the molecule's reactivity.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

A reliable and scalable synthesis is paramount for the utility of any building block. While various methods exist, decarboxylative iodination of the corresponding anthranilic acid offers a practical and efficient route.

Recommended Synthetic Protocol: Decarboxylative Iodination

This method is advantageous as it often proceeds under mild, transition-metal-free conditions, reducing the risk of metallic contamination in the final product.

Reaction Scheme: 3-Methoxyanthranilic acid → this compound

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxyanthranilic acid (1.0 eq).

  • Solvent Addition: Add acetonitrile (approx. 10 mL per 1 g of starting material). Stir the suspension at room temperature.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the suspension. Causality Note: NIS is chosen as a mild and effective electrophilic iodine source, which is generally easier to handle and more selective than molecular iodine.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot typically indicates reaction completion (usually 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining NIS/iodine), saturated sodium bicarbonate solution, and brine. Causality Note: The aqueous washes are critical for removing inorganic byproducts and unreacted reagents, simplifying the final purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This typically yields this compound as a solid with >95% purity.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its capacity to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The aryl iodide is the most reactive site for such transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in medicinal chemistry.[4][5] It involves the reaction of the aryl iodide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][6]

Key Advantages:

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is essential in multi-step drug synthesis.[6]

  • Commercial Availability: A vast array of boronic acids and esters are commercially available, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Robustness: The reaction is highly reliable and extensively documented.[7]

SuzukiCoupling cluster_cycle Pd Catalytic Cycle Aniline This compound OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Aniline->OxAdd BoronicAcid Aryl Boronic Acid (R-B(OH)₂) Transmetal Transmetalation (Ar-Pd(II)-R)L₂ BoronicAcid->Transmetal Pd0 Pd(0)L₂ Pd0->OxAdd Ar-I OxAdd->Transmetal R-B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product caption Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Suzuki-Miyaura Coupling.

Other Important Transformations
  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the coupling of the aryl iodide with various primary or secondary amines. This is a cornerstone reaction for accessing diarylamines and other complex amine-containing structures prevalent in pharmaceuticals.[8][9]

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds by coupling the aryl iodide with a terminal alkyne, providing access to aryl alkynes, which are versatile intermediates for further functionalization.

  • Larock Indole Synthesis: This compound is a precursor for synthesizing substituted indoles, a privileged scaffold in medicinal chemistry, via palladium-catalyzed annulation with alkynes.[10]

Applications in Medicinal Chemistry

Aniline substructures are common in drug candidates, but they can also be metabolic liabilities, leading to the formation of reactive metabolites.[9] Judiciously substituted anilines like this compound serve as critical starting points to build molecules where these liabilities are minimized or where the substitution pattern is key for biological activity.

For instance, the biaryl scaffold formed via Suzuki coupling is a common core in many kinase inhibitors. By starting with this compound, medicinal chemists can rapidly synthesize a library of analogues by varying the boronic acid coupling partner. The methoxy and amino groups can then be used as handles for further modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[15] The compound can be light-sensitive.[13][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][15]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][14] Causes skin and serious eye irritation.[3][14] May cause respiratory irritation.[3][14]

References

  • This compound | C7H8INO | CID 13541358 - PubChem. [Link]
  • 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem. [Link]
  • 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applic
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodin
  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Preparation method of 2-iodo-4-methoxyaniline (2018) | Yang Zhuhong - SciSpace. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki cross-coupling reaction - YouTube. [Link]
  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates - ACS Public
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC. [Link]

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2-Iodo-3-methoxyaniline CAS number 98991-09-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-3-methoxyaniline (CAS No. 98991-09-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional substitution pattern—featuring an amine, a methoxy group, and a strategically positioned iodine atom on a benzene ring—renders it an important intermediate for constructing complex molecular architectures.[1][2] Particularly in the fields of medicinal chemistry and drug development, this compound acts as a linchpin precursor for synthesizing polysubstituted heterocyclic scaffolds, such as indoles and quinolines, which form the core of numerous biologically active agents.[1][]

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the compound's properties, a robust synthesis protocol with mechanistic rationale, a detailed exploration of its reactivity in key transformations, and a look into its practical applications, all grounded in authoritative references.

Part 1: Physicochemical Properties & Spectral Analysis

The utility of this compound begins with its fundamental chemical and physical characteristics. The interplay between the electron-donating amine and methoxy groups and the bulky, electron-withdrawing iodo group dictates its reactivity, solubility, and spectral properties.

Key Properties Summary
PropertyValueSource(s)
CAS Number 98991-09-4[4][5]
Molecular Formula C₇H₈INO[4][5][6]
Molecular Weight 249.05 g/mol [1][5][6]
IUPAC Name This compound[5][7]
Synonyms 3-Amino-2-iodoanisole, 3-Methoxy-2-iodoaniline[5]
Appearance Solid[1][7][8]
Purity Commercially available from 95% to >99%[4][7][8]
Storage Store under inert atmosphere, protected from light, in a freezer (-20°C)[7][9]
InChI Key MIYUYGHVCASWTR-UHFFFAOYSA-N[1][7]
Anticipated Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the δ 6.5-7.5 ppm range, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A singlet corresponding to the three methoxy protons (–OCH₃) should appear around δ 3.8 ppm. The two amine protons (–NH₂) will likely present as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. Six signals will be in the aromatic region (δ 100-160 ppm), including the carbon bearing the iodine (C-I), which is expected to be significantly downfield, and the carbon attached to the methoxy group (C-O). A signal around δ 55-60 ppm will correspond to the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A characteristic doublet in the 3300-3500 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching of the primary amine. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹. Strong absorptions for aromatic C=C stretching will be visible in the 1450-1600 cm⁻¹ range, and a prominent C-O ether stretch should be observed between 1000-1300 cm⁻¹.[12]

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 249. A prominent fragment corresponding to the loss of the iodine atom ([M-127]⁺) at m/z = 122 is also highly anticipated, serving as a key diagnostic feature for this iodo-substituted compound.

Part 2: Synthesis & Mechanistic Rationale

Several synthetic strategies can be envisioned for this compound, including directed ortho-metalation or decarboxylative iodination.[1][13] However, the most direct and common approach is the regioselective electrophilic iodination of the readily available precursor, 3-methoxyaniline.[1][14]

G cluster_workflow Synthesis Workflow A 1. Starting Material 3-Methoxyaniline B 2. Iodination Reaction Add Iodinating Agent (e.g., NIS) in Inert Solvent (e.g., Acetonitrile) A->B C 3. Reaction Quench Add Aqueous Sodium Thiosulfate B->C D 4. Extraction & Workup Extract with Organic Solvent (e.g., Ethyl Acetate), Wash, Dry, and Concentrate C->D E 5. Purification Silica Gel Column Chromatography D->E F 6. Final Product This compound E->F

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxyaniline (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity and minimize the formation of di-iodinated side products.

  • Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent portion-wise over 30 minutes. The slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine/NIS.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality Behind Experimental Choices
  • Regioselectivity: The outcome of this reaction is dictated by the powerful directing effects of the amine and methoxy groups. Both are ortho-, para-directors. In 3-methoxyaniline, the C2 position is ortho to both the amine and the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C4 and C6 positions are also activated, but the synergistic activation at C2 makes it the predominant site of iodination.[1]

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) because it is a milder, easier-to-handle solid and does not require an accompanying oxidant. It provides a source of the electrophilic iodine species (I⁺) necessary for the substitution reaction.

  • Temperature Control: Running the reaction at 0°C is a standard precaution in electrophilic aromatic substitutions on highly activated rings like anilines. It helps prevent over-reaction (di- or tri-iodination) and potential side reactions.

Part 3: Chemical Reactivity & Key Transformations

The synthetic power of this compound lies in its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a Pd(0) catalyst.

Case Study: The Larock Indole Synthesis

A standout application is its use in the Larock indole synthesis, a powerful, one-pot method for creating substituted indoles from an o-iodoaniline and an alkyne.[1] This reaction is a cornerstone of heterocyclic chemistry, providing rapid access to the indole core found in countless pharmaceuticals.

G cluster_cycle Larock Indole Synthesis Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B This compound C Aryl-Pd(II)-I Complex B->C D Alkyne Coordination C->D Alkyne E Carbopalladation (Migratory Insertion) D->E F Vinyl-Pd(II) Intermediate E->F G Intramolecular C-N Bond Formation F->G Amine Attack H Reductive Elimination G->H H->A Indole Product

Caption: Simplified catalytic cycle for the Lar-ock Indole Synthesis.

Representative Protocol: Larock Indole Synthesis
  • Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq.).

  • Reagents: Add a base, typically a carbonate like potassium carbonate (K₂CO₃, 2.0 eq.) or an organic base like N,N-diisopropylethylamine (DIPEA).

  • Solvent: Add an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Alkyne Addition: Add the desired disubstituted alkyne (1.2 eq.).

  • Reaction: Heat the reaction mixture, typically to 80-100°C, and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the target 2,3-disubstituted indole.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition into the C-I bond of the aniline. The resulting Aryl-Pd(II) complex then coordinates with the alkyne, followed by a migratory insertion (carbopalladation) step. The key final step is an intramolecular C-N bond formation where the aniline nitrogen attacks the palladium-bound vinyl group, followed by reductive elimination, which forms the indole product and regenerates the Pd(0) catalyst.[1]

Part 4: Applications in Drug Discovery

Aniline-containing fragments are common in pharmaceuticals but can sometimes be metabolic liabilities, leading to the formation of reactive metabolites.[15] Highly substituted anilines like this compound are therefore valuable not just for their reactivity, but for creating complex final structures where the aniline moiety is masked or part of a more stable heterocyclic system, mitigating potential toxicity.

A prime example is its documented use as a key precursor in the synthesis of the 4-hydroxytryptamine scaffold, which is the foundational structure of the psychoactive compound psilocin.[1] This demonstrates its direct relevance in accessing neurologically active compound classes.

G A This compound B Larock Indole Synthesis (with a functionalized alkyne) A->B C Substituted Indole Intermediate B->C D Further Functional Group Manipulation (e.g., Demethylation) C->D E Target Scaffold (e.g., 4-Hydroxytryptamine Core) D->E

Caption: Logical pathway from building block to a drug-relevant scaffold.

The ability to use this single, readily available precursor to generate a diverse library of polysubstituted indoles and other heterocycles makes it an invaluable tool in lead generation and optimization campaigns in drug discovery.[1]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential. While specific toxicological data for this compound is limited, aniline derivatives should generally be treated as potentially hazardous. The parent compound, o-anisidine, is a known carcinogen.[16][17] Therefore, stringent safety protocols are required.

Safety & Handling Summary
AspectRecommendationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[7]
Hazard Statements H302: Harmful if swallowed. (Note: Isomers have more extensive warnings, handle with caution).[7][18]
Engineering Controls Always handle inside a certified chemical fume hood.[19]
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.[7]
Handling Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation.[16]
Storage Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, in a freezer (-20°C).[7][9]
Disposal Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.[20]

Disclaimer: This information is for guidance only. Users must consult the most current Safety Data Sheet (SDS) provided by their supplier before handling this chemical and perform a thorough risk assessment. Treat this compound with the caution afforded to a potentially toxic and carcinogenic substance.

References

  • PubChem. This compound | C7H8INO | CID 13541358.
  • Alachem Co., Ltd. 98991-09-4 | this compound.
  • Wang, F., et al. A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
  • PubChem. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508.
  • Organic Syntheses. Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline.
  • Synthonix. 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry.
  • Chemsrc. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8.
  • ResearchGate. Standardised reaction of aniline with iodobenzene.
  • SciSpace. Preparation method of 2-iodo-4-methoxyaniline (2018).
  • 001CHEMICAL. CAS No. 77770-09-3, 5-Iodo-2-methoxyaniline.
  • ScienceDirect. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Wikipedia. o-Anisidine.
  • National Center for Biotechnology Information. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS.
  • YouTube. Determining a Structure with IR and NMR.
  • YouTube. Predicting a Structure Based on NMR and IR Spectra.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 2-iodo-3-methoxyaniline, a pivotal intermediate in contemporary organic synthesis. Valued for its unique substitution pattern, this compound serves as a versatile precursor for the construction of complex heterocyclic systems and is particularly instrumental in palladium-catalyzed cross-coupling reactions. This document details the primary synthetic strategies, with a focus on the direct electrophilic iodination of 3-methoxyaniline. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the causality behind critical procedural steps. Furthermore, this guide covers safety considerations, purification techniques, and the significant applications of the title compound, particularly in the Larock indole synthesis, to provide researchers and drug development professionals with a comprehensive and actionable resource.

Introduction: Strategic Importance of this compound

This compound is a substituted iodoaniline that has emerged as an indispensable building block in organic chemistry. The strategic placement of the iodo, methoxy, and amino groups on the aromatic ring offers a rich platform for synthetic diversification. The carbon-iodine bond is notably reactive compared to other carbon-halogen bonds, making it a preferred substrate for a multitude of transition-metal-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings[1]. The presence of the nucleophilic amino group and the electron-donating methoxy group further influences the molecule's reactivity and provides additional handles for functionalization.

This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals and biologically active compounds. Its role is particularly prominent in the construction of indole scaffolds, which are core structures in numerous natural products and medicinal agents[1].

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 98991-09-4[2]
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid
Storage Store in freezer (-20°C), under inert atmosphere, and protected from light.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound is most efficiently achieved through the direct iodination of the readily available precursor, 3-methoxyaniline. This approach leverages the principles of electrophilic aromatic substitution, where the existing substituents direct the regioselective installation of the iodine atom.

Primary Route: Direct Electrophilic Iodination

The direct introduction of iodine onto the aromatic ring of 3-methoxyaniline is the most practical and widely employed synthetic route. The success of this strategy hinges on controlling the regioselectivity of the reaction.

Causality of Regioselectivity:

Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution.

  • The amino group directs electrophiles to positions 2, 4, and 6.

  • The methoxy group directs electrophiles to positions 2, 4, and 6.

When both are present, their directing effects are synergistic. The position ortho to the amino group and meta to the methoxy group (C2) is highly activated. Similarly, the position para to the amino group (C4) and ortho to the methoxy group is also strongly activated. The position ortho to both groups (C2) is sterically accessible and electronically enriched, making it a primary site for iodination. While some formation of other isomers is possible, the 2-iodo product is typically the major product under controlled conditions.

Common Iodinating Systems: Various reagents can be employed for the iodination of activated arenes[3]. The choice of reagent and conditions can influence yield and selectivity.

  • Iodine (I₂) with a Base: Molecular iodine itself is a weak electrophile. Its reaction with anilines is often facilitated by a base (e.g., sodium bicarbonate) to neutralize the hydroiodic acid (HI) byproduct, which can otherwise protonate the starting aniline and deactivate the ring[4].

  • Iodine Monochloride (ICl): A more potent electrophile than I₂, ICl often provides higher yields and faster reaction times.

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used in acidic media or with a catalyst.

The following diagram illustrates the general mechanism for this key transformation.

G cluster_mech Mechanism: Electrophilic Iodination Start 3-Methoxyaniline + I+ Intermediate Wheland Intermediate (Sigma Complex) Cation delocalized over ring Start->Intermediate Attack by pi-system Product This compound Intermediate->Product Re-aromatization H_loss - H+

Caption: Mechanism of electrophilic aromatic iodination.

Alternative Route: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halides, onto an aromatic ring by displacing a diazonium salt[5][6]. This reaction begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) salt[7].

For the synthesis of this compound, this route is less direct than electrophilic iodination because the starting material, 3-methoxyaniline, already contains the required amino group. A hypothetical Sandmeyer approach would involve a more complex precursor, such as 2-amino-3-methoxybenzoic acid, where the carboxylic acid would first be converted to an amino group, followed by diazotization and iodination of a different amino group. However, a more relevant application of Sandmeyer-type chemistry is the iodination of a diazonium salt using potassium iodide (KI), a reaction that notably does not require a copper catalyst[8].

While a viable tool in organic synthesis, the Sandmeyer reaction is not the preferred method for this specific target molecule due to the efficiency and high regioselectivity of the direct iodination approach.

Detailed Experimental Protocol: Synthesis via Direct Iodination

This protocol describes a representative procedure for the synthesis of this compound from 3-methoxyaniline using molecular iodine and a base.

Table 2: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methoxyaniline123.1510.0 g81.2
Iodine (I₂)253.8120.6 g81.2
Sodium Bicarbonate (NaHCO₃)84.0113.6 g162.4
Dichloromethane (DCM)-200 mL-
Saturated Na₂S₂O₃ (aq)-100 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-
Silica Gel-As needed-
Hexanes/Ethyl Acetate-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (10.0 g, 81.2 mmol) and sodium bicarbonate (13.6 g, 162.4 mmol).

  • Dissolution: Add 200 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved, resulting in a suspension of the base.

  • Iodine Addition: Cool the flask in an ice-water bath to 0°C. In a separate beaker, dissolve iodine (20.6 g, 81.2 mmol) in a minimal amount of DCM. Add this iodine solution to the reaction mixture dropwise over 30-45 minutes using an addition funnel.

    • Causality: Slow, cooled addition is crucial to control the reaction exotherm and minimize the formation of di-iodinated byproducts. The sodium bicarbonate neutralizes the HI formed during the reaction, preventing the deactivation of the aniline starting material.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the deep purple color of the excess iodine has completely disappeared, and the solution becomes colorless or pale yellow.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 95:5).

    • Self-Validation: The distinct spots on the TLC plate for the product and any impurities, followed by their separation via chromatography, validates the purification process.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The purity should be confirmed by NMR spectroscopy.

The following flowchart visualizes the complete experimental workflow.

G start 1. Combine 3-Methoxyaniline & NaHCO3 in DCM cool 2. Cool to 0°C start->cool add_iodine 3. Add I2 Solution Dropwise cool->add_iodine react 4. Stir at Room Temp (Monitor by TLC) add_iodine->react quench 5. Quench with Na2S2O3 (aq) react->quench extract 6. Separate Organic Layer & Wash quench->extract dry 7. Dry (MgSO4) & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify product 9. Isolate Pure This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety, Handling, and Storage

  • Hazards: this compound is harmful if swallowed. The precursor, 3-methoxyaniline, is toxic and an irritant. Iodine is corrosive and harmful if inhaled. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Storage: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C to prevent degradation. Keep away from light and moisture.

Applications in Advanced Organic Synthesis

This compound is a valuable precursor for synthesizing complex molecular architectures, most notably indoles via the Larock indole synthesis.

Larock Indole Synthesis: This powerful one-pot reaction involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to form a 2,3-disubstituted indole[1]. The reaction generally exhibits high regioselectivity. Using this compound in this reaction allows for the direct synthesis of 4-methoxyindoles, a common motif in psychoactive natural products like psilocin[1].

G Aniline This compound Catalyst Pd(0) Catalyst Base, Solvent Aniline->Catalyst Alkyne Disubstituted Alkyne (R1-C≡C-R2) Alkyne->Catalyst Indole 4-Methoxy-2,3-disubstituted Indole Catalyst->Indole Larock Annulation plus +

Sources

A Spectroscopic Guide to 2-Iodo-3-methoxyaniline: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-iodo-3-methoxyaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource.

Introduction

This compound, with the molecular formula C₇H₈INO, is a substituted aromatic amine. The precise arrangement of the iodo, methoxy, and amino groups on the benzene ring dictates its chemical reactivity and physical properties. Spectroscopic analysis is paramount in confirming the identity and purity of this compound. This guide will delve into the predicted and theoretical spectral data, offering a robust framework for its characterization.

Molecular Structure and Predicted Spectral Overview

The structure of this compound presents a unique substitution pattern that influences its spectral signature. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing and heavy iodine atom creates a distinct electronic environment, which is reflected in its NMR, MS, and IR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3t1HAr-H
~6.4 - 6.6dd1HAr-H
~6.2 - 6.4dd1HAr-H
~3.9 (broad s)s2H-NH₂
~3.8s3H-OCH₃

Interpretation:

The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1][2] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the aromatic protons, shifting their signals to a higher field (lower ppm) compared to benzene (δ 7.3 ppm).[1][3] Conversely, the iodine atom has a modest deshielding effect. The interplay of these effects results in a complex splitting pattern in the aromatic region. The broad singlet for the -NH₂ protons is due to quadrupole broadening and potential hydrogen exchange.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene ring are sensitive to the nature of the substituents.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 - 160C-OCH₃
~145 - 150C-NH₂
~130 - 135Ar-CH
~115 - 120Ar-CH
~105 - 110Ar-CH
~90 - 95C-I
~55 - 60-OCH₃

Interpretation:

The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms (C-OCH₃ and C-NH₂) are expected to be the most downfield in the aromatic region.[2][4] The carbon atom bonded to the iodine (C-I) will be significantly shielded due to the "heavy atom effect".[5] The remaining aromatic carbons will appear in the typical range for substituted benzenes.[2][6]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR to improve the signal-to-noise ratio.

  • Instrument Setup: The ¹³C NMR spectrum is acquired on a 125 MHz spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.0 s

    • Proton decoupling is applied to simplify the spectrum to singlets for each carbon.

  • Data Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zInterpretation
249Molecular ion [M]⁺
234[M - CH₃]⁺
122[M - I]⁺
107[M - I - CH₃]⁺
92[M - I - OCH₃]⁺

Interpretation:

Upon electron ionization, this compound will form a molecular ion [M]⁺ at m/z 249.[7] Subsequent fragmentation is expected to involve the loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at m/z 234.[8] A major fragmentation pathway for iodo-substituted aromatic compounds is the loss of the iodine atom, resulting in a significant peak at m/z 122.[8] Further fragmentation of this ion can lead to the other observed peaks.

M [C₇H₈INO]⁺ m/z = 249 M_minus_CH3 [C₆H₅INO]⁺ m/z = 234 M->M_minus_CH3 - CH₃ M_minus_I [C₇H₈NO]⁺ m/z = 122 M->M_minus_I - I M_minus_I_minus_CH3 [C₆H₅NO]⁺ m/z = 107 M_minus_I->M_minus_I_minus_CH3 - CH₃

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250 (m)N-H stretchPrimary amine
3100-3000 (s)C-H stretchAromatic
2950-2850 (m)C-H stretch-OCH₃
1620-1580 (m)C=C stretchAromatic ring
1500-1400 (m)C=C stretchAromatic ring
1335-1250 (s)C-N stretchAromatic amine
1250-1020 (s)C-O stretchAryl ether
900-675 (s)C-H "oop"Aromatic

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching), aromatic ring (C-H and C=C stretching), and the aryl ether (C-O stretching).[9][10] The presence of two bands in the N-H stretching region is characteristic of a primary amine. The strong C-O stretching band is indicative of the methoxy group. The pattern of out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can provide further information about the substitution pattern of the benzene ring.[11][12]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the solid compound.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum is subtracted, and the data is presented as a plot of transmittance versus wavenumber.

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, MS, and IR data and the principles behind their interpretation, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their downstream applications.

References

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]
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  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • 15.
  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. University of Wisconsin-Madison. [Link]
  • H1 NMR Spectroscopy. University of Oxford. [Link]
  • IR Absorption Characteristics Chart. Scribd. [Link]
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
  • IR Chart. University of California, Los Angeles. [Link]
  • Mass Spectrometry - Fragmentation P
  • mass spectra - fragmentation p
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An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Iodo-3-methoxyaniline in Modern Synthesis

This compound is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a methoxy group, and a strategically positioned iodine atom, offers a versatile platform for the construction of complex molecular architectures. The interplay of the electronic and steric effects of these substituents dictates its reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other intricate organic molecules. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its synthetic applications and best practices for its handling and storage.

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of this compound is primarily governed by the interplay of its three key functional groups: the nucleophilic amino group, the electron-donating methoxy group, and the reactive carbon-iodine bond.

Electronic and Steric Influences on Reactivity

The amino (-NH₂) group is a strong activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity. The methoxy (-OCH₃) group, situated meta to the amino group, also contributes to the electron density of the ring via its electron-donating resonance effect (+M), although its inductive electron-withdrawing effect (-I) also plays a role. The iodine atom, positioned ortho to the amino group, exerts a strong electron-withdrawing inductive effect (-I) and introduces significant steric hindrance around the adjacent amino group. This combination of electronic and steric factors finely tunes the molecule's reactivity in various transformations.

The general reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] This makes this compound a highly reactive substrate, often enabling reactions under milder conditions compared to its bromo or chloro analogs.

Key Synthetic Transformations of this compound

The presence of the versatile C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are central to the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 2-position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding valuable arylalkyne intermediates.[2] These intermediates can be further elaborated into various heterocyclic systems.

Typical Sonogashira Coupling Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Mechanism

Sonogashira Coupling Catalytic Cycle

The Heck reaction facilitates the coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes and related compounds.[3]

General Heck Reaction Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine) if required.

  • Add a suitable base, typically an amine base like triethylamine or an inorganic base such as potassium carbonate.

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Introduce the alkene (1.1-1.5 eq.).

  • Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography.

Heck_Mechanism

Heck Reaction Catalytic Cycle

The Suzuki coupling is a powerful method for creating carbon-carbon bonds between this compound and an organoboron reagent, such as a boronic acid or ester, to produce biaryl structures.[4][5]

Representative Suzuki Coupling Protocol

Reaction Scheme:

Step-by-Step Methodology:

  • To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Heat the mixture under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the product by flash chromatography or recrystallization.

Suzuki_Mechanism

Suzuki Coupling Catalytic Cycle
Reaction Type Coupling Partner Typical Catalyst Base Solvent Temp (°C) Yield (%)
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF/Et₃N25-5085-95
Heck StyrenePd(OAc)₂Et₃NDMF100-12070-85
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10080-90

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

Other Notable Reactions

Beyond palladium-catalyzed cross-couplings, the functional groups of this compound can undergo a variety of other transformations:

  • Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -H, and other halogens) via Sandmeyer-type reactions.

  • N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce various substituents, which can be useful for modulating the electronic properties of the molecule or for introducing protecting groups.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic substitution, although the position of substitution will be directed by the combined effects of the amino, methoxy, and iodo groups.

Stability and Handling of this compound

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

Thermal and Photochemical Stability

Aromatic iodo compounds can be sensitive to light and heat, potentially leading to the homolytic cleavage of the C-I bond and the formation of radical species.[6] This can result in discoloration and the formation of impurities. While specific studies on the thermal and photolytic degradation of this compound are not extensively reported, related methoxyanilines can become brownish upon exposure to air and light.[7] It is therefore recommended to store the compound in a cool, dark place.

Chemical Stability and Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[8] The amino group can react with strong acids to form the corresponding ammonium salt.

Recommended Storage and Handling

Based on supplier safety information and the general properties of related compounds, the following storage and handling procedures are recommended:

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area.[3][9] For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., in a freezer at -20°C).[3]

  • Handling: Use personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]

Parameter Recommendation
Storage Temperature -20°C (long-term); 2-8°C (short-term)[3][9]
Atmosphere Inert gas (e.g., Argon or Nitrogen)[3]
Light Protect from light; store in an amber vial or dark place.[3]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, primarily due to its high reactivity in palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo, methoxy, and amino groups allows for a wide range of synthetic transformations, making it an important precursor for the synthesis of complex heterocyclic and biaryl compounds. Understanding its reactivity profile, combined with proper handling and storage to ensure its stability, is key to successfully leveraging its synthetic potential in research and development.

References

  • Lederer, A., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science & Technology. [Link]
  • Quora. (2018). How does the ortho effect affect the basicity of aniline?[Link]
  • 001Chemical. (n.d.). 5-Iodo-2-methoxyaniline. [Link]
  • Frontiers. (2024).
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Balasubramanian, T. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Journal of the Indian Chemical Society.
  • PubChem. (n.d.). This compound. [Link]
  • Xu, P., et al. (2019).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Liu, W., et al. (2019). Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols. Journal of the American Chemical Society.
  • KAUST. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. [Link]
  • Ma, S., et al. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of Organic Chemistry.
  • MDPI. (2022). Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT)
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry.
  • Royal Society of Chemistry. (2024).
  • Beilstein Journals. (2024).
  • National Institutes of Health. (2022).
  • National Center for Biotechnology Inform
  • Khan, A. A., & Khan, Z. (2015). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Journal of the Iranian Chemical Society.

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safety and handling of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Iodo-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Overview and Strategic Importance

This compound is a substituted iodoaniline that serves as a highly versatile and strategic intermediate in modern organic synthesis. Its unique substitution pattern—an iodine atom ortho to the amine and meta to the methoxy group—provides a distinct reactivity profile that is highly valued in the construction of complex molecular architectures.[1] The carbon-iodine bond is notable for its high reactivity in comparison to other aryl halides, making this compound a preferred substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[1] This reactivity, combined with the directing and functional potential of the amino and methoxy groups, has established its role as an indispensable building block in the synthesis of novel pharmaceutical compounds and complex heterocyclic systems.[1]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and key synthetic applications of this compound to ensure its safe and effective use in a laboratory setting.

Section 2: Physicochemical and Safety Properties

A thorough understanding of the compound's properties is the foundation of its safe handling. The data below has been consolidated from authoritative sources.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 98991-09-4[2]
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
Physical Form Solid
IUPAC Name This compound[2]
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C
Section 2.2: Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary known risk is acute oral toxicity. However, as a substituted aniline, it is prudent to handle it with the assumption that it may possess other hazards associated with this class of compounds, such as skin irritation and potential long-term health effects. The information below is based on supplied safety data and prudent laboratory practice.

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeStatementSource
Pictogram GHS07
Signal Word Warning
Hazard Statement H302Harmful if swallowed.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality Behind Hazards: The toxicity of anilines can be attributed to their metabolism in the body, which can lead to the formation of reactive intermediates that interfere with cellular processes. The presence of a halogen, like iodine, can further influence the compound's metabolic fate and toxicity profile.

Section 3: Standard Operating Procedure for Safe Handling

A systematic workflow is essential to minimize exposure and mitigate risks. The following procedure outlines the critical steps from preparation through disposal.

Section 3.1: Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted within a properly functioning chemical fume hood.[3][4] This is the primary barrier to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable.

  • Hand Protection: Nitrile gloves are required. Gloves must be inspected before use and proper removal technique must be employed to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.[3][4]

  • Eye Protection: Safety glasses with side-shields or tight-sealing safety goggles are mandatory.[3]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron is recommended.[3]

  • Footwear: Closed-toe shoes are required in the laboratory.[4]

Section 3.2: Safe Handling Workflow Diagram

The following diagram illustrates the lifecycle of handling this compound in a research setting.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep1 Review SDS prep2 Don PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Charge Reaction Vessel (Inert Atmosphere if required) handle1->handle2 handle3 Conduct Synthesis handle2->handle3 clean1 Quench Reaction & Workup handle3->clean1 Reaction complete clean2 Decontaminate Glassware (Rinse with solvent) clean1->clean2 clean3 Segregate Halogenated Waste clean2->clean3 clean4 Dispose of Waste via EHS clean3->clean4

Caption: A generalized workflow for the safe handling of this compound.

Section 4: Storage, Spill Management, and First Aid

Storage: Store in a tightly sealed container in a freezer (<-20°C) under an inert atmosphere (e.g., argon or nitrogen). The compound should be protected from light.

  • Rationale: The aniline functionality is susceptible to air oxidation, which can lead to discoloration (often brown) and impurity formation. Cold temperatures and an inert atmosphere slow this degradation process. Light can also promote decomposition of iodoaromatics.

Spill Management: In the event of a spill, evacuate personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[5]

  • Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[5]

  • Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[3]

  • Label the waste container clearly and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Section 5: Application in Organic Synthesis: A Case Study in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) complexes.[1] This makes it a valuable precursor for creating C-C bonds, most notably via the Suzuki-Miyaura coupling.[6]

Section 5.1: Representative Protocol for Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol adapted for the coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates.

Objective: To synthesize 2-(Aryl)-3-methoxyaniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution

  • Toluene and Ethanol (e.g., 3:1 mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Through the septum, add the degassed solvent mixture (e.g., Toluene/Ethanol) followed by the degassed 2M aqueous Na₂CO₃ solution.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Section 5.2: Suzuki-Miyaura Catalytic Cycle

The efficiency of the protocol rests on the well-understood catalytic cycle shown below.

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex trans_complex->pd0 product Ar-Ar' product->trans_complex oa_label Oxidative Addition oa_label->oa_complex trans_label Transmetalation re_label Reductive Elimination re_label->pd0 base_label Base (e.g., CO₃²⁻) base_label->trans_complex boronic_label Ar'-B(OH)₂ boronic_label->oa_complex halide_label Ar-I (this compound) halide_label->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 6: Chemical Waste Disposal

Proper disposal is a critical final step to ensure environmental protection and laboratory safety.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[3][7] this compound and any solvents used to rinse its containers fall into the halogenated waste category.[4][7]

  • Waste Containers: Use only designated, properly labeled hazardous waste containers. The container must be kept closed when not in use.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound," "Toluene," "Ethyl Acetate"), and their approximate percentages.[3][7]

  • Disposal Procedure: Do not dispose of this chemical or its waste down the drain.[4] All waste must be disposed of through your institution's EHS office according to local and federal regulations.[3]

Section 7: References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Yang, W. et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]

  • Supporting Information for Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][4]-Fused Indole Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Retrieved from [Link]

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An In-depth Technical Guide to 2-Iodo-3-methoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Iodo-3-methoxyaniline, a crucial building block in modern synthetic chemistry. From its fundamental molecular characteristics to its application in complex pharmaceutical syntheses, this document serves as a technical resource for professionals in the field.

Core Molecular and Physical Properties

This compound, with the CAS number 98991-09-4, is a substituted aniline derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its utility stems from the specific arrangement of the iodo, methoxy, and amino functional groups on the benzene ring, which allows for selective and diverse chemical transformations.

Molecular Structure and Weight

The chemical structure of this compound is fundamental to its reactivity. The amino (-NH2) and methoxy (-OCH3) groups are ortho and meta, respectively, to the iodo (-I) group. This substitution pattern influences the electronic properties of the aromatic ring and dictates the regioselectivity of subsequent reactions.

Table 1: Key Molecular and Physical Data

PropertyValueSource
Molecular Formula C7H8INOPubChem[1]
Molecular Weight 249.05 g/mol PubChem[1]
IUPAC Name This compoundSigma-Aldrich
CAS Number 98991-09-4PubChem[1]
Physical Form SolidAmbeed, Inc.
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°CAmbeed, Inc.

The presence of the heavy iodine atom significantly contributes to the molecule's high molecular weight. This feature is pivotal for its primary application in cross-coupling reactions, where the carbon-iodine bond serves as a reactive handle.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-iodoanilines can be achieved through various methods, including the decarboxylative iodination of anthranilic acids. This approach offers a transition-metal-free and base-free route, enhancing its practicality and environmental friendliness.[2] While specific synthesis details for this compound are proprietary in many instances, general methods for iodination of substituted anilines are well-established in organic chemistry literature.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures.

  • Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds.

  • Heck-type Annulations: Formation of cyclic compounds through intramolecular reactions.[3]

  • Sonogashira Coupling: Coupling with terminal alkynes to create substituted alkynes.[3]

The amino and methoxy groups are not mere spectators; they electronically modulate the aromatic ring, influencing the rate and outcome of these coupling reactions. The methoxy group, an electron-donating group, can affect the oxidative addition step in the catalytic cycle of palladium.

Application in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds and complex organic molecules.[4][] Its ability to participate in a wide array of chemical transformations makes it a versatile tool for medicinal chemists.[4]

Larock Indole Synthesis

A prominent application of this compound is in the Larock indole synthesis, a powerful one-pot method for preparing 2,3-disubstituted indoles.[3] This reaction involves the palladium-catalyzed heteroannulation of the o-iodoaniline with an internal alkyne. The regioselectivity is often high, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole ring.[3]

This methodology has been pivotal in the synthesis of natural products and their analogs. For instance, a key step in the synthesis of psilocin involved the palladium-catalyzed cyclization of N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with a silylated alkyne.[3]

Larock_Indole_Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction_Vessel One-Pot Reaction This compound->Reaction_Vessel Alkyne Alkyne Alkyne->Reaction_Vessel Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Indole_Product 2,3-Disubstituted Indole Reaction_Vessel->Indole_Product Heteroannulation

Caption: Workflow of the Larock Indole Synthesis.

Experimental Protocol: Larock Indole Synthesis of a 2,3-Disubstituted Indole

This protocol is a representative example and should be adapted and optimized based on the specific alkyne substrate and available laboratory equipment.

1. Materials and Reagents:

  • N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline

  • Substituted Alkyne (e.g., 4-(trimethylsilyl)-3-butyn-1-ol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetraethylammonium chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline (1 equivalent).

  • Add the substituted alkyne (1.2 equivalents).

  • Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents).

  • Add tetraethylammonium chloride (1 equivalent) and DIPEA (3 equivalents).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 80°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted indole.

Justification of Reagents:

  • Pd(OAc)₂/PPh₃: Forms the active Pd(0) catalyst in situ.

  • DIPEA: Acts as a base to neutralize the HI generated during the reaction.

  • Tetraethylammonium chloride: Can facilitate the reductive elimination step in the catalytic cycle.

  • N-Boc protection: The tert-butoxycarbonyl group protects the aniline nitrogen, preventing side reactions and influencing the electronic nature of the substrate.

Safety and Handling

This compound and its related compounds require careful handling due to their potential toxicity.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary StatementsSource
Acute Toxicity Harmful if swallowed (H302). Toxic if absorbed through skin.[6] Toxic if inhaled.[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.Sigma-Aldrich, CDN Isotopes[6]
Carcinogenicity Suspected of causing cancer.[7]P201: Obtain special instructions before use.[7] P202: Do not handle until all safety precautions have been read and understood.[7]Sigma-Aldrich[7]
Skin Irritation/Sensitization May cause skin irritation.[6] May cause an allergic skin reaction.[6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.CDN Isotopes[6]
Genetic Defects Suspected of causing genetic defects.[6]-CDN Isotopes[6]

Handling and Storage:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique substitution pattern allows for predictable and efficient participation in a variety of cross-coupling reactions, most notably the Larock indole synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

  • PubChem.this compound.
  • PubChem.2-iodo-N-[(2-methoxy-3-pyridinyl)methyl]aniline.
  • Royal Society of Chemistry.A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]
  • 001CHEMICAL.CAS No. 77770-09-3, 5-Iodo-2-methoxyaniline. 001CHEMICAL. [Link]
  • Pharmaffiliates.CAS No : 98991-09-4 | Product Name : this compound.
  • SciSpace.Preparation method of 2-iodo-4-methoxyaniline (2018). SciSpace. [Link]

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A Technical Guide to the Solubility of 2-Iodo-3-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Iodo-3-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of physical organic chemistry, including molecular structure, intermolecular forces, and the "like dissolves like" paradigm. We analyze the distinct contributions of the amino, iodo, methoxy, and aromatic moieties to the overall solubility profile. Furthermore, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine solubility in a variety of organic solvents, complete with safety considerations and a visual workflow. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction to this compound

This compound is a substituted aniline derivative of significant interest in synthetic chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group, a basic amino group, and a sterically bulky, polarizable iodo group, makes it a versatile building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. Understanding its solubility is critical for reaction optimization, purification processes like recrystallization, and formulation development.[1]

The molecule's behavior in solution is governed by a complex interplay of its functional groups. The amino group introduces basicity and hydrogen-bonding capabilities, the methoxy group acts as a hydrogen bond acceptor, the aromatic ring provides a hydrophobic character, and the iodine atom contributes to significant van der Waals forces.[2] This multifaceted nature results in a nuanced solubility profile that requires careful consideration when selecting appropriate solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 98991-09-4[3]
Molecular Formula C₇H₈INO[3]
Molecular Weight 249.05 g/mol [3]
Physical Form Solid
Storage Temp. Keep in dark place, inert atmosphere, store in freezer, under -20°C

Theoretical Principles and Solubility Prediction

The solubility of a solute in a solvent is dictated by the principle that "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4][5] The solubility of this compound is therefore a direct consequence of its molecular structure and the forces it can exert.

subst This compound nh2 Amino (-NH2) subst->nh2 och3 Methoxy (-OCH3) subst->och3 iodo Iodo (-I) subst->iodo ring Aromatic Ring subst->ring hbond Hydrogen Bonding (Donor & Acceptor) Basicity (pKa) nh2->hbond dipole Dipole-Dipole H-Bond Acceptor och3->dipole vdw Van der Waals (London Dispersion) iodo->vdw hydrophobic Hydrophobic Interactions (π-π stacking) ring->hydrophobic

Figure 1: Intermolecular forces of this compound.
  • Amino Group (-NH₂): This primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This confers solubility in polar protic solvents like alcohols. As a Lewis base, it will react with acids to form highly polar, water-soluble ammonium salts, dramatically increasing solubility in acidic aqueous solutions.[2]

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents like ethanol and acetone.[6]

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic. This large portion of the molecule favors solubility in nonpolar or moderately polar solvents with aromatic character, such as toluene and dichloromethane, through van der Waals forces and potential π-π stacking.[2]

  • Iodo Group (-I): The iodine atom is large and highly polarizable, leading to strong London dispersion forces. This enhances solubility in nonpolar solvents and solvents with high polarizability like chlorinated hydrocarbons.

Predicted Solubility Profile

Based on these structural features, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental settings.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Hydrogen bonding with -NH₂ and -OCH₃ groups.
WaterLow The large hydrophobic aromatic/iodo portion outweighs the polar groups' influence.[2]
Polar Aprotic Acetone, AcetonitrileModerate to High Strong dipole-dipole interactions.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Highly polar solvents capable of strong interactions with the entire molecule.
Nonpolar Aromatic Toluene, BenzeneModerate Favorable interactions with the aromatic ring.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Dipole-dipole and dispersion forces are effective.[6]
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble Insufficient polarity to overcome crystal lattice energy of the solid solute.[5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Good balance of polarity to interact with the methoxy group and nonpolarity for the ring.
Aqueous Acid 5% Hydrochloric AcidHigh Protonation of the basic amino group forms a soluble anilinium salt.[8]

Experimental Protocol for Solubility Determination

This protocol provides a standardized, semi-quantitative method for determining the solubility of this compound. The procedure is designed to be self-validating by establishing a clear endpoint for saturation.

3.1. Safety Precautions

  • Hazard Profile: this compound is classified as harmful if swallowed (H302). Similar aromatic amines can be toxic upon contact or inhalation and may be carcinogenic.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11]

  • Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[12]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[11]

3.2. Materials and Reagents

  • This compound (solid)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Calibrated micropipettes

  • Glass vials (e.g., 4 mL) with screw caps

  • Selection of organic solvents (analytical grade or higher)

  • Spatula

3.3. Experimental Workflow

Figure 2: Workflow for semi-quantitative solubility determination.

3.4. Step-by-Step Procedure

  • Preparation: Tare a clean, dry 4 mL glass vial on an analytical balance. Carefully add approximately 10-20 mg of this compound. Record the exact mass to four decimal places.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 200 µL) to the vial using a calibrated micropipette.

  • Equilibration: Securely cap the vial and vortex the mixture vigorously for 60 seconds to facilitate dissolution. Allow the vial to stand undisturbed for at least 5 minutes.

  • Observation: Carefully observe the solution against a dark background.

    • If all solid has dissolved: The compound is soluble at or above the current concentration. Proceed to Step 6 to calculate the lower-bound solubility.

    • If undissolved solid remains: The solution is saturated or the compound is sparingly soluble. Proceed to Step 5.

  • Incremental Solvent Addition: Add another precise aliquot of the solvent (e.g., 200 µL). Repeat Step 3 (Equilibration) and Step 4 (Observation). Continue this iterative process until all the solid has completely dissolved. Keep a careful record of the total volume of solvent added.[4]

  • Calculation and Classification: Once the solid is fully dissolved, calculate the solubility using the formula:

    • Solubility (mg/mL) = Initial Mass of Solute (mg) / Total Volume of Solvent (mL)

  • Data Reporting: Report the result as "Solubility ≈ X mg/mL at ambient temperature (e.g., 22°C)". This provides a valuable semi-quantitative data point for future experiments.

Conclusion

This compound possesses a complex and versatile solubility profile due to the presence of multiple functional groups with competing properties. While it exhibits high solubility in polar solvents like alcohols, DMF, and acidic aqueous solutions, its solubility is moderate in nonpolar aromatic and chlorinated solvents and poor in aliphatic hydrocarbons. The theoretical predictions outlined in this guide provide a robust framework for initial solvent selection. However, given the subtleties of intermolecular interactions, the detailed experimental protocol provided is essential for any researcher seeking to accurately quantify the solubility of this compound and ensure the success of subsequent synthetic or formulation efforts.

References

  • Determination of Solubility.
  • Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-54.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • This compound | 98991-09-4. Sigma-Aldrich.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. (2025). YouTube.
  • Solubility of Organic Compounds. (2023).
  • Experiment_727_Organic Compound Functional Groups. (2024). Chemistry LibreTexts.
  • This compound | C7H8INO. PubChem.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Aniline. Solubility of Things.
  • The Solubility of Aniline. ChemicalBook. (2022).
  • Safety Data Sheet. Sigma-Aldrich. (2018).
  • Safety Data Sheet. Sigma-Aldrich. (2025).
  • Amines. NCERT.
  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8. Chemsrc. (2025).
  • Material Safety Data Sheet SDS/MSDS. CDH Fine Chemical.

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A Technical Guide to the Synthetic Utility of 2-Iodo-3-methoxyaniline: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Core Compound Analysis

2-Iodo-3-methoxyaniline is a highly functionalized aromatic amine that has emerged as a strategic building block in synthetic organic chemistry. Its unique substitution pattern—featuring an amine, a methoxy group, and a sterically accessible iodine atom—provides a powerful platform for the construction of complex molecular architectures, particularly heterocyclic scaffolds prevalent in pharmaceuticals and bioactive natural products. The amine and methoxy groups act as powerful directing groups and electronic modulators, while the ortho-iodine serves as a versatile synthetic handle for a host of transformations, most notably metal-catalyzed cross-coupling and annulation reactions. This guide provides an in-depth analysis of the compound's properties, strategic importance, and core applications, complete with field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.

Physicochemical and Safety Profile

Accurate characterization and safe handling are prerequisites for the successful application of any chemical intermediate. The key properties and safety considerations for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 98991-09-4 [1]
Molecular Formula C₇H₈INO [1]
Molecular Weight 249.05 g/mol [1]
IUPAC Name This compound [1]
Appearance Solid
SMILES COC1=CC=CC(=C1I)N [1]

| InChI Key | MIYUYGHVCASWTR-UHFFFAOYSA-N | [1] |

Table 2: Safety, Handling, and Storage

Parameter Recommendation Rationale & Source
Hazard Statements H302: Harmful if swallowed. Based on data for analogous compounds.
Precautionary Statements P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard laboratory practice for iodoanilines.
Storage Store in freezer (-20°C) under an inert atmosphere (Argon or Nitrogen). Keep in a dark place. Prevents degradation from air, light, and heat.

| Carcinogenicity Note | The related compound, 2-methoxyaniline, is classified by IARC as Group 2B: "Possibly carcinogenic to humans." Handle with appropriate engineering controls (fume hood) and personal protective equipment. | , |

Synthesis and Strategic Importance

The synthetic value of this compound is rooted in its controlled and regioselective preparation, which installs the key functional groups in a synthetically useful arrangement.

Synthesis via Directed ortho-Metalation (DoM)

A primary route to this compound involves the Directed ortho-Metalation (DoM) of a protected 3-methoxyaniline.[2] This strategy exemplifies the power of directing groups in modern synthesis. The N-tert-butoxycarbonyl (Boc) group is an excellent directing group; it complexes with an organolithium base (like sec-BuLi or t-BuLi), delivering the base to the adjacent ortho position for deprotonation.[3] This proximity effect, combined with the increased acidity of the C2 proton due to the inductive effects of both the methoxy and protected amino groups, ensures highly regioselective lithiation. Quenching the resulting aryllithium intermediate with an iodine source (e.g., I₂) installs the iodine atom at the desired C2 position.

G cluster_0 Synthesis of this compound A 3-Methoxyaniline B N-Boc-3-methoxyaniline A->B Boc₂O C Ortho-lithiated Intermediate B->C 1. t-BuLi, THF, -78 °C D N-Boc-2-iodo-3-methoxyaniline C->D 2. I₂ E This compound D->E Deprotection (e.g., TFA)

Fig 1: Synthesis via Directed ortho-Metalation.
Causality of Reactivity: The Functional Group Synergy

The utility of this compound stems from the distinct roles of its functional groups:

  • The ortho-Iodoaniline Moiety : This is the key structural alert for annulation reactions. The spatial proximity of the nucleophilic amine and the electrophilic carbon bearing the iodine (after activation with a metal catalyst) is perfectly pre-organized for intramolecular cyclization, forming five- or six-membered heterocyclic rings.

  • The Iodine Atom : As a soft and large halogen, iodine is an excellent leaving group in palladium-catalyzed reactions. It readily undergoes oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Larock, Suzuki, and Sonogashira reactions.

  • The Methoxy Group : This group serves two purposes. First, it electronically modulates the aromatic ring, influencing the rate and selectivity of reactions. Second, it acts as a masked phenol. In the final steps of a synthesis, the methyl group can be cleaved (e.g., with BBr₃) to unmask a hydroxyl group, a common pharmacophore in drug molecules, as demonstrated in the synthesis of psilocin.

Core Application: Heterocyclic Synthesis for Drug Discovery

The most significant application of this compound is as a precursor to indole-containing therapeutics. The construction of the indole core via palladium-catalyzed annulation is a robust and convergent strategy.

Case Study: Synthesis of the Psilocin Core

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a psychoactive indole alkaloid under intense investigation for treating depression and anxiety. This compound is a key starting material for a scalable and efficient synthesis of this target.[2] The key transformation is a palladium-catalyzed heteroannulation, a variant of the Larock indole synthesis, between the protected this compound and a suitable alkyne or aldehyde partner.

G cluster_1 Application in Psilocin Synthesis A This compound (Boc-protected) C Palladium-Catalyzed Heteroannulation (Larock-type Reaction) A->C B Alkyne or Aldehyde Partner (e.g., protected 4-aminobutanal) B->C D Protected Indole Core C->D Pd(OAc)₂ E Side-chain modification (e.g., Dimethylation) D->E F Deprotection Steps (Boc removal, O-demethylation) E->F G Psilocin F->G 1. TFA 2. BBr₃

Fig 2: Workflow for the synthesis of Psilocin.
Field-Proven Protocol: Larock-Type Indole Synthesis for Psilocin Precursor

This protocol describes the palladium-catalyzed cyclization to form the core indole structure, based on methodologies reported in the synthesis of psilocin and related tryptamines.[2]

Objective: To synthesize the N-Boc-4-amino-7-methoxy-indole core via palladium-catalyzed coupling.

Materials:

  • N-Boc-2-iodo-3-methoxyaniline (1.0 equiv)

  • Phthalimido-protected 4-aminobutanal (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line glassware, inert atmosphere (Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-2-iodo-3-methoxyaniline (1.0 equiv) and DABCO (2.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture until all solids are dissolved. Add the phthalimido-protected 4-aminobutanal (1.2 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.1 equiv) to the reaction mixture under a positive flow of argon.

  • Reaction Execution: Heat the reaction mixture to 85 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodoaniline is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the protected indole product.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Beyond indole synthesis, the iodine atom in this compound serves as a robust handle for introducing molecular complexity through classic cross-coupling reactions, which are foundational in modern drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures common in medicinal chemistry. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling This generalized protocol is based on standard conditions for coupling aryl iodides.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 mixture).

  • Procedure:

    • Combine the iodoaniline, boronic acid, base, and catalyst in a flask under an inert atmosphere.

    • Add the degassed solvent system.

    • Heat the mixture to reflux (e.g., 80-100 °C) for 4-12 hours, monitoring by TLC.

    • After cooling, perform a standard aqueous work-up with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds, linking the aniline core to a terminal alkyne. The resulting aryl-alkyne products are valuable intermediates for synthesizing heterocycles, alkynylated natural products, and materials.

Representative Protocol: Sonogashira Coupling This protocol is adapted from general procedures for iodoarenes.

  • Reagents: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), Copper(I) iodide (CuI) (0.04 equiv), Triethylamine (TEA) or Diisopropylamine (DIPA) as base and solvent.

  • Procedure:

    • Dissolve the iodoaniline and terminal alkyne in the amine solvent in a Schlenk flask.

    • Degas the solution with argon for 15-20 minutes.

    • Add the Pd catalyst and CuI co-catalyst under argon.

    • Stir the reaction at room temperature to 50 °C until completion (monitored by TLC).

    • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

    • Purify the product from the organic layer via column chromatography.

Future Outlook and Potential Applications in Materials Science

While the predominant application of this compound is in drug discovery, its inherent structure suggests potential in materials science.

  • Organic Electronics: Polyanilines are a well-known class of conducting polymers. Substituted anilines can be polymerized to create materials with tailored electronic properties. The 2-iodo-3-methoxy substitution pattern could be used to synthesize novel monomers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Fluorescent Dyes and Probes: The aniline scaffold is a component of many fluorescent dyes. The cross-coupling handles on this compound allow for the straightforward attachment of other aromatic systems, potentially leading to new solvatochromic or environment-sensitive fluorescent probes for biological imaging.

  • Ligand Synthesis: The bidentate potential of the amino group and the methoxy oxygen, combined with the ability to append other coordinating groups via the iodo-position, makes this a candidate for developing novel ligands for catalysis or metal-organic frameworks (MOFs).

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value is derived not from a single reactive site, but from the synergistic interplay of its three functional groups. The ability to prepare it regioselectively via directed metalation and subsequently employ its functional handles in orthogonal, high-yield transformations like Larock indole synthesis and palladium-catalyzed cross-couplings solidifies its role as a critical intermediate. For researchers in drug discovery, it offers a reliable and convergent entry point to complex indole alkaloids and novel biaryl scaffolds. As synthetic methodologies continue to advance, its applications are poised to expand into the realm of functional materials, making it a compound of enduring interest for the scientific community.

References

  • Gresh, E. (2022). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. ACS Omega.
  • Sherwood, A. M., et al. (2020). Scalable synthetic route for psilocin and psilocybin. Google Patents (WO2022016289A1).
  • Grokipedia (n.d.). Larock indole synthesis.
  • Scott, J. S., et al. (2010). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH Public Access.
  • ResearchGate (n.d.). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives.
  • Wikipedia (n.d.). Larock indole synthesis.
  • Dandapani, S., et al. (2011). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. NIH Public Access.
  • Kollár, L., & Kégl, T. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of the National Institute of Health Sciences.
  • Veranova (n.d.). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics.
  • A-Z Chemical (n.d.). 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Usoni, A. (2020). Development of an improved psilocybin synthesis. Uppsala University.
  • Scribd (n.d.). Experimental Procedure - Sonogashira Coupling.
  • PubChem (n.d.). This compound.
  • Jones, C. P., & Anderson, K. W. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Wisconsin.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.

Sources

An In-depth Technical Guide to 2-Iodo-3-methoxyaniline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-iodo-3-methoxyaniline, a versatile building block in modern organic synthesis, and its derivatives. We will delve into its synthesis, characterization, and its application in key cross-coupling reactions, leading to the formation of diverse molecular scaffolds with significant potential in medicinal chemistry and materials science.

The Core Scaffold: this compound

This compound is an aromatic amine distinguished by the presence of an iodo group at the 2-position and a methoxy group at the 3-position of the aniline ring. This specific substitution pattern imparts unique reactivity, making it a valuable precursor for a wide range of chemical transformations. The electron-donating methoxy group and the versatile iodo leaving group set the stage for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance Solid
CAS Number 98991-09-4
Synthesis of this compound

The synthesis of 2-iodoanilines can be achieved through several strategic approaches, including regioselective iodination of the corresponding aniline, directed ortho-metalation followed by iodination, and decarboxylative iodination of anthranilic acids. A practical and increasingly popular method involves the decarboxylative iodination of readily available anthranilic acids, which avoids the use of transition metals and offers good regioselectivity.

Experimental Protocol: Synthesis of 2-Iodoanilines via Decarboxylative Iodination

This protocol provides a general procedure for the synthesis of 2-iodoanilines from anthranilic acids.

  • Materials:

    • Substituted anthranilic acid (1.0 mmol)

    • Potassium Iodide (KI)

    • Iodine (I₂)

    • Solvent (e.g., DMSO, CH₃CN)

  • Procedure:

    • To a reaction vessel, add the substituted anthranilic acid (1.0 mmol), potassium iodide (0.6 equiv.), and iodine (0.5 equiv.).

    • Add the appropriate solvent (e.g., CH₃CN) to the vessel.

    • If using a pressure reactor, purge with oxygen and then pressurize to the desired pressure (e.g., 10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) and stir for the specified time (e.g., 2-12 hours).[1]

    • After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with brine and water.

    • The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford the desired 2-iodoaniline derivative.[1]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will reveal the substitution pattern on the aromatic ring, with characteristic chemical shifts for the aromatic protons influenced by the iodo, methoxy, and amino groups.

    • ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atom attached to the iodine will show a characteristic upfield shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-N stretching.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Key Synthetic Transformations and Derivative Synthesis

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.

Larock Indole Synthesis: Access to Functionalized Indoles

The Larock indole synthesis is a powerful method for the preparation of 2,3-disubstituted indoles via the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.[2][3] This reaction is highly valued for its ability to construct the indole core in a single step with good control over regioselectivity.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, found in a vast number of bioactive natural products and synthetic drugs.[4][5]

The general mechanism of the Larock indole synthesis involves the oxidative addition of the o-iodoaniline to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: General Procedure for Larock Indole Synthesis

  • Materials:

    • This compound (or a derivative)

    • Disubstituted alkyne (2-5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂)

    • A base (e.g., potassium carbonate, sodium acetate)

    • A chloride source (e.g., LiCl, n-Bu₄NCl)

    • Triphenylphosphine (PPh₃) (optional)

    • Solvent (e.g., DMF, NMP)

  • Procedure:

    • In a reaction vessel, combine this compound, the disubstituted alkyne, the palladium catalyst, the base, and the chloride source.

    • Add the solvent and degas the mixture.

    • Heat the reaction to the appropriate temperature (typically 100-130 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[3]

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by chromatography to yield the 2,3-disubstituted indole.

Logical Workflow for Larock Indole Synthesis

Larock_Indole_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst 2_Iodo_3_methoxyaniline This compound Reaction_Vessel Combine in Solvent (e.g., DMF) 2_Iodo_3_methoxyaniline->Reaction_Vessel Alkyne Disubstituted Alkyne Alkyne->Reaction_Vessel Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Chloride_Source Chloride Source (e.g., LiCl) Chloride_Source->Reaction_Vessel Heating Heat (100-130 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Chromatography Workup->Purification Product 2,3-Disubstituted Indole Purification->Product

Caption: Workflow for the Larock Indole Synthesis.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6][7]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • A base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., toluene/water, dioxane/water)

  • Procedure:

    • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the solvent system and thoroughly degas the mixture.

    • Heat the reaction to reflux or the desired temperature and stir until the starting material is consumed.

    • After cooling, partition the mixture between an organic solvent and water.

    • Separate the organic layer, wash, dry, and concentrate.

    • Purify the crude product by chromatography or recrystallization to obtain the biaryl derivative.

Signaling Pathway for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-I(L₂) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Complex->Transmetalation Diaryl_Pd_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This reaction has become a vital tool for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and organic materials.[8]

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst.[9][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • A strong base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable analytical technique.

    • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

    • The organic extracts are combined, washed, dried, and concentrated.

    • Purify the residue by chromatography to afford the desired N-aryl derivative.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Aryl_Halide This compound (Ar-I) Reaction Buchwald-Hartwig Amination Aryl_Halide->Reaction Amine Amine (R₂NH) Amine->Reaction Catalyst_System Pd Catalyst + Ligand Catalyst_System->Reaction Base Strong Base Base->Reaction Product N-Aryl Derivative (Ar-NR₂) Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

Bioactive Derivatives and Analogs

The derivatives of this compound, particularly indoles, biaryls, and N-aryl compounds, are of significant interest in drug discovery due to their wide range of pharmacological activities.

  • Indole Derivatives: Many indole-containing compounds exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4] The development of novel indole derivatives continues to be an active area of research for new therapeutic agents.[11]

  • Biaryl Scaffolds: Biaryl structures are found in numerous therapeutic agents and are considered privileged ligands in drug design.[6] They have shown promise as anti-inflammatory and analgesic agents.[12]

  • N-Aryl Compounds: The introduction of an N-aryl moiety can significantly impact the pharmacological profile of a molecule. N-aryl derivatives have been investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[13][14]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of diverse and complex molecular architectures through powerful palladium-catalyzed cross-coupling reactions. The resulting indole, biaryl, and N-aryl derivatives are of significant interest in the fields of medicinal chemistry and materials science, offering a rich platform for the discovery of new bioactive compounds and functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important scaffold.

References

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2023). Curr Org Synth, 20(4), 376-394.
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  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
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  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.). The Royal Society of Chemistry.
  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Some bioactive indole derivatives. (n.d.).
  • Example of biaryl scaffolds and their applications. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. (n.d.). Benchchem.
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  • The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. (2025).
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  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. (2011). PubMed.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). The Royal Society of Chemistry.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
  • Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. (2001). PubMed.
  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. (n.d.).
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.).
  • p-IODOANILINE. (n.d.). Organic Syntheses.
  • Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (n.d.). PubMed.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Preparation method of 2-iodo-4-methoxyaniline. (2018). SciSpace.
  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (n.d.). PubMed.
  • Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2025).
  • Synthesis, anti-inflammatory activity and molecular docking of 2-methyl-3-furamides. (2020). Biointerface Research in Applied Chemistry.
  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013).
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.
  • Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Inform
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiprolifer

Sources

A Technical Guide to the Optimal Storage and Handling of 2-Iodo-3-methoxyaniline for Research Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical storage and handling requirements for 2-Iodo-3-methoxyaniline (CAS No. 98991-09-4). As a substituted aniline, this compound is a valuable building block in medicinal chemistry and drug development, where its purity is paramount for reproducible and reliable experimental outcomes.[1] However, its specific combination of functional groups—an oxidatively-sensitive aniline, a light-sensitive iodide, and an electron-donating methoxy group—creates a unique set of stability challenges. This document moves beyond generic advice to explain the chemical rationale behind each procedural recommendation, ensuring researchers can maintain the long-term integrity of this reagent.

Chemical Profile and Inherent Instabilities

The stability of this compound is dictated by the interplay of its three functional groups on the benzene ring. Understanding these influences is key to preventing degradation.

  • Aniline Moiety (Oxidation Risk): The primary point of vulnerability is the amino (-NH₂) group. Anilines are notoriously susceptible to oxidation by atmospheric oxygen.[2] This process is often autocatalytic and leads to the formation of highly colored quinone-imine structures and polymeric byproducts, manifesting as a darkening of the material from off-white or tan to dark brown or black. The presence of both an amino and a methoxy group, which are electron-donating, further activates the aromatic ring, making it more prone to oxidation compared to unsubstituted aniline.

  • Iodide Substituent (Photosensitivity): The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage upon exposure to UV light. This photodegradation can generate radical species, initiating unwanted side reactions and compromising the compound's structural integrity. Best practices for handling photosensitive reagents are therefore directly applicable.[3]

  • Hygroscopicity and Moisture Sensitivity: Several safety data sheets for similar aromatic amines note a sensitivity to moisture and a hygroscopic nature. The absorption of water from the atmosphere can accelerate degradation pathways and, more practically, introduce a non-stoichiometric component that complicates accurate weighing and molar calculations for reactions.

Core Storage Protocols: A Validated System

To counteract the inherent instabilities, a multi-faceted storage strategy is required. The following conditions are based on supplier recommendations and chemical first principles.

Table 1: Summary of Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Freezer) Slows the kinetics of oxidation and other potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, directly inhibiting oxidative degradation.
Light Complete Darkness Prevents photodegradation associated with the C-I bond.[3]
Container Tightly-Sealed Amber Glass Vial Amber glass blocks UV light, and a tight seal prevents ingress of air and moisture.[4][5]
Causality Behind the Core Protocols:
  • Temperature Control: Storing the compound at -20°C is the most effective way to reduce the rate of all chemical reactions, including oxidation. While room temperature storage might be acceptable for very short periods, long-term stability is only achievable under freezer conditions.

  • Atmospheric Control: An inert atmosphere is non-negotiable for an air-sensitive compound like this aniline derivative. Oxygen is the primary driver of the most common degradation pathway. Backfilling the container with a dry, inert gas like argon or nitrogen after each use is critical to displacing the reactive components of air.

  • Light Protection: The recommendation to "Keep in dark place" is a direct consequence of its photosensitivity. The use of amber vials or wrapping a clear vial in aluminum foil provides a necessary barrier against UV radiation, which can energize the molecule and lead to bond cleavage.[3]

Experimental Workflow: In-Use Handling Protocol

Maintaining the compound's integrity extends from the storage vessel to the reaction flask. The following protocol is designed to minimize exposure to deleterious conditions during experimental use.

Step-by-Step Handling Procedure:
  • Equilibration: Before opening, remove the container from the freezer and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise the anhydrous environment.

  • Inert Atmosphere Transfer: All weighing and transfers must be performed under an inert atmosphere. The ideal environment is a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, perform the transfer quickly in a fume hood, and immediately flush the headspace of the storage container with inert gas before re-sealing.

  • Minimize Exposure: Weigh out only the amount of material required for the immediate experiment. Avoid returning unused material to the stock container to prevent cross-contamination.

  • Secure Storage: Tightly reseal the container, ensuring the cap threads are clean. Wrap the cap junction with paraffin film for an extra barrier against air and moisture ingress.

  • Immediate Return to Storage: Promptly return the container to the designated -20°C, dark storage location.

Visualization of Storage and Handling Logic

The following workflow diagram illustrates the decision-making process for ensuring the long-term stability of this compound from receipt to use.

StorageWorkflow A Receive this compound B Is the compound for immediate use? A->B C Prepare for Long-Term Storage B->C No I Prepare for Experiment B->I Yes D Select Airtight, Amber Glass Vial C->D F Backfill with Inert Gas (Ar/N2) D->F E Place in Freezer (-20°C) G Store in Darkness E->G F->E H Storage Complete G->H J Equilibrate to Room Temp Before Opening I->J K Handle Under Inert Atmosphere J->K L Reseal, Purge with Inert Gas & Return to Freezer K->L L->H

Caption: Decision workflow for the proper storage and handling of this compound.

Conclusion

The chemical integrity of this compound is contingent upon a systematic approach to its storage and handling. The principal threats—oxidation, photodegradation, and moisture—are effectively neutralized by adherence to a protocol of storage at -20°C in a dark environment under an inert atmosphere . By implementing these expert-validated procedures, researchers can ensure the purity and reactivity of this key synthetic intermediate, thereby safeguarding the validity and reproducibility of their scientific work.

References

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  • Sigma-Aldrich. (2025).
  • Aroma Country. (n.d.). How to Store Your Diffuser Oils for Long-Lasting Freshness.
  • PauPack. (2025). How should I store my essential oils to maintain their quality?
  • CDN Isotopes. (n.d.).
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  • Petite Histoire. (2023).
  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents.
  • Washington St
  • Sigma-Aldrich. (n.d.). This compound.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Lyons, C. D., Katz, S., & Bartha, R. (n.d.).

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Methodological & Application

Introduction: The Strategic Importance of 2-Iodo-3-methoxyaniline in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Compounds

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[1] Within this context, 2-iodo-3-methoxyaniline emerges as a particularly valuable building block. Its structure, featuring a reactive iodine atom and two ortho/para-directing, electron-donating groups (amino and methoxy), makes it a strategic precursor for the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The presence of the highly reactive carbon-iodine bond facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1] However, the electron-rich nature of the aniline ring presents unique challenges that necessitate a carefully optimized protocol. This guide provides a comprehensive overview, from mechanistic principles to field-proven protocols and troubleshooting, for the successful application of this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.

The three primary steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step. While the C-I bond is the most reactive among organohalides (I > Br > Cl >> OTf), the electron-donating amino and methoxy groups increase the electron density of the aromatic ring, which can slow this step compared to electron-deficient systems.[1][3][4] Therefore, the use of electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands is crucial to promote this transformation.[3][4]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species to the Pd(II) complex. The reaction requires activation by a base. The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex (organoborate), which readily transfers its aryl group to the palladium center, displacing the halide.[5][6][7][8]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Bulky ligands can accelerate this final step.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs pd0 Pd(0)Ln (Active Catalyst) pdi_complex Ar-Pd(II)Ln(I) (Oxidative Adduct) pd0->pdi_complex Oxidative Addition pdi_base_complex Ar-Pd(II)Ln(OR) (Base Adduct) pdi_complex->pdi_base_complex Metathesis (Base Exchange) pdi_biaryl_complex Ar-Pd(II)Ln(Ar') (Di-organo Complex) pdi_base_complex->pdi_biaryl_complex Transmetalation pdi_biaryl_complex->pd0 Reductive Elimination product Product (Ar-Ar') pdi_biaryl_complex->product aryl_halide This compound (Ar-I) aryl_halide->pdi_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pdi_biaryl_complex Troubleshooting_Tree start Reaction Issue (Low Yield / No Product) check_conversion Check for Starting Material (SM)? start->check_conversion sm_present Low Conversion (SM Remains) check_conversion->sm_present Yes sm_absent High Conversion, Low Yield check_conversion->sm_absent No sm_present_cause1 Solution: • Increase Temperature • Use more electron-rich/bulky ligand (e.g., XPhos, SPhos) • Check catalyst/ligand quality sm_present->sm_present_cause1 sm_present_cause2 Solution: • Ensure rigorous degassing (remove O₂) • Use fresh, high-purity reagents and solvents sm_present->sm_present_cause2 sm_absent_cause1 Boronic acid replaced by -H Solution: • Use anhydrous solvents • Use K₃PO₄ instead of hydroxide bases • Use boronic esters (e.g., pinacol) sm_absent->sm_absent_cause1 sm_absent_cause2 Dimer of boronic acid observed Solution: • Rigorously degas to remove O₂ • Use a Pd(0) source (e.g., Pd₂(dba)₃) directly sm_absent->sm_absent_cause2 sm_absent_cause3 Iodo-aniline replaced by -H Solution: • Lower reaction temperature • Use a milder base sm_absent->sm_absent_cause3

Sources

Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction is celebrated for its mild conditions, operational simplicity, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3][4] Its applications are vast, spanning the creation of pharmaceuticals, natural products, organic materials, and nanomaterials.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of 2-iodo-3-methoxyaniline with terminal alkynes. The resulting 2-alkynyl-3-methoxyaniline scaffold is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecular architectures of medicinal interest.

Mechanistic Rationale: A Symphony of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide (this compound), forming a Pd(II) complex.[5]

  • Transmetalation: A copper(I) acetylide intermediate, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (2-alkynyl-3-methoxyaniline) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The Copper Cycle:

  • Coordination and Acidification: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate.[6] This species is now primed for the crucial transmetalation step with the palladium complex.

The choice of an appropriate base is critical, as it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. Commonly used bases include triethylamine and diisopropylethylamine.[4]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of substituted o-iodoanilines and is designed to serve as a robust starting point for your specific alkyne substrate.[7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compoundReagentCommercially Available---
Terminal AlkyneReagentCommercially Available---
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)CatalystCommercially AvailableCan be substituted with other Pd(0) or Pd(II) sources.
Copper(I) Iodide (CuI)Co-catalystCommercially AvailableUse a fresh, high-purity source.
Triethylamine (Et₃N)AnhydrousCommercially AvailableShould be freshly distilled and degassed.
TolueneAnhydrousCommercially AvailableDegassed prior to use.
Schlenk Flask---------
Magnetic Stirrer and Stir Bar---------
Inert Gas Supply (Argon or Nitrogen)High Purity------
Standard Glassware for Workup and Purification---------
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure anaerobic conditions.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL per mmol of this compound) followed by anhydrous, degassed triethylamine (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3-methoxyaniline.

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to Schlenk Flask B 2. Evacuate and Backfill with Argon/Nitrogen (3x) A->B C 3. Add Anhydrous Toluene and Triethylamine B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Stir at RT or Heat; Monitor by TLC/LC-MS D->E F 6. Dilute with Ethyl Acetate and Filter through Celite E->F G 7. Wash with aq. NH₄Cl and Brine F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Flash Column Chromatography H->I

Sources

Strategic Deployment of 2-Iodo-3-methoxyaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry Professionals

Abstract

The aniline scaffold is a privileged motif in medicinal chemistry, forming the cornerstone of numerous approved therapeutics. However, its utility is often tempered by metabolic liabilities, necessitating precise functionalization to balance potency and safety.[1] 2-Iodo-3-methoxyaniline emerges as a highly valuable building block, offering strategically positioned reactive handles for the construction of complex molecular architectures. The presence of an iodine atom, a methoxy group, and an amino group on the phenyl ring provides a versatile platform for sequential, regioselective modifications. This guide provides an in-depth analysis of this compound, detailing its applications, key reaction protocols, and strategic considerations for its use in drug development programs, particularly in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of a Multifunctional Building Block

In the pursuit of novel drug candidates, the efficiency of synthetic routes is paramount. Medicinal chemists rely on a "toolbox" of robust and versatile reactions to rapidly generate analogues for structure-activity relationship (SAR) studies.[2] Aryl amines, in particular, are ubiquitous in pharmaceuticals, yet their synthesis and modification can be challenging.[1]

This compound (Figure 1) is a commercially available building block that addresses many of these challenges. Its unique substitution pattern offers three distinct points for chemical elaboration:

  • The Amino Group: Serves as a nucleophile or a directing group. It is a common feature in kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the ATP-binding pocket.

  • The Iodo Group: An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • The Methoxy Group: Modulates the electronic properties of the ring and can influence the conformation of the final molecule. It can also serve as a potential metabolic soft spot or be demethylated to reveal a phenol for further functionalization.

This combination makes this compound an ideal starting point for building libraries of compounds around a core aniline scaffold, enabling systematic exploration of chemical space.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Considerations

Accurate knowledge of a reagent's properties and hazards is fundamental to safe and successful experimentation.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₇H₈INOPubChem[3]
Molecular Weight249.05 g/mol PubChem[3]
CAS Number98991-09-4PubChem[3]
AppearanceSolidN/A
Melting Point56 - 59 °CSigma-Aldrich[4]
Boiling Point240 - 243 °CSigma-Aldrich[4]
Safety and Handling

WARNING: this compound and related aniline compounds are hazardous. Always consult the latest Safety Data Sheet (SDS) before use.[4][5][6][7]

  • Toxicity: Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7] They may also be carcinogenic and cause genetic defects.[5][6]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]

  • Engineering Controls: Use in a well-ventilated area.[5] Mechanical exhaust or a laboratory fumehood is necessary to avoid exposure.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[8]

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9][10] Many FDA-approved kinase inhibitors feature an aniline or anilino-heterocycle core.[11][12] this compound is an exemplary building block for synthesizing analogues of established kinase inhibitors like Trametinib, a potent MEK1/2 inhibitor.[13][14] While Trametinib itself contains a 2-fluoro-4-iodoaniline moiety, the principles of its synthesis are directly applicable to analogues derived from this compound.

The general strategy involves using the iodo- and amino- functionalities for sequential cross-coupling reactions to build the desired molecular complexity.

Figure 2: General Synthetic Strategy

G A This compound (Starting Block) B Reaction 1: C-C Bond Formation (e.g., Suzuki Coupling) A->B Couple at Iodo position C Intermediate 1 (Aryl-substituted aniline) B->C D Reaction 2: C-N Bond Formation (e.g., Buchwald-Hartwig) C->D Couple at Amino position E Final Product (Complex Kinase Inhibitor Scaffold) D->E

Caption: A typical two-step synthetic workflow using this compound.

Key Synthetic Protocols

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods are celebrated for their broad substrate scope and functional group tolerance.[15]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[16][17] This reaction is ideal for attaching various aryl, heteroaryl, or alkyl groups at the 2-position of the aniline ring.

Causality Behind Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be used, which is reduced in situ. Palladacycles are also highly effective and air-stable.[17]

  • Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[16] Aqueous K₂CO₃ is a common, mild choice.

  • Solvent: A solvent system that can accommodate both organic and inorganic reagents is often used, such as toluene/water or dioxane/water.[18]

Figure 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_add Ar-Pd(II)-I(L₂) pd0->pd2_add Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)-R(L₂) pd2_add->pd2_trans Transmetalation (R-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst. For screening, a pre-catalyst can be used. A common system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like PPh₃ or SPhos (4-10 mol%). Alternatively, use Pd(PPh₃)₄ (5 mol%) directly.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Table of Typical Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for a broad range of substrates.
Base K₂CO₃ (aq)Mild, inexpensive, and effective for activation.[16]
Solvent Dioxane / H₂OGood solubility for both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, and it represents one of the most powerful methods for C-N bond formation.[19][20] This reaction can be used to couple the amino group of this compound with an aryl or heteroaryl halide.

Causality Behind Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[21] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOtBu) is common, while milder bases like K₂CO₃ or K₃PO₄ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[22]

Figure 4: Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_add R-Pd(II)-X(L₂) pd0->pd2_add Oxidative Addition (R-X) pd2_amido R-Pd(II)-N(H)Ar(L₂) pd2_add->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product R-NHAr (Product) pd2_amido->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reagent Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a strong base like sodium tert-butoxide (1.4 equiv) to an oven-dried flask.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a biarylphosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Figure 5: Experimental Workflow Diagram

G A 1. Reagent Setup (Flask under Inert Gas) B 2. Add Pd Catalyst & Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (e.g., 100 °C, 8h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F Reaction Complete G 7. Aqueous Work-up (Extraction) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[21]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for the rapid and predictable synthesis of complex, drug-like molecules. By mastering robust protocols such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can efficiently navigate chemical space, optimize lead compounds, and ultimately shorten the timeline for developing new therapeutics. The principles and protocols outlined in this guide provide a solid foundation for leveraging this versatile building block to its full potential.

References

  • Sigma-Aldrich. (2018, May 14).
  • Chempedia. (n.d.).
  • Grimm, J. et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine.
  • CDN Isotopes. (n.d.).
  • Sigma-Aldrich. (2025, July 23).
  • Fisher Scientific. (2010, June 4).
  • Grimm, J. et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed.
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  • PubMed Central. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (n.d.).
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • PubMed. (2019, November 1). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors.
  • MDPI. (n.d.).
  • PubMed Central. (2024, September 16).
  • PubMed. (2009, July 23). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).
  • PubMed Central. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • PubChem. (n.d.). 2-Iodo-5-methoxyaniline.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Semantic Scholar. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.

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Application Note and Protocol: Strategic Insights for the Buchwald-Hartwig Amination of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This application note provides a detailed guide for the palladium-catalyzed amination of 2-iodo-3-methoxyaniline, a sterically hindered and electronically distinct substrate. We will explore the critical experimental parameters, offer a validated, step-by-step protocol, and discuss the mechanistic rationale behind the strategic choices of catalyst, ligand, base, and solvent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aniline derivatives.

Introduction: Navigating the Challenges of Hindered Substrates

The synthesis of substituted anilines is a frequent objective in medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a go-to method for this transformation due to its functional group tolerance and broad substrate scope. However, substrates like this compound present unique challenges. The presence of two ortho-substituents (iodo and methoxy groups) creates significant steric hindrance around the reaction center. Furthermore, the electron-donating nature of the aniline's amino group and the methoxy group can influence the electronics of the aryl iodide, impacting the rates of oxidative addition and reductive elimination in the catalytic cycle.

Successfully navigating these challenges requires a carefully optimized set of reaction conditions. The choice of palladium precatalyst, the specific phosphine ligand, the nature of the base, and the solvent system are not merely procedural details; they are critical determinants of reaction success, directly influencing yield, reaction time, and purity of the desired product. This guide will dissect these variables to provide a robust and reproducible protocol.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction. The currently accepted catalytic cycle involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step and can be particularly challenging with sterically hindered substrates.

  • Base-Assisted Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

  • Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ligand's role is paramount throughout this cycle. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald and Hartwig groups, are essential. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Product_Out Coupled Product Product->Product_Out ArX_In This compound ArX_In->Oxidative_Addition Amine_In Coupling Partner (Amine) Amine_In->Amine_Coordination caption Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Data-Driven Approach

The selection of each reaction component is a critical decision. Below, we detail the rationale for the choices made in our recommended protocol.

Catalyst and Ligand Selection

For sterically demanding substrates like this compound, a highly active catalyst system is required. Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. However, more advanced, air-stable precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), can offer improved reliability and activity.

The ligand is arguably the most important variable. For this transformation, bulky, electron-rich biarylphosphine ligands are the gold standard.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is an excellent general ligand for C-N cross-coupling. Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for hindered substrates. The isopropoxy groups enhance the ligand's electron-donating ability, which can accelerate the reductive elimination step.

We recommend RuPhos for this specific transformation due to the significant steric hindrance of the substrate.

The Crucial Role of the Base

The base serves two primary functions: to deprotonate the amine coupling partner and to facilitate the regeneration of the Pd(0) catalyst. A delicate balance is required.

  • Weak Bases (e.g., K₂CO₃): Generally ineffective for the amination of aryl halides with less acidic amines.

  • Strong, Non-Nucleophilic Bases: This is the preferred category. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices. NaOtBu is often preferred for its solubility in common organic solvents and its proven efficacy. It is strong enough to deprotonate a wide range of amines without promoting significant side reactions.

Solvent Choice

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. Aprotic, non-polar to moderately polar solvents are typically used.

  • Toluene or Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations. They have sufficiently high boiling points to allow for elevated reaction temperatures, which are often necessary for challenging substrates.

  • tert-Butanol: Can sometimes be a beneficial co-solvent, particularly when using NaOtBu, as it can help to solubilize the base.

For this protocol, we recommend toluene as the primary solvent for its inertness and appropriate boiling point.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a detailed, step-by-step methodology for the amination of this compound with a generic primary amine (R-NH₂).

Reagent and Equipment Checklist

Table 1: Reagents and Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEq.
This compound263.041.0263 mg1.0
Amine (R-NH₂)-1.2-1.2
Pd(OAc)₂224.500.024.5 mg0.02
RuPhos476.650.0419.1 mg0.04
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Anhydrous Toluene--5 mL-

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septum and needles

  • Schlenk line or glovebox for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Step1 1. Add Solids (Aryl Iodide, NaOtBu, Pd(OAc)₂, RuPhos) to an oven-dried Schlenk tube. Step2 2. Seal with Septum Evacuate and backfill with N₂/Ar (3x). Step1->Step2 Step3 3. Add Liquids Inject anhydrous toluene via syringe. Step2->Step3 Step4 4. Add Amine Inject the amine coupling partner. Step3->Step4 Step5 5. Heat Reaction Place in a pre-heated oil bath (e.g., 100 °C). Step4->Step5 Step6 6. Monitor Progress Use TLC or LC-MS to track the disappearance of the starting material. Step5->Step6 Step7 7. Quench Reaction Cool to RT and quench with water. Step6->Step7 Step8 8. Extraction Extract with an organic solvent (e.g., EtOAc). Step7->Step8 Step9 9. Dry and Concentrate Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Step8->Step9 Step10 10. Purify Purify the crude product by silica gel column chromatography. Step9->Step10 caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (263 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and RuPhos (19.1 mg, 0.04 mmol).

  • Sealing and Purging: Seal the Schlenk tube with a rubber septum. Connect the tube to a Schlenk line and evacuate the vessel under high vacuum for 5-10 minutes. Backfill with an inert gas (Nitrogen or Argon). Repeat this evacuation/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, inject anhydrous toluene (5 mL) via syringe. Follow this with the addition of the amine coupling partner (1.2 mmol).

  • Reaction Heating and Monitoring: Place the sealed Schlenk tube into a preheated oil bath set to 100 °C. Allow the reaction to stir vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from 4 to 24 hours depending on the specific amine used.

  • Reaction Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-methoxyaniline product.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature (up to 110 °C in toluene) or using a more active, pre-formed palladium precatalyst (e.g., RuPhos Pd G3). Ensure all reagents and the solvent are scrupulously dried, as water can deactivate the catalyst.

  • Side Reactions: The formation of hydrodehalogenated byproducts (3-methoxyaniline) can occur. This is often a sign of catalyst decomposition or the presence of moisture. Using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1) can sometimes suppress this pathway.

  • Base Incompatibility: For base-sensitive substrates, a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this will likely require longer reaction times or higher temperatures.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success hinges on the rational selection of a highly active catalyst system, specifically a bulky, electron-rich phosphine ligand like RuPhos, paired with a strong, non-nucleophilic base such as NaOtBu. By carefully controlling the reaction atmosphere and employing anhydrous conditions, this protocol provides a reliable and robust method for the synthesis of valuable, sterically hindered aniline derivatives. The principles and strategies outlined in this note can be adapted for a wide range of amine coupling partners, further highlighting the versatility of this powerful synthetic tool.

References

  • Title: A Simple, Air-Stable Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: J. Am. Chem. Soc. 2008, 130, 21, 6686–6687 URL:[Link]
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research 2008, 41, 11, 1461–1473 URL:[Link]
  • Title: The Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL:[Link]

Application Notes and Protocols: Synthesis of Indole Derivatives from 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted indole derivatives, with a specific focus on leveraging 2-iodo-3-methoxyaniline as a versatile starting material. We will explore established palladium-catalyzed methodologies, including the Larock heteroannulation, Sonogashira coupling followed by cyclization, and Heck reactions.[3][4][5] This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the efficient and strategic synthesis of diverse indole libraries.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is one of the most prevalent heterocyclic motifs in biologically active molecules.[2][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug discovery. From the neurotransmitter serotonin to the anti-migraine drug MK-0462, indole derivatives have demonstrated a vast range of pharmacological activities.[7] The strategic synthesis of diversely functionalized indoles is therefore a critical endeavor in the pursuit of new therapeutic agents.

This application note focuses on the synthetic utility of this compound as a starting material. The presence of the iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and amino functionalities offer opportunities for further derivatization and influence the electronic properties of the resulting indole.

Synthetic Strategies & Protocols

We will delve into three primary palladium-catalyzed strategies for the synthesis of indole derivatives from this compound:

  • Larock Heteroannulation: A powerful one-pot reaction combining an o-iodoaniline with an internal alkyne.[6][7]

  • Sonogashira Coupling and Cyclization: A two-step sequence involving the initial coupling of the o-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization.[4][8]

  • Heck Reaction: An intramolecular cyclization of a pre-formed N-allylaniline derivative.[9]

Larock Heteroannulation for 2,3-Disubstituted Indoles

The Larock indole synthesis is a highly efficient heteroannulation reaction that utilizes a palladium catalyst to construct indoles from an ortho-iodoaniline and a disubstituted alkyne.[7] This method is prized for its versatility and ability to generate a wide array of indole derivatives.[7]

2.1.1. Mechanistic Rationale

The catalytic cycle of the Larock indole synthesis is a well-established process.[7] It commences with the oxidative addition of the 2-iodoaniline to a Pd(0) species, forming a Pd(II) intermediate. The alkyne then coordinates to the palladium center, followed by a migratory insertion into the aryl-palladium bond. The final steps involve an intramolecular C-N bond formation and reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[7] The regioselectivity of the reaction with unsymmetrical alkynes is generally governed by sterics, with the bulkier substituent on the alkyne preferentially occupying the 2-position of the indole.[6]

Diagram: Larock Indole Synthesis Catalytic Cycle

Larock_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition (this compound) Alkyne_Complex Alkyne_Complex Aryl-Pd(II)-I->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Cyclized_Pd(II) Cyclized_Pd(II) Vinyl-Pd(II)->Cyclized_Pd(II) Intramolecular C-N Coupling Cyclized_Pd(II)->Pd(0) Reductive Elimination Indole_Product Indole_Product Cyclized_Pd(II)->Indole_Product Product Release

Caption: Catalytic cycle of the Larock indole synthesis.

2.1.2. Experimental Protocol: Synthesis of 4-Methoxy-2,3-diphenyl-1H-indole

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
DiphenylacetyleneCommercially Available≥98%
Palladium(II) Acetate (Pd(OAc)₂)Commercially AvailableCatalyst Grade
Triphenylphosphine (PPh₃)Commercially Available≥99%
Potassium Carbonate (K₂CO₃)Commercially AvailableAnhydrous
Lithium Chloride (LiCl)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 263 mg), diphenylacetylene (1.2 mmol, 214 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.1 mmol, 26.2 mg), potassium carbonate (2.0 mmol, 276 mg), and lithium chloride (1.0 mmol, 42.4 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-methoxy-2,3-diphenyl-1H-indole.

Expected Yield: 75-85%

Sonogashira Coupling and Cyclization for 2-Substituted Indoles

This two-step approach is particularly useful for the synthesis of 2-substituted indoles from terminal alkynes. The initial Sonogashira coupling reaction forms a C-C bond between the this compound and the terminal alkyne.[4] The resulting 2-alkynyl aniline intermediate then undergoes an intramolecular cyclization to form the indole ring.[8]

2.2.1. Mechanistic Considerations

The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a vinyl or aryl halide with a terminal alkyne.[4] The subsequent cyclization can be promoted by various reagents, including bases or transition metal catalysts.[10] In some cases, the cyclization can occur in a one-pot fashion with the Sonogashira coupling.[8]

Diagram: Sonogashira Coupling and Cyclization Workflow

Sonogashira_Workflow Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Intermediate 2-Alkynyl-3-methoxyaniline Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted-4-methoxy-1H-indole Cyclization->Product

Caption: Workflow for indole synthesis via Sonogashira coupling.

2.2.2. Experimental Protocol: Synthesis of 4-Methoxy-2-phenyl-1H-indole

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available≥98%
PhenylacetyleneCommercially Available≥98%
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Commercially AvailableCatalyst Grade
Copper(I) Iodide (CuI)Commercially Available≥98%
Triethylamine (Et₃N)Commercially AvailableAnhydrous
Tetrabutylammonium Fluoride (TBAF)Commercially Available1.0 M in THF
Tetrahydrofuran (THF)Commercially AvailableAnhydrous

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 263 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (3 mL) and anhydrous tetrahydrofuran (3 mL).

  • Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the Sonogashira coupling is complete, add tetrabutylammonium fluoride (1.0 M in THF, 2.0 mL, 2.0 mmol).

  • Heat the reaction mixture to 60 °C and stir for an additional 12-16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-2-phenyl-1H-indole.

Expected Yield: 70-80%

Intramolecular Heck Reaction for 3-Substituted Indoles

The intramolecular Heck reaction provides a route to 3-substituted indoles. This strategy involves the initial preparation of an N-allyl-2-iodoaniline derivative, which then undergoes a palladium-catalyzed intramolecular cyclization.[9]

2.3.1. Rationale and Key Considerations

The success of the intramolecular Heck reaction relies on the efficient formation of the N-allylated precursor. The subsequent cyclization proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and β-hydride elimination to furnish the indole product. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[9]

2.3.2. Experimental Protocol: Synthesis of 1-Allyl-4-methoxy-1H-indole

Part A: Synthesis of N-allyl-2-iodo-3-methoxyaniline

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 263 mg) and potassium carbonate (2.0 mmol, 276 mg) in anhydrous acetone (10 mL).

  • Add allyl bromide (1.2 mmol, 145 mg, 103 µL) and stir the mixture at reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain N-allyl-2-iodo-3-methoxyaniline.

Part B: Intramolecular Heck Cyclization

  • To a Schlenk tube, add the purified N-allyl-2-iodo-3-methoxyaniline (1.0 mmol), palladium(II) acetate (0.05 mmol, 11.2 mg), and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg) and anhydrous DMF (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-18 hours.

  • Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify by flash chromatography to yield 1-allyl-4-methoxy-1H-indole.

Expected Yield (for Part B): 60-70%

Data Summary

Synthetic MethodStarting MaterialsKey ReagentsProduct TypeTypical Yield
Larock Heteroannulation This compound, Disubstituted AlkynePd(OAc)₂, PPh₃, K₂CO₃, LiCl2,3-Disubstituted Indole75-85%
Sonogashira/Cyclization This compound, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N, TBAF2-Substituted Indole70-80%
Intramolecular Heck N-allyl-2-iodo-3-methoxyanilinePd(OAc)₂, PPh₃, K₂CO₃3-Substituted Indole60-70%

Troubleshooting and Optimization

  • Low Yields in Larock Synthesis: Ensure all reagents and solvents are anhydrous. The stoichiometry of LiCl is critical; excess can inhibit the reaction.[6][7] Consider screening different phosphine ligands.

  • Incomplete Sonogashira Coupling: Ensure the copper(I) iodide is of high purity. Degassing the reaction mixture thoroughly is crucial to prevent catalyst deactivation.

  • Side Reactions in Heck Cyclization: The choice of base and solvent can significantly impact the reaction outcome. Consider screening alternative bases such as cesium carbonate or sodium tert-butoxide.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse range of indole derivatives. The palladium-catalyzed methodologies outlined in this application note—Larock heteroannulation, Sonogashira coupling/cyclization, and intramolecular Heck reaction—provide robust and adaptable routes to 2,3-disubstituted, 2-substituted, and 3-substituted indoles, respectively. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently generate libraries of novel indole-based compounds for applications in drug discovery and materials science.

References

  • Larock Indole Synthesis. (n.d.). In Wikipedia.
  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
  • Gora, J., et al. (2021).
  • Cho, C. S., et al. (2004). Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes. Bulletin of the Korean Chemical Society, 25(4), 545-546. [Link]
  • Various Authors. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Ahmad, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
  • Lautens, M., et al. (2023). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives.
  • Hartwig, J. F., et al. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(15), 3671–3682. [Link]
  • Yue, D., et al. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(11), 1833–1835. [Link]
  • Denmark, S. E., & Collins, W. R. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 65(16), 3120–3129. [Link]
  • Cacchi, S., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3908. [Link]
  • Liang, Y., et al. (2020). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 22(15), 6062–6066. [Link]
  • Larock Indole Synthesis. (n.d.). In Grokipedia.
  • Hu, W., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(20), 7901-7905. [Link]
  • Denmark, S. E., & Collins, W. R. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PubMed. [Link]
  • Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(41), 26903–26941. [Link]
  • Suzuki, N., et al. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. [Link]
  • Padwa, A., et al. (2008). Indole synthesis using 2‐iodoaniline and cuprous acetylides. Journal of Heterocyclic Chemistry, 45(3), 639-644. [Link]
  • Larock, R. C., et al. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(20), 7991–7999. [Link]
  • Wang, Z., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(36), 4909-4912. [Link]
  • Cacchi, S., et al. (2021). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Usiena Air. [Link]
  • Reddy, T. J., et al. (2014). Synthesis of Indole-2-methylsulfonamides by Domino Sonogashira Coupling and Hydroamination Reaction. European Journal of Organic Chemistry, 2014(26), 5757-5764. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-Iodo-3-methoxyaniline in Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring an iodo group for facile cross-coupling, a nucleophilic amino group, and an electron-donating methoxy group, allows for the strategic and regioselective construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the functionalization of such aryl iodides, offering unparalleled efficiency and functional group tolerance.[1]

This guide provides an in-depth exploration of palladium catalyst systems tailored for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of key transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and offer detailed, field-proven protocols to empower researchers in their synthetic endeavors. The inherent electronic properties of this compound, specifically the electron-rich nature conferred by the amino and methoxy substituents, present unique challenges and considerations in catalyst selection, which will be a central focus of this document.

Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is paramount for rational catalyst selection and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a palladium(II) intermediate. The reactivity of aryl halides in this step follows the trend I > Br > Cl, making our substrate highly reactive.[2]

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the active palladium(0) catalyst to continue the cycle.[3]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, base, and solvent system.

Catalytic Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_intermediate Ar-Pd(II)-I(Ln) Coupled_PdII Ar-Pd(II)-R(Ln) PdII_intermediate->Coupled_PdII Transmetalation Product Ar-R Coupled_PdII->Product Reductive Elimination Catalyst_Regen Pd(0)Ln Coupled_PdII->Catalyst_Regen Substrate Ar-I (this compound) Substrate->Pd0 Oxidative Addition Coupling_Partner R-M (e.g., R-B(OH)2) Coupling_Partner->PdII_intermediate

Caption: Generalized Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent, such as a boronic acid or ester.[1] For an electron-rich substrate like this compound, the choice of a highly active catalyst system is crucial to overcome the potentially slower oxidative addition and promote efficient coupling.

Recommended Catalyst System & Rationale

For the Suzuki-Miyaura coupling of this compound, we recommend a catalyst system comprising a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective choice. It is reduced in situ to the active Pd(0) species.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. Its steric bulk and electron-donating properties facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which is particularly beneficial for electron-rich aryl halides.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.

  • Solvent: A mixture of toluene and water is a common and effective solvent system for Suzuki couplings, providing good solubility for both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

ReagentMolar Equiv.Amount for 1 mmol Scale
This compound1.0263 mg
Arylboronic Acid1.21.2 mmol
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₃PO₄2.0424 mg
Toluene-5 mL
Water-0.5 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Figure 2: Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid Pd(OAc)₂/SPhos K₃PO₄ B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvents (Toluene/Water) B->C D Heat to 100 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Recommended Catalyst System & Rationale

For the Buchwald-Hartwig amination of this compound, a robust catalyst system capable of coupling an electron-rich aryl iodide is necessary.

  • Palladium Precursor: A pre-formed palladium(II) precatalyst such as [Pd(cinnamyl)Cl]₂ is an excellent choice as it provides a reliable source of the active Pd(0) catalyst.

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective, bulky, and electron-rich ligand that promotes the amination of a wide range of aryl halides, including electron-rich substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard and effective choice for deprotonating the amine coupling partner.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations, providing good solubility for the reactants and catalyst system.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

ReagentMolar Equiv.Amount for 1 mmol Scale
This compound1.0263 mg
Amine1.21.2 mmol
[Pd(cinnamyl)Cl]₂0.015.2 mg
RuPhos0.029.4 mg
NaOtBu1.4134 mg
Anhydrous Toluene-5 mL

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, to a vial add [Pd(cinnamyl)Cl]₂ (0.01 mmol) and RuPhos (0.02 mmol). Add anhydrous toluene (1 mL) and stir for 10 minutes to form the active catalyst.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene (4 mL) to the Schlenk tube containing the substrates. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] This reaction is exceptionally useful for the synthesis of arylalkynes.

Recommended Catalyst System & Rationale

For the Sonogashira coupling of this compound, a standard yet robust catalyst system is generally effective due to the high reactivity of the aryl iodide.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and reliable catalyst for Sonogashira couplings.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) serves both as a base to deprotonate the alkyne and as a solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.

Detailed Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.

Materials:

ReagentMolar Equiv.Amount for 1 mmol Scale
This compound1.0263 mg
Terminal Alkyne1.21.2 mmol
Pd(PPh₃)₄0.0334.7 mg
CuI0.059.5 mg
Triethylamine (Et₃N)-5 mL
THF (optional co-solvent)-5 mL

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon). Repeat three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and optionally, degassed THF (5 mL). Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-60 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Take up the residue in ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Low yields or incomplete conversions in palladium-catalyzed cross-coupling reactions can often be attributed to a few common issues. When working with this compound, consider the following:

  • Catalyst Deactivation: The amine functionality on the substrate could potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can often mitigate this issue.

  • Inadequate Inert Atmosphere: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. Oxygen can lead to catalyst decomposition and unwanted side reactions.

  • Reagent Purity: The purity of all reagents, especially the boronic acid and the amine coupling partners, is critical. Impurities can poison the catalyst.

  • Base Strength: The choice of base is crucial. If a reaction is not proceeding, screening different bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig) may be beneficial.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of substituted anilines. By carefully selecting the appropriate catalyst system—particularly one featuring electron-rich and sterically demanding ligands—researchers can effectively overcome the challenges posed by this electron-rich substrate. The protocols outlined in this guide serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this valuable building block, enabling the efficient construction of complex molecules for a wide range of applications.

References

  • Buchwald–Hartwig amin
  • Palladium-catalyzed cross-coupling reactions. In Organic Chemistry II Class Notes - Fiveable. [Link]
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • Synthetic Methods for Primary Anilines. In Book on Science and Technology.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
  • Suzuki-Miyaura cross-coupling. In Practical Guide - Yoneda Labs. [Link]

Sources

The Untapped Potential of 2-Iodo-3-Methoxyaniline in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Discovery

In the dynamic landscape of materials science, the discovery and application of novel molecular building blocks are paramount to technological advancement. This guide focuses on a molecule of significant, yet largely unexplored, potential: 2-Iodo-3-methoxyaniline . While direct, extensive research on its specific applications in materials science remains nascent, its constituent functional groups—an iodo moiety, a methoxy group, and an aniline functionality—position it as a highly versatile precursor for a range of advanced materials. The strategic placement of these groups on the aniline ring offers unique opportunities for tailored synthesis and functionalization.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not just theoretical applications but also actionable, detailed protocols. We will extrapolate from the known chemistry of analogous compounds to present a scientifically grounded roadmap for harnessing the potential of this compound in the synthesis of cutting-edge materials for organic electronics and optoelectronics. Our approach is rooted in established chemical principles, offering a solid foundation for pioneering research in this promising area.

Molecular Profile and Strategic Advantages of this compound

This compound (CAS No: 98991-09-4) is an aromatic amine with a molecular formula of C7H8INO.[1][2] Its structure is characterized by an aniline core substituted with an iodine atom at the 2-position and a methoxy group at the 3-position. This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a compelling candidate for materials synthesis.

PropertyValueSource
CAS Number 98991-09-4[1][2]
Molecular Formula C7H8INO[1][2]
Molecular Weight 249.05 g/mol [2]
Appearance Solid[1]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]

The key to its potential lies in the strategic interplay of its functional groups:

  • The Iodo Group: This heavy halogen atom serves as an excellent leaving group in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile formation of carbon-carbon bonds, a cornerstone of polymer and dendrimer synthesis.

  • The Aniline Moiety: The primary amine group is a versatile handle for polymerization, particularly through electrochemical methods to form conducting polymers. It can also be functionalized to tune the electronic properties and solubility of the resulting materials.

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the molecule and any resulting polymers, potentially enhancing their hole-transporting capabilities. Its presence can also improve the solubility of the synthesized materials in organic solvents, which is crucial for solution-based processing techniques.

The following diagram illustrates the key reactive sites of this compound that can be exploited in materials synthesis.

Caption: Key reactive sites of this compound for materials synthesis.

Application Note I: Synthesis of Novel Conjugated Polymers for Organic Electronics

Scientific Rationale

Conjugated polymers are at the heart of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic and photophysical properties of these polymers are highly dependent on their molecular structure. This compound is a promising monomer for the synthesis of novel conjugated polymers via Suzuki-Miyaura cross-coupling reactions. By coupling this compound with a suitable difunctional boronic acid or boronate ester, a polymer with a precisely defined repeating unit can be synthesized. The methoxy and aniline groups are expected to impart favorable electronic properties, such as a relatively high highest occupied molecular orbital (HOMO) energy level, which is beneficial for hole injection and transport.

Hypothetical Polymer Structure

A hypothetical polymer, poly(3-methoxyaniline-alt-phenylene), could be synthesized by coupling this compound with 1,4-phenylenediboronic acid. The resulting polymer would feature an alternating copolymer structure.

Caption: Proposed synthesis of a conjugated polymer using this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol is adapted from established procedures for Suzuki-Miyaura polymerization.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active Pd(0) catalyst.

  • Monomer Addition: To the catalyst solution, add this compound (1.0 mmol) and 1,4-phenylenediboronic acid (1.0 mmol).

  • Base and Solvent Addition: Add potassium carbonate (3.0 mmol) and 10 mL of a 4:1 mixture of anhydrous toluene and DMF.

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into 200 mL of vigorously stirring methanol. The polymer will precipitate.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with deionized water, methanol, and acetone to remove any remaining catalyst, unreacted monomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.

Expected Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

Application Note II: Development of Hole-Transporting Materials for Optoelectronic Devices

Scientific Rationale

Hole-transporting materials (HTMs) are essential components in OLEDs and perovskite solar cells, facilitating the efficient transport of positive charge carriers (holes) to the electrode.[3] Aniline derivatives, particularly those with electron-donating groups like methoxy substituents, are known to be effective HTMs. This compound can serve as a precursor for synthesizing novel HTMs. Furthermore, the aniline group can be electropolymerized to form a thin, conductive film directly onto an electrode surface, creating an efficient hole-transporting layer.

Electrochemical Polymerization of this compound

Electrochemical polymerization offers a direct and clean method to deposit a thin film of a conducting polymer onto a conductive substrate, such as indium tin oxide (ITO) coated glass. The resulting poly(this compound) film is expected to exhibit electroactivity and could function as an HTL.

Electrochemical_Polymerization_Workflow cluster_setup Electrochemical Cell Setup cluster_process Polymerization Process cluster_result Result A Working Electrode (ITO-coated glass) D Electrolyte Solution: This compound in Acetonitrile with a supporting electrolyte (e.g., LiClO4) A->D B Counter Electrode (Platinum wire) B->D C Reference Electrode (Ag/AgCl) C->D E Apply a potential sweep (Cyclic Voltammetry) or a constant potential (Potentiostatic Deposition) D->E F Deposition of a thin film of poly(this compound) on the ITO electrode E->F

Caption: Workflow for the electrochemical polymerization of this compound.

Detailed Experimental Protocol: Electropolymerization

This protocol is based on general procedures for the electropolymerization of aniline derivatives.[4][5][6][7]

Materials:

  • This compound

  • Lithium perchlorate (LiClO4)

  • Acetonitrile (anhydrous)

  • ITO-coated glass slides

  • Platinum wire

  • Ag/AgCl reference electrode

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slides by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the slides under a stream of nitrogen.

  • Electrolyte Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of LiClO4 as the supporting electrolyte in anhydrous acetonitrile.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization via Cyclic Voltammetry: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. The successful polymerization will be indicated by the appearance and growth of redox peaks in the cyclic voltammogram and the formation of a visible film on the ITO electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized.

Expected Characterization:

  • Cyclic Voltammetry: To study the electrochemical properties of the polymer film.

  • UV-Vis Spectroelectrochemistry: To observe the changes in the absorption spectrum of the film at different applied potentials.

  • Scanning Electron Microscopy (SEM): To examine the morphology of the polymer film.

  • Atomic Force Microscopy (AFM): To determine the surface roughness of the film.

Future Perspectives and Conclusion

The application notes and protocols presented here provide a foundational framework for exploring the potential of this compound in materials science. While these are based on sound chemical principles and analogies to related compounds, experimental validation is the crucial next step.

Future research should focus on:

  • Systematic Synthesis and Characterization: Synthesizing a library of polymers and small molecules derived from this compound and thoroughly characterizing their electronic, optical, and morphological properties.

  • Device Fabrication and Testing: Incorporating these new materials into OLEDs, OPVs, and OFETs to evaluate their performance and establish structure-property relationships.

  • Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the properties of materials derived from this compound and guide synthetic efforts.[8][9][10][11][12]

References

  • Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. RSC Publishing.
  • This compound | C7H8INO | CID 13541358. PubChem.
  • Electropolymerization of 2-methoxyaniline. Polymerization kinetics and phenazine insertion at low monomer concentration. ResearchGate.
  • Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. SciSpace.
  • Voltammetry of Aniline with Different Electrodes and Electrolytes. CROATICA CHEMICA ACTA.
  • Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. ResearchGate.
  • Hole transport material, synthesis thereof, and solar cell. EPFL Graph Search.
  • Electrochemical Polymerization of 3-Methoxyaniline and Characterization of the Obtained Polymer. ResearchGate.
  • Electrochemical Polymerization. ResearchGate.
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate.
  • Electrical, electronic and thermal studies on poly[(aniline)co(p-methoxyaniline)] and poly[(o-toluidine)co(p-methoxyaniline)]. ResearchGate.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. PMC - PubMed Central.
  • Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... ResearchGate.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. ChemRxiv.
  • Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers.
  • Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. ResearchGate.
  • Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC - NIH.
  • Computational Study of Electronic and Optical Properties of Materials for Energy Applications. ResearchGate.
  • Investigating the electronic properties and reactivity of polyaniline emeraldine base functionalized with metal oxides. PMC - PubMed Central.
  • Doping BiI3: A Computational Study of Electronic Properties. Washington University in St. Louis Scholarly Repository.

Sources

Application Notes and Protocols for the Synthesis of 3-Methoxy-2-aminobiphenyl Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biphenylamines

The 3-methoxy-2-aminobiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2][3] Its prevalence in pharmacologically active compounds, such as inhibitors of key enzymes and receptor antagonists, underscores its importance in drug discovery.[1][4][5] The methoxy group, in particular, can enhance a molecule's physicochemical and pharmacokinetic properties, including target binding and metabolic stability.[6][7] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[2][8][9] This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction between 2-iodo-3-methoxyaniline and various arylboronic acids, a key transformation for accessing a diverse range of 3-methoxy-2-aminobiphenyl derivatives.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide.[8][10][11] The reaction typically employs a palladium catalyst and requires a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[10][12] For electron-rich anilines, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can promote this step.[12]

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10][12]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-I(L2) Ar'-Pd(II)-I(L2) (Ar' = 2-amino-3-methoxyphenyl) Ar-Pd(II)-I(L2)->Pd(0)L2 Ar'-I Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-B(OH)2 Ar-B(OH)2 (Arylboronic Acid) Base Base (e.g., K2CO3) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (3-Methoxy-2-aminobiphenyl) Reductive\nElimination->Ar-Ar' Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere.
Arylboronic acid≥97%Commercially availableStability can vary; store appropriately.[12]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially availablePre-catalyst that is reduced in situ.
Buchwald Ligand (e.g., SPhos, XPhos)≥98%Commercially availableBulky, electron-rich ligands are often effective for hindered substrates.[13][14]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableMust be finely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially availableUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterHigh purityIn-houseDegas thoroughly before use.
Diethyl etherACS gradeCommercially availableFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS gradeCommercially availableFor drying organic layers.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for workup and purification (separatory funnel, flasks, chromatography column)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst Addition and Reaction cluster_workup Workup and Purification Reagents 1. Add this compound, arylboronic acid, and K2CO3 to a Schlenk flask. Inert 2. Evacuate and backfill the flask with inert gas (3x). Reagents->Inert Catalyst 3. Add Pd(OAc)2 and ligand. Inert->Catalyst Solvent 4. Add degassed 1,4-dioxane and water. Catalyst->Solvent Heat 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. Solvent->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature and quench with water. Monitor->Cool Extract 8. Extract with an organic solvent (e.g., diethyl ether). Cool->Extract Wash 9. Wash the combined organic layers with brine. Extract->Wash Dry 10. Dry over anhydrous MgSO4. Wash->Dry Concentrate 11. Filter and concentrate in vacuo. Dry->Concentrate Purify 12. Purify by column chromatography. Concentrate->Purify

Sources

Application Notes & Protocols: 2-Iodo-3-methoxyaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-3-methoxyaniline emerges as a preeminent building block, valued for its unique trifunctional nature. The molecule incorporates an aniline amine, a methoxy ether, and an iodine atom on a benzene scaffold. This specific arrangement of functional groups—a nucleophilic amine, a sterically influencing and electronically donating methoxy group, and a versatile iodine handle for cross-coupling—provides chemists with a powerful tool for diversification and scaffold elaboration.

The ortho-relationship between the iodine and the amine allows for the facile construction of key nitrogen-containing heterocycles, while the iodine itself serves as a linchpin for introducing molecular complexity through a host of palladium-catalyzed reactions.[1] Consequently, this reagent is instrumental in the synthesis of numerous classes of bioactive molecules, including kinase inhibitors, antimalarials, and other therapeutic agents.[2][3][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core applications, field-proven protocols, and the underlying chemical logic for the use of this compound in drug discovery.

Physicochemical Properties and Critical Safety Protocols

Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and hazards.

PropertyValueSource
CAS Number 98991-09-4[5]
Molecular Formula C₇H₈INO[5][6]
Molecular Weight 249.05 g/mol [5][6]
Appearance Solid
Storage Keep in a dark place, inert atmosphere, store in freezer, under -20°C.[6]

Safety & Handling:

This compound and its parent class of anisidines are hazardous compounds that must be handled with appropriate precautions.[7][8]

  • Hazard Profile: The compound is harmful if swallowed (H302) and may be toxic or fatal if inhaled or absorbed through the skin (H311, H331).[7][8] It can cause skin and serious eye irritation.[9] The parent compound, 2-methoxyaniline (o-anisidine), is classified as a possible human carcinogen (IARC Group 2B) and is suspected of causing genetic defects.[7]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified laboratory fume hood.[7] Wear a full protective suit, chemical-resistant gloves (inspect before use), and safety glasses with a face shield.[10] In cases where dust may be generated, a NIOSH-approved respirator is required.[8]

  • Handling Procedures: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the handling area.[9] Ensure containers are kept tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Disposal: All waste material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service in accordance with local and national regulations.[7][10]

The Art of Regiocontrol: Synthesis via Directed Ortho-Metalation

The specific 2-iodo substitution pattern of this compound is not trivially obtained by direct iodination of 3-methoxyaniline due to competing reaction sites. The most reliable and regioselective synthesis relies on the principle of Directed Ortho-Metalation (DoM) .[11] This strategy leverages a directing metalation group (DMG) to temporarily protect the amine and guide a strong base to deprotonate the specific, adjacent ortho position.

The tert-butoxycarbonyl (Boc) group is an ideal DMG for this purpose. The synthesis proceeds in three key steps:

  • Protection: The nucleophilic amine of 3-methoxyaniline is protected with a Boc group. This prevents side reactions and installs the DMG.[11]

  • Directed Metalation: The N-Boc group's carbonyl oxygen coordinates to a strong organolithium base (e.g., sec-Butyllithium with TMEDA as a co-ligand), delivering the deprotonation event exclusively to the C2 position.[11]

  • Iodination & Deprotection: The resulting aryllithium intermediate is quenched with an iodine source (I₂) to install the iodine atom. Subsequent removal of the acid-labile Boc group yields the target molecule with high purity and regioselectivity.[11]

This elegant control over regiochemistry is fundamental to the utility of the final product, ensuring that subsequent synthetic operations proceed from a well-defined starting point.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound is its primary handle for diversification, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery for their reliability and broad functional group tolerance.[12]

Suzuki-Miyaura Coupling for C(sp²)-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl iodide and various organoboron reagents.[13] This reaction is central to the synthesis of biaryl scaffolds and for appending alkyl, alkenyl, or heteroaromatic groups, which are common motifs in kinase inhibitors.[14]

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a base-activated boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[15]

Suzuki_Coupling A Ar-I (this compound) D Oxidative Addition B R-B(OR)₂ (Boronic Acid/Ester) F Transmetalation (Base Activated) C Pd(0)Ln E Ar-Pd(II)-I Complex D->E G Ar-Pd(II)-R Complex F->G H Reductive Elimination G->H H->C Regeneration I Ar-R (Coupled Product) H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O80-100>90
4-Methylphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₂CO₃DioxaneRT - 80>85
Alkyl-9-BBNPdCl₂(dppf)Cs₂CO₃THF6070-85
Heteroarylboronic esterPd(PPh₃)₄Na₂CO₃DME/H₂O8575-95
Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[12] Using this compound, this reaction enables the construction of complex diarylamines or alkylarylamines, which are key pharmacophores in many kinase inhibitors.[16]

The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido intermediate prior to reductive elimination.[17]

Buchwald_Hartwig A Ar-I (this compound) D Oxidative Addition B R₂NH (Amine) F Amine Coordination & Deprotonation (Base) C Pd(0)Ln E Ar-Pd(II)-I Complex D->E G Ar-Pd(II)-NR₂ Complex F->G H Reductive Elimination G->H H->C Regeneration I Ar-NR₂ (Arylamine Product) H->I

Caption: Generalized workflow for Buchwald-Hartwig amination.

Core Application II: Electrophilic Cyclization for Heterocycle Synthesis

The aniline moiety of this compound is a powerful internal nucleophile. When a suitable unsaturated system, such as an alkyne, is installed at the C2 position (via Sonogashira coupling, for example), the molecule is primed for electrophile-mediated cyclization to form valuable heterocyclic cores like indoles and quinolines.[18][19]

Molecular iodine (I₂) is an excellent electrophile for this transformation.[20] It activates the alkyne toward nucleophilic attack by the aniline nitrogen in a 6-endo-dig or 5-endo-dig fashion, leading to the formation of an iodo-substituted heterocycle.[19][21] These products are themselves versatile intermediates, as the newly installed iodine can be used in subsequent cross-coupling reactions.[18]

Electrophilic_Cyclization Start o-Alkynyl Aniline (from Sonogashira Coupling) Step1 Alkyne Activation & Nucleophilic Attack Start->Step1 Reagent Electrophile (e.g., I₂) Reagent->Step1 Intermediate Vinylic Cation Intermediate Step1->Intermediate Step2 Rearomatization Intermediate->Step2 Product Iodo-substituted Quinoline or Indole Step2->Product

Sources

Application Notes and Protocols for the Catalytic Cycle of Suzuki Coupling with 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodo-3-methoxyaniline in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] The substrate at the heart of this guide, this compound, is a particularly valuable building block in medicinal chemistry. Its structure, featuring an aniline moiety ortho to the iodine and a meta-directing methoxy group, is a precursor to a diverse array of biaryl compounds that are scaffolds for pharmacologically active agents.[1] The successful coupling of this electron-rich and potentially coordinating substrate hinges on a nuanced understanding of the palladium-catalyzed cycle and careful selection of reaction parameters.

The Catalytic Engine: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L₂ (Active Catalyst) OA_intermediate Ar-Pd(II)(I)L₂ (Oxidative Addition Adduct) Pd0->OA_intermediate Oxidative Addition Transmetalation_intermediate Ar-Pd(II)(Ar')L₂ OA_intermediate->Transmetalation_intermediate Transmetalation Transmetalation_intermediate->Pd0 Regeneration of Pd(0) Product_complex Coupled Product (Ar-Ar') Transmetalation_intermediate->Product_complex Reductive Elimination Substrate This compound (Ar-I) Substrate->OA_intermediate Boronic_acid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ Boronic_acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation_intermediate

Sources

choice of base and solvent for 2-Iodo-3-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Base and Solvent Selection for Reactions of 2-Iodo-3-methoxyaniline

Introduction: The Strategic Value of this compound

This compound is a highly versatile substituted aniline building block, valued in medicinal chemistry and materials science for its unique combination of reactive sites.[1][2] Its structure features an iodine atom, an excellent leaving group for palladium-catalyzed cross-coupling reactions; an aniline moiety, which can be further functionalized or act as a directing group; and an ortho-methoxy group, which exerts significant electronic and steric influence. This strategic arrangement allows for the regioselective construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical intermediates and heterocyclic scaffolds.[2]

This guide provides an in-depth analysis of the critical choices of base and solvent for the most common and powerful transformations involving this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate protocols but also to rationally design, optimize, and troubleshoot their own synthetic routes.

Core Reactivity and Strategic Considerations

The reactivity of this compound in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The aniline (-NH₂) and methoxy (-OCH₃) groups are both powerful electron-donating groups, which enriches the aromatic ring with electron density. This can increase the rate of oxidative addition to the Pd(0) catalyst, a key step in many cross-coupling cycles. However, the steric bulk of the ortho-methoxy group can hinder the approach of bulky ligands or coupling partners to the palladium center, necessitating careful ligand selection. Furthermore, the aniline's lone pair can coordinate to the metal catalyst, a double-edged sword that can either facilitate the reaction through a directing effect or inhibit it by occupying a coordination site.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[3] For a substrate like this compound, it provides a direct route to biaryl compounds, which are prevalent in pharmaceuticals.

The Decisive Role of the Base and Solvent

Base Selection: The primary role of the base in a Suzuki coupling is to activate the organoboron species (boronic acid or ester).[4][5] It reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is the active species in the crucial transmetalation step.[6][7][8] The choice of base is critical and depends on the stability of the substrates and the desired reaction rate.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. They are effective, inexpensive, and compatible with a wide range of functional groups. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to facilitate the reaction.

  • Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often used for coupling less reactive aryl chlorides or hindered substrates. It is a reliable choice for this compound, especially when steric hindrance from the methoxy group slows the reaction.[9]

  • Fluorides (KF): Potassium fluoride is a milder base, particularly useful when the substrate contains base-labile functional groups, such as esters.[4]

Solvent Selection: The solvent must effectively dissolve the organic substrates, the palladium catalyst, and, to some extent, the base or facilitate its interaction with the organic phase.

  • Aprotic Solvents (Toluene, 1,4-Dioxane, DMF): Toluene and dioxane are workhorse solvents for Suzuki reactions.[10] Dimethylformamide (DMF) is a more polar option that can enhance the solubility of reactants and accelerate reactions, but it can be harder to remove and may decompose at high temperatures.

  • Biphasic Systems (Toluene/Water, Dioxane/Water): Aqueous mixtures are extremely common and highly effective.[10][11] The aqueous phase dissolves the inorganic base, creating a high concentration of the active boronate at the phase interface, where it can interact with the catalyst in the organic phase. This often leads to faster and cleaner reactions.

Data Summary: Base and Solvent Systems for Suzuki-Miyaura Coupling
BaseCommon SolventsKey Characteristics & Applications
Na₂CO₃, K₂CO₃Toluene/Water, Dioxane/WaterStandard, cost-effective choice for general-purpose couplings. Requires an aqueous phase for solubility.
Cs₂CO₃Dioxane, Toluene, THFMore soluble in organic solvents than other carbonates; excellent for challenging or sterically hindered couplings.
K₃PO₄Dioxane/Water, Toluene/WaterStronger base, effective for less reactive coupling partners and can often be used at lower temperatures.[9]
KFToluene, THFMild base, ideal for substrates with base-sensitive functional groups like esters.[4]
Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArI Ar-I (this compound) ArI->OxAdd Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) + Ar'B(OH)₂ Base->Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
  • Reagent Preparation: To a dry microwave vial equipped with a magnetic stir bar, add this compound (124.5 mg, 0.5 mmol, 1.0 eq), phenylboronic acid (73 mg, 0.6 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%) and a suitable ligand such as XPhos (14.3 mg, 0.03 mmol, 6 mol%).[9]

  • Solvent Addition: Add 1,4-dioxane (2.5 mL) and deionized water (0.5 mL).

  • Inert Atmosphere: Seal the vial with a crimp cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor at 100-120 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of substituted anilines and related compounds that are otherwise difficult to access.[12][13][14]

The Decisive Role of the Base and Solvent

Base Selection: The base's role is to deprotonate the amine coupling partner, which facilitates its coordination to the palladium center and subsequent reductive elimination.[15] A strong, non-nucleophilic base is essential.

  • Alkoxides (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is the most common and often most effective base, leading to high reaction rates.[16] However, its high basicity makes it incompatible with sensitive functional groups like esters or enolizable ketones.[15]

  • Inorganic Bases (Cs₂CO₃, K₃PO₄): These are milder alternatives suitable for substrates with base-sensitive functionalities.[16] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[16]

  • Bis(trimethylsilyl)amides (LiHMDS): This strong, non-nucleophilic base is another excellent option, particularly for achieving high functional group tolerance.[15]

Solvent Selection: The solvent's polarity and coordinating ability can significantly impact the reaction's efficiency and selectivity.[17][18]

  • Aprotic, Nonpolar Solvents (Toluene, Xylenes): Toluene is a standard solvent for Buchwald-Hartwig aminations.[19] It offers good solubility for many substrates and catalysts and is relatively inert. m-Xylene has been identified as a highly appropriate solvent in certain cases.[18]

  • Ethereal Solvents (1,4-Dioxane, THF): These polar aprotic solvents are also widely used.[16][19] They can help solubilize the catalyst and reagents effectively. However, THF may sometimes lead to lower yields compared to toluene or dioxane.[16]

Data Summary: Base and Solvent Systems for Buchwald-Hartwig Amination
BaseCommon SolventsKey Characteristics & Applications
NaOt-BuToluene, DioxaneHighly effective, provides fast reaction rates. Incompatible with base-sensitive groups (e.g., esters, ketones).[15][16]
Cs₂CO₃, K₃PO₄Toluene, DioxaneMilder conditions, suitable for sensitive substrates. May require higher temperatures or longer reaction times.[16]
LiHMDSTHF, TolueneStrong, non-nucleophilic base offering excellent functional group tolerance.
Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArI Ar-I (this compound) ArI->OxAdd Amine HNR'R'' + Base (e.g., NaOtBu) Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 67 mg, 0.7 mmol, 1.4 eq) to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Substrate & Catalyst Addition: Add this compound (124.5 mg, 0.5 mmol, 1.0 eq), a suitable palladium pre-catalyst (e.g., G3-XPhos, 21 mg, 0.025 mmol, 5 mol%).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add toluene (2.5 mL) followed by morpholine (52 µL, 0.6 mmol, 1.2 eq) via syringe.

  • Inert Atmosphere: Seal the tube with a screw cap and ensure the atmosphere remains inert.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the desired N-aryl product.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing access to arylethynes, which are important in materials science and as synthetic intermediates.[20][21]

The Decisive Role of the Base and Solvent

Base Selection: The base in a Sonogashira reaction typically serves two purposes: it deprotonates the terminal alkyne, allowing it to form a reactive copper(I) acetylide, and it acts as a scavenger for the HI generated during the reaction.[20]

  • Amine Bases (Et₃N, DIPEA, n-BuNH₂): Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are the most common choices. They often function as both the base and the solvent (or co-solvent). Their basicity is sufficient to deprotonate the alkyne without causing unwanted side reactions.

Solvent Selection: The choice of solvent is linked to the base.

  • Amine as Solvent: For many standard Sonogashira couplings, the amine base itself is used in excess and serves as the reaction solvent. This ensures a high concentration of the base to drive the reaction forward.

  • Co-solvents (THF, DMF, Acetonitrile): When substrates have poor solubility in the amine base, a co-solvent like THF, DMF, or acetonitrile is added to create a homogeneous reaction mixture. This is particularly important for more complex or polar substrates.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne + Base Cu_Acetylide->PdII_Aryl

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (124.5 mg, 0.5 mmol, 1.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 9 mg, 0.0125 mmol, 2.5 mol%) and the copper co-catalyst (e.g., CuI, 2.5 mg, 0.0125 mmol, 2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 2.5 mL) and anhydrous, degassed THF (2.5 mL). Add phenylacetylene (66 µL, 0.6 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-4 hours but can be gently heated (40-50 °C) if progress is slow. Monitor by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired arylalkyne.

Conclusion and Outlook

The successful functionalization of this compound hinges on the rational selection of base and solvent. For Suzuki couplings, a biphasic system with an inorganic base like K₃PO₄ offers a robust and versatile starting point. For Buchwald-Hartwig aminations, the choice is a trade-off between the speed offered by strong alkoxide bases and the functional group tolerance provided by milder carbonates or phosphates. Finally, Sonogashira couplings are reliably performed using an amine base, which often doubles as the solvent. By understanding the specific role each component plays in the catalytic cycle, researchers can effectively navigate the complexities of these reactions, paving the way for the efficient and innovative synthesis of next-generation molecules.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Cedeño, M. D. C., & Cárdenas, D. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3147-3154.
  • Amatore, C., Le Duc, G., & Jutand, A. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(45), 16112-16124.
  • Wikipedia. (2024). Suzuki reaction.
  • Cedeño, M. D. C., & Cárdenas, D. J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2847-2850.
  • Linder, D., & Nilsson, P. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 749-753.
  • Linder, D., & Nilsson, P. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. R Discovery.
  • American Chemical Society. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Vantourout, J. C., et al. (2021). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Wang, Z., et al. (2022). Harnessing CO₂ Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 144(51), 23365-23374.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wang, P., et al. (2020). Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls. Chemical Communications, 56(12), 1831-1834.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis.
  • Wikipedia. (2024). Sonogashira coupling.
  • Jia, T., et al. (2016). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society, 138(49), 15984-15994.
  • Zhang, Y., et al. (2022). Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines. Green Chemistry, 24(10), 4036-4042.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Xu, P., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 16(34), 6274-6278.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ye, J., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 11(1), 3293.
  • Shen, R., et al. (2016). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules, 21(9), 1177.
  • ResearchGate. (n.d.). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ResearchGate. (n.d.). The directed ortho metalation - Palladium catalyzed cross coupling connection.
  • Oxtoby, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-iodo-3-methoxyaniline. This particular substrate presents unique challenges due to the electronic and steric effects of its substituents. This resource will provide a structured approach to overcoming these obstacles and achieving high-yield, reproducible results.

I. Understanding the Core Challenges

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[1] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the specific structure of this compound introduces complexities that can hinder this catalytic cycle.

The methoxy and aniline groups are both electron-donating, which can decrease the reactivity of the aryl iodide towards oxidative addition.[3] Additionally, the ortho-position of the iodine atom relative to the aniline group can introduce steric hindrance, further impeding the reaction.[3][4]

Visualizing the Catalytic Cycle

To effectively troubleshoot, it is crucial to understand the fundamental steps of the Suzuki coupling reaction.[2][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R(L_n) OxAdd->Transmetalation Transmetalation (R-B(OR')_2) Transmetalation->Pd0 Reductive Elimination (Ar-R) CoupledProduct Coupled Product (Ar-R) Transmetalation->CoupledProduct ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields with this compound often stem from a combination of electronic and steric factors. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich and sterically hindered substrate.[3]

  • The Solution: Employ more robust catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly effective for challenging couplings.[6] These ligands are electron-rich and bulky, which promotes both the oxidative addition and reductive elimination steps.[7][8] Consider using pre-formed palladacycle catalysts which can exhibit high thermal stability and reactivity.[2]

2. Base Selection and Strength:

  • The Problem: The choice of base is critical for activating the boronic acid for transmetalation.[9] An inappropriate base can lead to incomplete reaction or side reactions.

  • The Solution: A screening of bases is often necessary. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like phosphates (K₃PO₄) can be more effective for hindered substrates.[9][10] The solubility of the base is also a key factor; ensure it is appropriate for your chosen solvent system.[11]

3. Solvent System:

  • The Problem: The solvent influences the solubility of all reaction components and can affect catalyst activity.

  • The Solution: A mixture of an aprotic solvent and water is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5][12] For substrates with poor solubility, DMF can be an alternative, though it may require higher temperatures.[12][13] Always use degassed solvents to prevent catalyst deactivation.[14]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other.[7] This is often promoted by the presence of oxygen or Pd(II) species.[7]

  • Ensure a Rigorously Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids.[7] It is imperative to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[14][15]

  • Use High-Purity Reagents: Impurities in your boronic acid or aryl halide can contribute to side reactions.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase the rate of side reactions. A systematic optimization of the catalyst loading (typically 1-5 mol%) is recommended.[15]

Q3: Dehalogenation of my this compound is a major byproduct. What causes this and how can it be prevented?

A3: Dehalogenation is the replacement of the iodine atom with a hydrogen atom.[7] This can occur through a competing reaction pathway within the catalytic cycle.

  • Source of Hydride: The hydride source can be residual water, the solvent, or the base.

  • Mitigation Strategies:

    • Use Anhydrous Solvents: While some water is often necessary for the Suzuki coupling, using anhydrous grade solvents for the initial setup can minimize extraneous water.

    • Choice of Base: Amine bases can sometimes act as hydride donors, leading to dehalogenation.[7] If you are using an amine base and observing dehalogenation, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.

    • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (desired product) and dehalogenation. Screening different ligands can help identify one that favors the desired pathway.

Q4: I am having difficulty with the purification of my final product due to closely-running impurities. What are these likely to be and how can I avoid them?

A4: Close-running impurities are often isomers or byproducts from side reactions.

  • Potential Impurities:

    • Homocoupled Boronic Acid: As discussed in Q2.

    • Dehalogenated Starting Material: As discussed in Q3.

    • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions.[14][16]

  • Strategies for Cleaner Reactions:

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to the formation of more byproducts.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful optimization of the reaction temperature is crucial.

    • Boronic Ester Derivatives: If protodeboronation is a significant issue, consider using more stable boronic esters, such as pinacol or MIDA esters.[7]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Suzuki Coupling Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base and Solvent System Appropriate? Check_Catalyst->Check_Base No Successful_Coupling High Yield Achieved Check_Catalyst->Successful_Coupling Yes Check_Side_Reactions Are Side Reactions (Homocoupling, Dehalogenation) Prevalent? Check_Base->Check_Side_Reactions No Check_Base->Successful_Coupling Yes Optimize_Conditions Systematically Optimize: - Temperature - Reaction Time - Reagent Stoichiometry Check_Side_Reactions->Optimize_Conditions Yes Check_Side_Reactions->Successful_Coupling No Optimize_Conditions->Successful_Coupling

Caption: A systematic workflow for troubleshooting low yields.

III. Experimental Protocols and Data

This section provides a general experimental protocol for the Suzuki coupling of this compound and a table for comparing different reaction conditions.

General Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the chosen base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[15]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(OAc)₂ and the appropriate ligand, or a pre-formed catalyst, 1-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data Table for Condition Screening
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10024< 20
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101285
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃2-MeTHF/H₂O901692
4CataCXium A Pd G3 (2)-K₃PO₄Dioxane/H₂O801888

Yields are illustrative and will vary depending on the specific boronic acid used.

IV. Frequently Asked Questions (FAQs)

Q: Can I use an unprotected aniline in a Suzuki coupling? A: Yes, it is possible to perform Suzuki couplings on unprotected anilines. However, the free amine can sometimes coordinate to the palladium center and inhibit catalysis.[17] If issues persist, protection of the aniline (e.g., as a carbamate or amide) may be necessary.

Q: My boronic acid is not commercially available. What are my options? A: If your desired boronic acid is not available, you can often synthesize it from the corresponding aryl halide via a lithium-halogen exchange followed by quenching with a trialkyl borate. Alternatively, consider using a more stable boronic ester derivative.

Q: Is microwave irradiation a viable option for this reaction? A: Yes, microwave-assisted Suzuki couplings can often significantly reduce reaction times and improve yields, particularly for challenging substrates.[18] It is an excellent option to explore if conventional heating methods are not providing satisfactory results.

Q: What is the role of water in the Suzuki coupling? A: Water is often added to help dissolve the inorganic base and can play a role in the transmetalation step.[9] However, the optimal amount of water can vary, and in some cases, anhydrous conditions may be preferred.[12]

V. References

  • Vertex AI Search, Suzuki Coupling: Mechanism & Examples | NROChemistry, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki Coupling - Organic Chemistry Portal, Accessed January 7, 2026.

  • Vertex AI Search, Merits of the Suzuki Coupling Reaction - BYJU'S, Accessed January 7, 2026.

  • Vertex AI Search, Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing), Accessed January 7, 2026.

  • Vertex AI Search, "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids, Accessed January 7, 2026.

  • Vertex AI Search, Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem, Accessed January 7, 2026.

  • Vertex AI Search, A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem, Accessed January 7, 2026.

  • Vertex AI Search, Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai, Accessed January 7, 2026.

  • Vertex AI Search, The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, How can I solve my problem with Suzuki coupling? - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC, Accessed January 7, 2026.

  • Vertex AI Search, Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit, Accessed January 7, 2026.

  • Vertex AI Search, The Suzuki Reaction - Andrew G Myers Research Group, Accessed January 7, 2026.

  • Vertex AI Search, Optimizing Suzuki Coupling Reactions - CovaSyn, Accessed January 7, 2026.

  • Vertex AI Search, Screening of different bases for Suzuki coupling a - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts, Accessed January 7, 2026.

  • Vertex AI Search, How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing), Accessed January 7, 2026.

  • Vertex AI Search, Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light - Aidic, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing, Accessed January 7, 2026.

  • Vertex AI Search, Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, An Efficient Heterogeneous Pd Catalyst for the Suzuki Coupling: Pd/Al2O3 - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI, Accessed January 7, 2026.

  • Vertex AI Search, Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions | Request PDF - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit, Accessed January 7, 2026.

  • Vertex AI Search, (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem, Accessed January 7, 2026.

  • Vertex AI Search, Why can't I achieve good yields for this Suzuki reaction? - ResearchGate, Accessed January 7, 2026.

  • Vertex AI Search, Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air, Accessed January 7, 2026.

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Technical Support Center: Purification of Crude 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-iodo-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this key synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds.[1] The purity of this aniline derivative is paramount for the success of subsequent reactions and the quality of the final product. The crude product from its synthesis, typically via iodination of 3-methoxyaniline, can contain a variety of impurities that necessitate a robust purification strategy.[2] This guide will walk you through common issues and their solutions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering probable causes and actionable solutions.

Problem 1: Product is a dark, oily, or tarry substance after initial work-up.
  • Probable Cause 1: Oxidation of the Aniline. Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.[2][3] This is often exacerbated by prolonged exposure to air, light, or elevated temperatures.

  • Solution:

    • Minimize Exposure: Work expeditiously during the extraction and solvent removal steps. Use an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

    • Storage: Store the crude and purified product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer at -20°C).[4]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite to remove the charcoal and adsorbed colored impurities.

  • Probable Cause 2: Residual Iodine. Incomplete quenching of the iodinating reagent can leave residual iodine, which imparts a dark color to the product.

  • Solution:

    • Thiosulfate Wash: During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining iodine (I₂) to colorless iodide (I⁻). Continue washing until the organic layer is no longer colored.

Problem 2: Low yield of purified product after column chromatography.
  • Probable Cause 1: Irreversible Adsorption on Silica Gel. Aniline derivatives can be somewhat basic and may interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and product loss on the column.[5]

  • Solution:

    • Deactivate Silica Gel: Before packing the column, prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica, minimizing strong adsorption of the amine.[5]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.[6]

    • Optimize Solvent System: Use a solvent system that effectively competes for binding sites on the silica gel. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane eluent can improve recovery.

Problem 3: Co-elution of impurities with the desired product during column chromatography.
  • Probable Cause 1: Isomeric Impurities. The iodination of 3-methoxyaniline can sometimes lead to the formation of other iodo-isomers, which may have similar polarities to the desired 2-iodo product.

  • Solution:

    • High-Resolution Chromatography: Use a long column with a high surface area silica gel to improve separation.

    • Gradient Elution: Employ a shallow gradient of a more polar solvent to carefully resolve closely eluting spots. For example, start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.[7]

    • Alternative Purification Technique: If column chromatography is insufficient, consider recrystallization from a suitable solvent system.

  • Probable Cause 2: Unreacted Starting Material. Incomplete iodination will result in the presence of 3-methoxyaniline in the crude product.

  • Solution:

    • Acid Wash: Before chromatography, an acid wash can be used to remove the more basic starting material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated anilines will move to the aqueous layer.[8][9] Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent. Caution: Ensure your product is stable to acidic conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction?

A1: Common impurities include:

  • Unreacted 3-methoxyaniline: The starting material for the iodination reaction.

  • Di-iodinated products: Over-iodination can lead to the formation of di-iodo-3-methoxyaniline isomers.

  • Other positional isomers: Depending on the reaction conditions, small amounts of other iodo-isomers may be formed.

  • Oxidation byproducts: As mentioned, anilines can oxidize to form colored impurities.[2]

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A common and effective solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[10] A good starting point is a 9:1 or 8:2 ratio of hexane:ethyl acetate. The polarity can be gradually increased as needed to elute the product. Thin Layer Chromatography (TLC) should always be used to determine the optimal solvent system before running the column.

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity assessment:[11]

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any impurities with distinct signals.[10]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: My purified this compound is a solid, but it sometimes appears as an oil. Why is this?

A4: While this compound is a solid at room temperature, the presence of even small amounts of impurities can depress its melting point, causing it to appear as an oil or a low-melting solid.[13] Ensure thorough removal of solvents and other impurities to obtain a crystalline solid.

Experimental Protocols

Standard Column Chromatography Protocol
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). For basic compounds like anilines, consider adding 1% triethylamine to the eluent to prevent streaking.[5]

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column to create a thin, even band.[7]

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[7]

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by staining.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation
Technique Purpose Typical Observations for Pure this compound
TLC Qualitative purity checkA single spot with a consistent Rf value.
HPLC Quantitative purity analysisA major peak corresponding to the product, with minimal impurity peaks.[12]
¹H NMR Structural confirmationCharacteristic aromatic and methoxy proton signals matching the expected structure.[10]
Melting Point Purity and identity confirmationA sharp melting point range.

Visualization of the Purification Workflow

Purification_Workflow cluster_crude Crude Product cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Thiosulfate_Wash Wash with 10% Na₂S₂O₃ (Removes residual I₂) Crude->Thiosulfate_Wash Acid_Wash Optional: Dilute Acid Wash (Removes basic impurities) Thiosulfate_Wash->Acid_Wash Dry_Concentrate Dry and Concentrate Acid_Wash->Dry_Concentrate Column_Chromatography Column Chromatography (Silica gel, Hexane/EtOAc) Dry_Concentrate->Column_Chromatography Recrystallization Recrystallization (Alternative method) Dry_Concentrate->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product TLC TLC HPLC HPLC NMR NMR Melting_Point Melting Point Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->Melting_Point

Caption: A typical workflow for the purification and analysis of this compound.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Xu, P., Wang, F., Wei, T. Q., Yin, L., Wang, S. Y., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic Letters, 19(17), 4484–4487.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • PubChem. (n.d.). This compound.
  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 17). Specific Solvent Issues with Iodination.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines.
  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Jadhav, S. D., et al. (n.d.). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Oriental Journal of Chemistry.
  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Wikipedia. (n.d.). m-Anisidine.
  • Boultwood, T., Affron, D. P., & Bull, J. A. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51633.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • ResearchGate. (2025, August 9). Palladium-Catalyzed Synthesis of 3-Substituted Indoles from 2-Iodoaniline and Aldehydes.
  • Wikipedia. (n.d.). o-Anisidine.
  • The Good Scents Company. (n.d.). ortho-anisidine.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
  • 001CHEMICAL. (n.d.). 5-Iodo-2-methoxyaniline.
  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?

Sources

common side reactions with 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-Iodo-3-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Section 1: FAQs - Proactive Troubleshooting for Handling and Stability

Before initiating a reaction, proper handling and assessment of your starting material are critical. Issues that arise during a reaction can often be traced back to the quality and storage of the reagent.

Q1: What are the official storage recommendations for this compound?

A: Due to its sensitivity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container. For long-term stability, storage in a freezer at or below -20°C is strongly recommended. This precaution minimizes degradation from atmospheric oxygen, moisture, and light.

Q2: My bottle of this compound has developed a dark brown or purplish tint. Can I still use it?

A: The discoloration is a common indicator of oxidation and/or the liberation of trace amounts of elemental iodine (I₂). While the material may still contain a significant amount of the desired compound, using it as-is will likely introduce impurities and trigger side reactions, leading to lower yields and complex purification.

  • Expert Recommendation: Before use, we advise purifying the discolored material. A quick filtration through a short plug of silica gel or activated carbon with an appropriate solvent (e.g., dichloromethane or ethyl acetate/hexanes mixture) can often remove the colored, polar impurities. For more rigorous purification, recrystallization is an option.

Q3: Is it mandatory to protect the aniline's amino group before proceeding with cross-coupling reactions?

A: It is not always mandatory, but it is highly recommended, especially in complex syntheses or when encountering issues with yield or side reactions. The unprotected aniline is a potential ligand for the metal catalyst and is susceptible to oxidation.

  • Causality: Protecting the amine as a carbamate (Boc) or amide (acetyl) prevents it from coordinating to the palladium center, which can inhibit catalysis.[1] It also deactivates the ring slightly, reducing the likelihood of oxidative side reactions. The choice of protecting group is crucial, as some can be cleaved under basic reaction conditions.[1]

Section 2: Troubleshooting Guide - Common Side Reactions in Synthesis

This section addresses the most frequent problems encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are primary applications for this substrate.

Problem 1: Significant Formation of 3-methoxyaniline (Deiodination Byproduct)

Symptom: You observe a major byproduct with a mass corresponding to the starting material minus the iodine atom.

Root Cause Analysis: This side reaction, known as hydrodehalogenation or simply deiodination, is a common pitfall in palladium-catalyzed reactions involving aryl iodides.[2] It occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle, leading to reductive elimination of the arene instead of the desired cross-coupled product. Potential hydride sources include solvents (like alcohols), amine bases, or impurities in reagents.[2]

Solutions & Mitigation Protocol:

  • Reagent & Solvent Purity:

    • Use anhydrous, deoxygenated solvents. Ethereal solvents like dioxane or THF are generally preferred over alcoholic solvents.

    • If using an amine base (e.g., triethylamine), ensure it is freshly distilled or from a recently opened bottle, as older amines can contain impurities that act as hydride donors.

  • Choice of Base:

    • Switch to a non-hydride-donating inorganic base. For Suzuki couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are excellent choices.[3] For Buchwald-Hartwig reactions, non-nucleophilic bases like NaOtBu or K₃PO₄ are standard, but must be handled under strictly anhydrous conditions.

  • Ligand Selection:

    • Employ sterically bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos promote the desired reductive elimination step, making it kinetically faster than the competing deiodination pathway.

  • Reaction Temperature:

    • Run the reaction at the lowest effective temperature. Higher temperatures can sometimes favor side reactions.

Problem 2: Formation of a Dimer (Homocoupling Byproduct)

Symptom: A significant byproduct with approximately double the mass of the starting material is detected, corresponding to 2,2'-diimino-6,6'-dimethoxybiphenyl.

Root Cause Analysis: Homocoupling occurs when two molecules of the aryl iodide react with each other. This is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle, or by conditions that favor the transmetalation of a second aryl iodide molecule to the palladium center before the intended coupling partner.[2] A similar issue can occur with the boronic acid partner in Suzuki reactions.[4]

Solutions & Mitigation Protocol:

  • Rigorous Degassing (Critical Step):

    • Before adding the palladium catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is most effective. Alternatively, sparging the solvent and reaction mixture with argon or nitrogen for 20-30 minutes can suffice.

  • Use of Palladium Pre-catalysts:

    • Employ well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3). These form the active Pd(0) species in situ under controlled conditions, minimizing side reactions that can occur during less efficient catalyst activation.[5]

  • Controlled Reagent Addition:

    • In some cases, slow addition of the boronic acid or amine coupling partner can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Troubleshooting Workflow: Deiodination & Homocoupling

G A This compound B Radical Cation Intermediate A->B Oxidation C Dimerization & Polymerization B->C D Tarry, Insoluble Byproducts C->D O2 Trace O₂ + Pd Catalyst O2->A

Caption: Simplified pathway of oxidative degradation.

Section 3: Validated Experimental Protocol Example

This protocol for a Suzuki-Miyaura coupling provides a robust starting point, incorporating best practices to minimize the side reactions discussed above.

Objective: Synthesis of 2-(4-fluorophenyl)-3-methoxyaniline

  • Vessel Preparation: Place a magnetic stir bar into a two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a dry, inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Trustworthiness Check: The solids should be free-flowing powders. Clumps may indicate excess moisture.

  • Solvent Addition & Degassing:

    • Add anhydrous, deoxygenated 1,4-dioxane via syringe.

    • Seal the flask and perform three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen. This is the most critical step for preventing homocoupling and oxidative degradation.

  • Catalyst Addition:

    • Briefly open the flask under a strong positive pressure of argon and add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq) and ligand (XPhos, 0.04 eq).

    • Expert Tip: Adding the catalyst last ensures it is introduced into a fully inert environment.

  • Reaction:

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction should appear as a homogenous, light-colored solution. A rapid darkening to black indicates catalyst decomposition.

  • Workup & Purification:

    • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). This compound | 98991-09-4.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Larhed, M., et al. (2016). Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide. The Journal of Organic Chemistry, 81(7), 2966-2973. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ji, S.-J., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
  • PubChem. (n.d.). 2-Iodo-5-methoxyaniline.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Newman, S. G., et al. (2021).
  • Organic Chemistry Portal. (n.d.). 2-Iodoxybenzoic acid (IBX).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Zoubi, R. M. (2010). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Journal of Organometallic Chemistry, 695(1), 140-144.
  • Schweizer, U., et al. (2020). Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. Experimental and Clinical Endocrinology & Diabetes, 128(6-07), 375-378. [Link]
  • Snieckus, V., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[9][12]Fused Indole Heterocycles. Organic Letters, 16(6), 1732-1735. [Link]
  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. CN108975713A.
  • Bianco, A. C., et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrinology, 150(3), 1098-1107. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952-964. [Link]
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952-964.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(2), R37–R51. [Link]
  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions. Angewandte Chemie International Edition, 52(49), 12992-12996. [Link]
  • Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society, 121(24), 5821-5822. [Link]
  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
  • Tomkinson, N. C. O., et al. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233-236. [Link]
  • Li, W. (2010). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3269. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-3-methoxyaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-iodo-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when optimizing these critical transformations. The unique electronic and steric properties of this compound—an electron-rich, sterically hindered aniline—present specific hurdles that require careful consideration of the entire catalytic system. This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize robustly.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low to no conversion. Where should I start troubleshooting?

A1: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. The substrate, this compound, is particularly challenging due to the electron-donating nature of its substituents and the potential for the aniline nitrogen to coordinate with and inhibit the palladium catalyst.[1] A systematic approach is crucial.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[2] Inefficient reduction stalls the reaction before it begins.

    • Action: Switch to a well-defined, air-stable Pd(0) source or a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[3] These are designed for reliable and rapid generation of the active LPd(0) species upon exposure to base.[4]

  • Inappropriate Ligand Choice: The electron-rich and sterically hindered nature of this compound requires a specific class of ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective because they do not sufficiently promote the key steps of oxidative addition and reductive elimination for such challenging substrates.[1][5]

    • Action: Screen a panel of bulky, electron-rich biaryl monophosphine ligands. For Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate, ligands like XPhos, SPhos, or BrettPhos are excellent starting points as they are known to facilitate the coupling of hindered and electron-rich partners.[3][6]

  • Incorrect Base or Poor Base Quality: The base plays a critical role, particularly in Suzuki-Miyaura coupling where it activates the boronic acid for transmetalation.[7] For C-N couplings (Buchwald-Hartwig), a strong, non-nucleophilic base is required to deprotonate the aniline coupling partner.

    • Action (Suzuki-Miyaura): Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure it is anhydrous and finely powdered to maximize surface area and reactivity.[1]

    • Action (Buchwald-Hartwig): A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[3]

    • Action (General): Avoid carbonate bases in C-N couplings as they are generally not strong enough. Conversely, strong alkoxide bases can be too harsh for some Suzuki couplings, leading to side reactions.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, often observed as the formation of palladium black.[1][8]

    • Action: Ensure all solvents and reagents are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1] The reaction should be set up in a glovebox or under a positive pressure of inert gas using Schlenk techniques.

Q2: How do I systematically determine the optimal catalyst loading?

A2: Optimizing catalyst loading is a balance between maximizing yield and reaction rate while minimizing cost and residual palladium in the final product.[9] Higher catalyst loadings can increase the rate and conversion but may also lead to more side reactions and impurities derived from the catalyst system itself.[10][11] Conversely, very low loadings are cost-effective but may result in slow or incomplete reactions.

A systematic approach involves screening a range of loadings to find the "sweet spot" for your specific substrate and conditions.

Systematic Optimization Protocol:

  • Establish a Baseline: Start with a standard, reliable catalyst loading. For many challenging couplings, a loading of 1-2 mol% of the palladium precatalyst is a robust starting point.[3]

  • Screen a Range: Set up parallel reactions varying the catalyst loading while keeping all other parameters (ligand-to-metal ratio, concentration, temperature, base) constant. A typical screening range would be:

    • 5 mol%: To push a difficult reaction to completion.

    • 2 mol%: A common starting point.

    • 1 mol%: Often sufficient for optimized reactions.

    • 0.5 mol%: Approaching process-friendly conditions.

    • 0.1 mol%: A target for highly efficient, large-scale synthesis.

  • Analyze the Outcome: Monitor each reaction by LC-MS or TLC for conversion, yield, and impurity profile. High loadings might produce more homocoupling or decomposition byproducts.[12]

  • Refine and Iterate: Based on the results, select the lowest catalyst loading that provides a clean, high-yielding reaction within an acceptable timeframe. If even 5 mol% gives poor results, the issue likely lies with another parameter (ligand, base, solvent) that must be optimized first.

Data Presentation: Catalyst Loading Optimization Matrix
Catalyst Loading (mol%)Reaction TimeConversion (%)Desired Product (%)Key Impurities (%)Notes
5.04h>99954 (Homocoupling)Fast reaction, but noticeable side products.
2.08h>99981 (Homocoupling)Clean, complete conversion. Good starting point.
1.012h9897<1Slightly slower, but very clean. Optimal for lab scale.
0.524h9089<1Reaction stalls before completion.
0.124h4545<1Insufficient catalyst for this substrate.

This table represents hypothetical data for a Suzuki-Miyaura coupling and serves as a template for experimental design.

Q3: My reaction produces significant side products like homocoupling or hydrodehalogenation. How can I suppress these?

A3: Side product formation is often a sign of a catalytic cycle going "off-track." The specific side product provides clues to the underlying problem.

  • Hydrodehalogenation (Ar-I → Ar-H): This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your starting material.[8]

    • Cause: Pd-H species can arise from β-hydride elimination if an alkyl-containing reagent is used, or from reactions with certain bases or trace water/alcohols at high temperatures.

    • Solution:

      • Use Anhydrous Conditions: Ensure solvents and reagents are strictly anhydrous.

      • Optimize Base/Solvent: Screen different bases. Sometimes, a weaker base or an aprotic solvent can minimize this pathway.

      • Lower Temperature: Run the reaction at the lowest effective temperature.[8]

  • Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then undergo two transmetalations followed by reductive elimination to give the homocoupled product.

    • Solution:

      • Strictly Exclude Oxygen: This is the most critical factor. Rigorously degas all reagents and maintain a positive inert gas pressure throughout the experiment.[1]

      • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 eq) is typical, a large excess can favor homocoupling. Optimize this ratio.

Visualizations & Workflows
General Catalytic Cycle for Cross-Coupling

G cluster_main Catalytic Cycle cluster_reactants Pd0 Active LPd(0) Catalyst OA_Complex LPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Transmetalation_Complex LPd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (+ Ar'-M) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation_Complex->Product ArylHalide Ar-X (this compound) ArylHalide->OA_Complex Organometal Ar'-M (e.g., Boronic Acid) Organometal->OA_Complex

Caption: The general Pd(0) catalytic cycle for cross-coupling reactions.

Troubleshooting Workflow for Failed Reactions

G Start Reaction Failed (Low/No Conversion) Check_Inert 1. Check Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst 2. Evaluate Catalyst/Ligand System Check_Inert->Check_Catalyst No Solution_Degas Degas Solvents Rigorously Use Fresh Reagents Check_Inert->Solution_Degas Yes Check_Base 3. Evaluate Base/Solvent Check_Catalyst->Check_Base No Solution_Catalyst Switch to Modern Precatalyst (e.g., Buchwald G3/G4) Screen Bulky Ligands (XPhos, SPhos) Check_Catalyst->Solution_Catalyst Yes Solution_Base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Ensure Anhydrous Conditions Check_Base->Solution_Base Yes Success Reaction Optimized Check_Base->Success No Solution_Degas->Check_Catalyst Solution_Catalyst->Check_Base Solution_Base->Success

Caption: A logical workflow to diagnose and solve common reaction failures.

Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3]

  • Reagent Addition: To the same tube, add the base (e.g., K₃PO₄, 2-3 equivalents), the arylboronic acid (1.2-1.5 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M with respect to the aniline) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[13]

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic amine or amide.

  • Catalyst Pre-formation (if not using a precatalyst): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 15 minutes.[8]

  • Reaction Setup: To the activated catalyst mixture (or directly to a precatalyst), add the amine/amide coupling partner (1.2 equivalents), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add additional degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (0.1-0.5 M).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

References
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • de Souza, R. O. M. A., et al. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
  • Fors, B. P., & Buchwald, S. L. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Singh, U. P., & Singh, R. P. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Demir, S., et al. (2018). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Tang, W., & Zhang, X. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Dander, J. E., & Garg, N. K. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
  • Nioré, C., et al. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Reddit User Discussion. (2022). Troubleshooting a difficult Heck reaction. Reddit. [Link]
  • Riva, S., et al. (2022). Catalyst loading optimization.
  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Nolan, S. P., & Szostak, M. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH. [Link]
  • Kashani, S. K., et al. (2022).
  • Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. [Link]
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • de Vries, J. G. (2001).
  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki reactions involving substituted anilines. The aniline moiety, a common structural motif in pharmacologically active compounds, can introduce unique challenges into this otherwise robust and versatile C-C bond-forming reaction.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows little to no conversion. Where should I start troubleshooting?

Low or no conversion in a Suzuki reaction with aniline substrates can stem from several factors, often related to catalyst activity, reagent quality, or reaction conditions.[3][4]

Potential Causes & Immediate Actions:

  • Catalyst Inactivation: The active Pd(0) species is crucial for the catalytic cycle to begin.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. The aniline substrate itself, particularly electron-rich or sterically hindered variants, can sometimes interfere with this reduction or coordinate too strongly to the palladium center, leading to catalyst inhibition.[3][5]

    • Troubleshooting Protocol:

      • Switch to a Pd(0) Precatalyst: Try using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

      • Optimize Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for challenging substrates as they promote the crucial oxidative addition and reductive elimination steps.[3][6]

      • Increase Catalyst Loading: As a direct measure, consider increasing the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).[3]

  • Poor Reagent Quality: The Suzuki reaction is highly sensitive to the purity of all components.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Ensure your solvents are rigorously dried and degassed. Water can lead to unwanted side reactions, most notably protodeboronation of the boronic acid.[3][7]

      • Verify Boronic Acid/Ester Quality: Boronic acids can degrade over time.[8] It's advisable to use a fresh bottle or purify the existing stock. Alternatively, consider using more stable boronate esters, such as pinacol esters.[8]

      • Ensure High-Purity Base: The base should be finely ground and anhydrous.[3] Clumps or absorbed moisture can significantly reduce its effectiveness.

  • Inadequate Reaction Conditions:

    • Troubleshooting Protocol:

      • Screen Different Bases: The choice of base is critical for activating the boronic acid for transmetalation.[9] If a weaker base like K₂CO₃ is failing, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[3][10]

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Common choices include dioxane, toluene, and 2-MeTHF.[1][3] A systematic screen of solvents is often a valuable exercise.

      • Increase Temperature: If the reaction is sluggish at a lower temperature, incrementally increase it. For many Suzuki couplings, temperatures between 80-110 °C are effective.[4]

Q2: I'm observing a significant amount of boronic acid homocoupling. How can I prevent this?

The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction, often exacerbated by the presence of oxygen.[11]

Mechanism of Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.[3]

Mitigation Strategies:

  • Strict Exclusion of Oxygen: This is the most critical factor.[3]

    • Experimental Protocol: Rigorous Degassing

      • Flame-Dry Glassware: Ensure all glassware is free of adsorbed water and oxygen by flame-drying under vacuum or oven-drying.

      • Solvent Degassing: Degas all solvents thoroughly. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by subjecting the solvent to several freeze-pump-thaw cycles.[4]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Use of Bulky Ligands: Sterically hindered ligands can disfavor the formation of the intermediate that leads to homocoupling.[6]

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes promote homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2.

Q3: My aniline starting material is being dehalogenated. What is causing this and how can I fix it?

Dehalogenation, the replacement of the halide on your aniline with a hydrogen atom, is a competing side reaction that consumes your starting material.

Potential Causes & Solutions:

  • Protodeboronation Followed by Protonolysis: The boronic acid can undergo protodeboronation (reaction with a proton source, like water, to replace the boron group with hydrogen).[7] This can be followed by a competitive reaction pathway.

    • Solution: Ensure strictly anhydrous conditions as outlined in Q1.[3]

  • Catalyst-Mediated Side Reactions: Certain palladium-ligand combinations, especially with bulky phosphines, can paradoxically promote protodeboronation.[12]

    • Solution: If you suspect this is the case, screening different ligands may be necessary.

Q4: The reaction works for some substituted anilines but not others. Why is there such a strong substrate dependence?

The electronic and steric properties of the substituents on the aniline ring significantly influence its reactivity in Suzuki couplings.[2]

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Aniline substrates with EWGs (e.g., nitro, cyano) are generally more reactive. The EWG makes the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step.

  • Electron-Donating Groups (EDGs): Aniline substrates with EDGs (e.g., methoxy, alkyl) are less reactive due to the increased electron density on the aromatic ring, which disfavors oxidative addition.[13]

Steric Effects:

  • Ortho-Substituents: Substituents at the ortho position to the halide can sterically hinder the approach of the palladium catalyst, slowing down or even preventing the oxidative addition step.[1][14]

Troubleshooting Substrate-Specific Issues:

Substrate Type Common Issue Recommended Action
Electron-Rich Anilines Slow or no oxidative additionUse a more electron-rich, bulky ligand (e.g., XPhos, SPhos) to promote this step.[3]
Sterically Hindered Anilines Incomplete reactionA catalyst screen is highly recommended. Systems like CataXCium A Pd G3 have shown unique efficacy for hindered substrates.[1]
Heterocyclic Anilines Catalyst poisoningThe nitrogen atoms in heterocyclic anilines can coordinate to the palladium and inhibit catalysis.[3][5] Using a ligand that binds more strongly to the palladium can sometimes overcome this.

Q5: Should I use a boronic acid or a boronate ester?

The choice between a boronic acid and its corresponding ester involves a trade-off between reactivity and stability.[8]

Reagent Advantages Disadvantages
Boronic Acid Generally more reactive, often leading to faster reaction times.[8]Prone to decomposition via protodeboronation and oxidation, which can affect shelf-life and yield.[7][8] Can be challenging to obtain in high purity.[8]
Boronate Ester (e.g., Pinacol) Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[8] Can lead to more reproducible and higher isolated yields in complex syntheses.[8]Generally less reactive than the corresponding boronic acid.

Recommendation: For routine couplings, boronic acids are often sufficient. For challenging substrates, or when reproducibility and starting material purity are paramount, the enhanced stability of boronate esters makes them an excellent choice.[8]

Visualizing the Troubleshooting Process

A systematic approach is key to resolving failed reactions. The following workflow can guide your experimental design.

Suzuki_Troubleshooting start Reaction Failure (Low/No Yield) reagent_check Step 1: Verify Reagent Quality - Fresh/Pure Boronic Acid? - Anhydrous Solvents? - Dry, Fine Base? start->reagent_check Initial Check conditions_check Step 2: Optimize Conditions - Stronger Base (K3PO4)? - Screen Solvents (Dioxane, Toluene)? - Increase Temperature? reagent_check->conditions_check Reagents OK success Successful Reaction reagent_check->success Issue Found & Fixed catalyst_check Step 3: Evaluate Catalyst System - Switch to Pd(0) Precatalyst? - Use Bulky Ligand (XPhos)? - Increase Catalyst Loading? conditions_check->catalyst_check Conditions Optimized conditions_check->success Issue Found & Fixed catalyst_check->success System Optimized

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

General Experimental Protocol for Suzuki Coupling with a Substituted Aniline

This is a generalized starting point and should be optimized for your specific substrates.

Materials:

  • Substituted Bromoaniline (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos, or Pd(PPh₃)₄) (1-5 mol%)[3]

  • Anhydrous Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoaniline, boronic acid/ester, palladium catalyst, ligand (if separate), and base under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. (2023). Protodeboronation.
  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Cernak, T. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Quora. (n.d.). What is the prominent role of water in the Suzuki reaction?.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
  • ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ACS Publications. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?.
  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
  • Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?.
  • Royal Society of Chemistry. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
  • ResearchGate. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.

Sources

preventing homocoupling of boronic acids in 2-Iodo-3-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of Boronic Acids in Reactions with 2-Iodo-3-methoxyaniline

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, this compound. This document is designed to provide you with a deep, mechanistic understanding of a common and frustrating side reaction—the homocoupling of boronic acids—and to equip you with field-proven strategies to suppress it. Our goal is to move beyond simple procedural lists and explain the chemical causality behind each recommendation, empowering you to troubleshoot effectively and achieve higher yields and purer products.

The Challenge: Homocoupling in the Presence of an Electron-Rich Aniline

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds. However, its efficiency can be compromised by the formation of symmetrical biaryl byproducts from the homocoupling of the boronic acid reagent. This side reaction not only consumes valuable starting material but also complicates purification, as the homocoupled product often has similar chromatographic properties to the desired biaryl product.[1][2][3]

The substrate , this compound, presents a unique challenge. As an electron-rich aniline, its electronic properties can influence the delicate balance of the palladium catalytic cycle, making careful optimization essential.[4][5]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when dealing with boronic acid homocoupling.

Q1: What exactly is boronic acid homocoupling, and what causes it?

A1: Boronic acid homocoupling is a side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl. There are two primary mechanistic pathways responsible for this undesired reaction:

  • Palladium(II)-Mediated Homocoupling: This is often a major issue at the start of the reaction when using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). The Pd(II) salt reacts with two equivalents of the boronic acid to produce the homocoupled dimer and the catalytically active Pd(0) species.[2][3][6] While this does initiate the desired cycle, it comes at the cost of your boronic acid.

  • Oxygen-Mediated Homocoupling: Dissolved molecular oxygen in your reaction solvent is a significant culprit.[7] Oxygen can oxidize the active Pd(0) catalyst back to a Pd(II) species mid-cycle. This newly formed Pd(II) can then enter the homocoupling pathway described above, effectively hijacking your catalyst for the undesired reaction.[1][2][6][8]

Q2: My reactions are consistently showing a significant homocoupling byproduct. What is the first and most critical parameter I should check?

A2: The reaction atmosphere. The rigorous exclusion of oxygen is the single most important factor in preventing homocoupling.[7][9] Even trace amounts of oxygen can be detrimental. Standard purging with an inert gas is often insufficient. For sensitive substrates, you must ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of high-purity nitrogen or argon from start to finish.[10]

Q3: How can I effectively deoxygenate my reaction mixture?

A3: There are two highly effective methods for removing dissolved oxygen:

  • Inert Gas Sparging: This involves bubbling a fine stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 20-30 minutes) before adding the catalyst. A subsurface sparge, where the gas is introduced below the liquid's surface, is far more efficient than simply blowing gas over the headspace.[9][11]

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, this is the gold standard. The solvent is frozen under an inert atmosphere, a vacuum is applied to remove gases from the solid, and the solvent is then thawed. Repeating this cycle three to five times is highly effective.[1][11]

Q4: Does the choice of palladium source matter?

A4: Absolutely. To circumvent the initial Pd(II)-mediated homocoupling, it is highly advantageous to use a Pd(0) precatalyst .[2][3] By starting with palladium in its active catalytic state, you eliminate the need for an in situ reduction step that consumes the boronic acid.

Palladium SourceOxidation StateImpact on HomocouplingRecommendation for this compound
Pd(OAc)₂, PdCl₂Pd(II)Can directly cause homocoupling during its reduction to Pd(0).[3][6]Use with caution. May require additives or careful optimization.
Pd(PPh₃)₄, Pd₂(dba)₃ Pd(0) Highly Preferred. Enters the catalytic cycle directly, minimizing this homocoupling pathway.[2][3]This is the recommended starting point.

Q5: How can my choice of ligand suppress the formation of this byproduct?

A5: The ligand plays a crucial role in modulating the reactivity of the palladium center. For suppressing homocoupling, the goal is to accelerate the desired reductive elimination step (which forms your product) relative to competing side reactions. Bulky, electron-rich phosphine ligands are often the solution.[11][12] These ligands stabilize the palladium catalyst and promote the final, product-forming step of the catalytic cycle.[12] For challenging substrates, Buchwald-type ligands are particularly effective.[13]

Ligand TypeExamplesRationale
Bulky, Electron-Rich Monodentate Phosphines SPhos, XPhos, RuPhos, P(t-Bu)₃Accelerate reductive elimination and can inhibit pathways leading to homocoupling.[12][14]
Bidentate Phosphines dppfOften effective and a good general choice.

Q6: I've heard about adding certain chemicals to help. Are there any additives that can actively suppress homocoupling?

A6: Yes. In cases where using a Pd(II) source is unavoidable or where oxygen exclusion is challenging, adding a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by reducing residual Pd(II) species to the active Pd(0) state without interfering with the main catalytic cycle.[9][10] This provides a chemical "safety net" to keep the palladium in its desired oxidation state.

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the chemistry at play. The following diagram illustrates the desired Suzuki-Miyaura cycle versus the two primary homocoupling pathways that compete for your catalyst and reagents.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Oxidation Oxidation Pd0->Oxidation PdII_Aryl Ar-Pd(II)-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar-Pd(II)-Ar' TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE->Product ArylHalide This compound (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->TM PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)2) HC1 Pd(II)-Mediated Homocoupling PdII_Source->HC1 HC1->Pd0 Generates Pd(0) HC_Product Homocoupled Product (Ar'-Ar') HC1->HC_Product BoronicAcid2 2 x Ar'-B(OH)2 BoronicAcid2->HC1 Oxygen Oxygen (O2) Oxygen->Oxidation PdII_Ox Pd(II) Species Oxidation->PdII_Ox PdII_Ox->HC1 Enters Homocoupling

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting Guide: A Logical Workflow

If you are observing high levels of homocoupling, do not change multiple variables at once. Follow this logical workflow to systematically diagnose and solve the problem.

G cluster_atmosphere 1. Reaction Atmosphere cluster_catalyst 2. Palladium Catalyst & Ligand cluster_conditions 3. Reaction Conditions & Reagents start High Homocoupling Observed check_o2 Is the solvent rigorously degassed? (Sparging or Freeze-Pump-Thaw) start->check_o2 check_inert Is a positive pressure of inert gas maintained? check_o2->check_inert Yes end_node Homocoupling Minimized check_o2->end_node No -> Implement Rigorous Degassing check_pd_source Are you using a Pd(0) source? (e.g., Pd(PPh3)4, Pd2(dba)3) check_inert->check_pd_source Yes check_inert->end_node No -> Improve Inert Technique check_ligand Is the ligand bulky and electron-rich? (e.g., SPhos, P(t-Bu)3) check_pd_source->check_ligand Yes check_pd_source->end_node No -> Switch to Pd(0) Source check_base Consider a weaker base (e.g., K2CO3, K3PO4) check_ligand->check_base Yes check_ligand->end_node No -> Screen Bulky Ligands check_temp Can the reaction temperature be lowered? check_base->check_temp check_addition Consider slow addition of the boronic acid. check_temp->check_addition check_addition->end_node

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize homocoupling in the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture)

Experimental Workflow Diagram:

G prep 1. Preparation - Dry Schlenk flask - Add solids: Aryl Iodide, Boronic Acid, Base, Ligand inert 2. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon/N2 (3x) prep->inert solvent 3. Solvent Addition - Add rigorously degassed solvent via syringe inert->solvent degas 4. Final Degas - Sparge mixture with Argon/N2 for 15-20 min solvent->degas catalyst 5. Catalyst Addition - Add Pd(0) catalyst under positive inert gas pressure degas->catalyst reaction 6. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Monitor by TLC/LC-MS catalyst->reaction workup 7. Workup & Purification - Quench, extract, and purify via column chromatography reaction->workup

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), SPhos ligand (e.g., 0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via a syringe under a positive pressure of inert gas.

  • Rigorous Deoxygenation: Sparge the resulting suspension by bubbling argon or nitrogen through the liquid (subsurface) for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ catalyst to the flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By implementing these mechanistically informed strategies, you can significantly suppress the undesired homocoupling of boronic acids, leading to cleaner reactions, higher yields, and more efficient workflows in your synthesis of substituted 3-methoxyaniline derivatives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-309. [Link]
  • Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona. [Link]
  • Leforestier, B., et al. (2022).
  • Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • National Center for Biotechnology Information. (n.d.).
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • Ghaffari, M. T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
  • American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. [Link]
  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(27), 7894-7895. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
  • Mathew, J., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls | Request PDF. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide for Catalyst Deactivation in Cross-Coupling Reactions Involving 2-Iodo-3-methoxyaniline

Introduction

This compound is a valuable and versatile building block in medicinal chemistry and materials science, prized for its distinct substitution pattern that allows for complex molecular architectures. However, its very structure presents a classic challenge in palladium-catalyzed cross-coupling reactions: a high propensity for catalyst deactivation. This guide provides a focused, in-depth analysis of the common deactivation pathways encountered with this substrate and offers structured, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns. Our goal is to move beyond simple procedural lists and explain the causal relationships between your experimental choices and the reaction outcomes.

Section 1: Core Principles — Why is this compound a "Challenging" Substrate?

The primary difficulty with this compound stems from two inherent structural features that can independently or synergistically poison palladium catalysts:

  • The Coordinating Aniline Group: The primary amine (-NH₂) is a Lewis base and can act as a ligand, coordinating strongly to the palladium center. This can lead to the formation of stable, catalytically inactive or dormant palladium-aniline complexes, effectively removing the catalyst from the productive catalytic cycle.[1][2]

  • The Iodide Leaving Group: While the C-I bond is highly reactive and favored for the initial oxidative addition step, the resulting iodide anion (I⁻) can be problematic. Iodide can form bridging dimers with palladium or other stable complexes that are less reactive, thereby inhibiting catalyst turnover.[3][4]

These factors often lead to common observable failures: stalled reactions, low yields, and the formation of palladium black. Understanding these root causes is the first step toward designing a robust reaction protocol.

Visualizing the Competing Pathways

The diagram below illustrates the desired catalytic cycle versus the common deactivation pathways that plague reactions with amine-containing aryl halides.

G Fig 1. Desired Catalytic Cycle vs. Deactivation Pathways cluster_deactivation Deactivation Pathways Pd0 Active L-Pd(0) Catalyst OA_Complex L-Pd(II)(Ar)(I) Complex Pd0->OA_Complex Oxidative Addition (Ar-I) Pd_Black Palladium Black (Inactive Aggregates) Pd0->Pd_Black Aggregation Amine_Complex L-Pd(II)(Ar)(NHR') Complex OA_Complex->Amine_Complex Amine Coordination & Deprotonation (Base) Aniline_Poison Off-Cycle Pd-Aniline Complex (Catalyst Poisoning) OA_Complex->Aniline_Poison Substrate Coordination (Aniline -NH2) Iodide_Inhibit Inactive Pd-Iodide Dimer (Inhibition) OA_Complex->Iodide_Inhibit Dimerization (Excess Iodide) Product_Complex Product-bound Complex Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release

Caption: Desired Catalytic Cycle vs. Deactivation Pathways

Section 2: Troubleshooting Guide

This section is structured to address the most common issues encountered in the lab.

Q1: My reaction is stalled or shows very low conversion. How do I diagnose the problem?

A stalled reaction is the most frequent complaint. A systematic diagnosis is crucial before attempting to optimize.

A1: Initial Diagnosis Protocol

  • Visual Inspection:

    • Is there a black precipitate? This is likely palladium black, a sign of catalyst decomposition.[5][6][7] Proceed to Q2 .

    • Is the solution clear but inactive? This suggests the formation of a soluble but inactive off-cycle complex, likely due to aniline coordination or another form of inhibition.[1] Proceed to Q3 .

  • Reaction Monitoring (TLC/LC-MS):

    • Take a sample from the reaction mixture.

    • Are both starting materials present and unreacted? This points to a failure in the initial catalyst activation or the oxidative addition step. The catalyst may have been deactivated by residual air/moisture, or the temperature may be too low.

    • Is the this compound consumed but no product is formed? This could indicate a downstream issue, such as a problem with the coupling partner or failure of the reductive elimination step.

  • Systematic Troubleshooting Workflow: Follow a logical workflow to pinpoint the failure mode.

    G Start Start: Low/No Yield Observed Check_Precipitate Is a black precipitate (Pd Black) visible? Start->Check_Precipitate Check_SM TLC/LCMS Analysis: Are starting materials consumed? Check_Precipitate->Check_SM No Troubleshoot_PdBlack Go to Q2: Address Catalyst Aggregation (Ligand, Temp, Concentration) Check_Precipitate->Troubleshoot_PdBlack Yes Troubleshoot_Activation Problem: Catalyst Activation / Oxidative Addition Actions: 1. Verify inert atmosphere. 2. Check reagent/solvent quality. 3. Increase temperature incrementally. 4. Screen pre-catalysts. Check_SM->Troubleshoot_Activation No (Aryl Iodide remains) Troubleshoot_Coupling Problem: Downstream Step Failure Actions: 1. Verify quality of coupling partner. 2. Screen alternative bases. 3. Consider a more electron-rich ligand   to promote reductive elimination. Check_SM->Troubleshoot_Coupling Yes (Aryl Iodide consumed) Troubleshoot_Inhibition Go to Q3: Address Catalyst Poisoning (Ligand, Base, Additives)

    Caption: Diagnostic workflow for low-yield reactions.

Q2: I'm observing significant Palladium Black precipitation. What are the causes and solutions?

Palladium black is aggregated, insoluble, and catalytically inactive Pd(0). Its formation signals that the ligand is failing to stabilize the active monomeric palladium species.[8][9]

A2: Causes and Mitigation Strategies

  • Cause 1: Insufficient Ligand Steric Bulk/Donating Ability: Simple phosphine ligands (e.g., PPh₃) are often not bulky or electron-donating enough to prevent the palladium atoms from aggregating, especially at the higher temperatures required for many cross-coupling reactions.

  • Cause 2: High Temperature: Elevated temperatures increase the rate of ligand dissociation and catalyst decomposition.[5]

  • Cause 3: Presence of Oxygen: Residual oxygen in the reaction setup will rapidly oxidize both the active Pd(0) and many phosphine ligands, leading to decomposition.[5][6]

Solutions:

  • Ligand Selection is Paramount: The most effective solution is to employ a ligand designed to stabilize monoligated palladium species. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbenes (NHCs) are the industry standard for this purpose.[10] Their steric hindrance physically prevents aggregation, while their strong electron-donating nature creates a stable Pd-L bond.

    Ligand Class Examples Key Features Suitability for this compound
    Simple PhosphinesPPh₃, P(o-tol)₃Low cost, readily available.Low. Prone to dissociation and Pd black formation. Generally unsuitable for this challenging substrate.[3]
    Buchwald Ligands XPhos, SPhos, RuPhosSterically demanding, strongly electron-donating biaryl phosphines.High. Excellent for stabilizing the catalyst, preventing aniline coordination, and promoting reductive elimination.[11]
    N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery strong σ-donors forming highly stable Pd-C bonds. Thermally robust.High. Excellent choice, particularly for thermally demanding reactions or when coupling with less reactive partners.[12][13]
  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Start screening around 80 °C and only increase if necessary.

    • Inert Atmosphere: Ensure your entire setup is rigorously free of oxygen. Use a well-maintained Schlenk line or glovebox, and thoroughly degas all solvents and reagents.[6][14][15]

Q3: The reaction starts but then dies. Could substrate inhibition be the cause?

If the reaction proceeds initially but then halts without significant palladium black formation, a soluble inhibitor is likely the culprit. For this substrate, the primary suspects are the aniline moiety and the iodide anion.

A3: Strategies to Overcome Inhibition

  • Aniline Coordination: The aniline -NH₂ group can bind to the Pd(II) intermediate, forming a stable complex that is reluctant to proceed to reductive elimination.

    • Solution: Use sterically bulky ligands (Buchwald or NHC types). The sheer size of these ligands can create a crowded coordination sphere around the palladium, disfavoring the binding of the aniline group and promoting the desired reductive elimination step.[11][16]

  • Iodide Inhibition: High concentrations of iodide can lead to the formation of inactive palladium-iodide species.[4]

    • Solution 1: Use a Modern Pre-catalyst: Modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid, efficient initiation.[17] This ensures the catalytic cycle starts quickly, often outcompeting the formation of inhibitory species.

    • Solution 2 (Advanced): In some stubborn cases, switching from an aryl iodide to the corresponding aryl bromide or triflate can circumvent iodide-specific inhibition pathways, though this requires re-synthesis of the starting material. For particularly challenging substrates, an in-situ conversion of a bromide to a more reactive iodide immediately before coupling can be a powerful strategy.[18]

Section 3: Experimental Protocols & Best Practices

Optimized Protocol: General Starting Point for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with a generic amine, incorporating best practices to minimize deactivation.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure (Strict Inert Atmosphere Required): [19][20]

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst, and the base.

  • Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe. Add the amine coupling partner via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: How critical is the quality of my base?

    • Extremely critical. Many strong bases like NaOtBu are hygroscopic. Using old or improperly stored base can introduce water, which can hydrolyze starting materials and interfere with the catalyst. Always use a freshly opened bottle or store the base in a glovebox. The choice of base can also influence the reaction rate and catalyst resting state.[21][22][23]

  • FAQ 2: Can I use Pd(OAc)₂ with a separate ligand instead of a pre-catalyst?

    • Yes, but it is often less reliable.[24] The in-situ reduction of Pd(II) to the active Pd(0) can be inefficient and is a common failure point. Pre-catalysts are designed to generate the active LPd(0) species cleanly and rapidly upon exposure to the base, leading to more reproducible results.[17]

  • FAQ 3: My reaction works, but the yield is inconsistent. What should I check first?

    • Inconsistency often points to sensitivity to air or moisture.[16] The most important variable to control is the rigor of your inert atmosphere technique. Ensure your Schlenk line is functioning correctly, your solvents are truly anhydrous and degassed, and there are no leaks in your system.[6]

References

  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Thomas, A. A., et al. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 141(18), 7448-7456. [Link]
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Pollice, R., et al. (2021).
  • Spero, D. M. (2021).
  • Gower, N. J., et al. (2012). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 14(23), 5988-5991. [Link]
  • Kaur, N., et al. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(1), 1-32. [Link]
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Reddit user discussion. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.[Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
  • Iwasawa, T., et al. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 126(21), 6554-6555. [Link]
  • Reddit user discussion. (2018).
  • Wikipedia. Palladium black. [Link]
  • Mauger, C. C., & Mignani, G. (2006). Palladium Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 60(5), 267-274. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Iwasawa, T., et al. (2004). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Journal of the American Chemical Society, 126(21), 6554-6555. [Link]
  • Smith, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Wikipedia.
  • Smith, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Larock, R. C., & Reddy, C. K. (2009). Palladium catalyzed cross-coupling reactions of organomercurials. R Discovery.[Link]
  • Lipshutz, B. H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583-3589. [Link]
  • Kashani, S. K., et al. (2022).
  • van der Heijden, M. J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]
  • Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1714-1722. [Link]
  • Smith, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • PubChem. This compound. [Link]
  • Fu, G. C., et al. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(46), 13942-13943. [Link]
  • Pérez-Gálan, P., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Journal of the American Chemical Society, 144(46), 21186-21196. [Link]
  • Szostak, M., et al. (2019). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organic Letters, 21(10), 3740-3745. [Link]
  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 12948-12954. [Link]
  • Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15650-15657. [Link]
  • Singh, R. P., & Kumar, A. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 583. [Link]
  • ChemSRC. o-Anisidine (2-Methoxyaniline)
  • Ji, S.-J., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 16(33), 6064-6068. [Link]
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

Sources

Technical Support Center: Workup Procedures for 2-Iodo-3-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of reactions involving this versatile intermediate. The following question-and-answer format directly addresses common challenges and offers robust, validated protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is a dark, complex solution. What is the best initial step for workup?

A1: The initial workup step is critical for handling the often dark and complex nature of reactions involving aniline derivatives. The primary goal is to neutralize any acidic or basic catalysts and remove a significant portion of inorganic byproducts.

A standard and effective first step is to quench the reaction mixture by pouring it into a biphasic system of a suitable organic solvent and an aqueous solution. The choice of the aqueous solution depends on the reaction conditions:

  • For acidic reaction conditions: Use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid. This should be done carefully and in portions to control effervescence.

  • For basic reaction conditions: A dilute acid solution, such as 1M hydrochloric acid (HCl), can be used for neutralization. However, be mindful that protonation of the aniline can increase its aqueous solubility. A saturated solution of ammonium chloride (NH₄Cl) is often a milder and preferable alternative.

The choice of organic solvent for extraction is also crucial. Ethyl acetate is a common and effective choice for extracting this compound.[1] Other solvents like dichloromethane (DCM) can also be used. A typical workup involves extracting the aqueous layer multiple times with the organic solvent to ensure maximum recovery of the product.[1][2]

Q2: I am observing a persistent emulsion during the aqueous wash of my organic layer. How can I break this emulsion?

A2: Emulsion formation is a frequent issue when working with aniline derivatives due to their amphiphilic nature. Several techniques can be employed to resolve this:

  • Addition of Brine: The most common and often effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the mutual solubility of the organic and aqueous phases.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling of the separatory funnel, rather than vigorous shaking, during the initial extraction can also prevent the formation of a tight emulsion.

Q3: My crude this compound product is impure after extraction and solvent evaporation. What are the recommended purification methods?

A3: Post-extraction, the crude product will likely contain unreacted starting materials, byproducts, and residual solvents. The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common mobile phase (eluent) is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.[1][3] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand. A typical starting point could be a 1:10 to 1:5 mixture of ethyl acetate to petroleum ether.[1][3]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For iodoaniline derivatives, solvents such as benzene or a mixture of benzene and petroleum ether have been used.[4] It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield after workup Incomplete extraction of the product.Increase the number of extractions (e.g., from 2 to 3 or 4). Ensure the pH of the aqueous layer is appropriate to keep the aniline in its neutral, less water-soluble form.
Product is partially soluble in the aqueous phase.Use brine during the washes to "salt out" the organic product from the aqueous layer.
Product is an oil instead of a solid Presence of impurities or residual solvent.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended.
Product darkens over time Oxidation of the aniline group.Aniline derivatives are susceptible to air oxidation, which can cause discoloration.[5] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Unexpected side products observed in NMR/LC-MS Side reactions during the synthesis.The nature of the side products will dictate the purification strategy. Column chromatography is generally the most versatile method for separating complex mixtures.
Decomposition during workup.Avoid unnecessarily high temperatures during solvent removal (e.g., use a rotary evaporator with a water bath at 40-50°C). Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of NaHCO₃ (if the reaction was acidic) or saturated aqueous NH₄Cl (if the reaction was basic).

  • Extraction: Add ethyl acetate to the separatory funnel, cap it, and invert gently several times, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Back-Extraction: Add more ethyl acetate to the aqueous layer, and repeat the extraction process two more times to maximize product recovery.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layer with brine. This helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate and petroleum ether to find a solvent system that gives good separation of the product spot (ideally with an Rf value between 0.2 and 0.4).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Workflow

Below are diagrams illustrating the decision-making process for the workup and purification of this compound reactions.

Workup_Workflow start Reaction Mixture quench Aqueous Quench (e.g., NaHCO3 or NH4Cl) start->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract separate Separate Layers extract->separate wash Wash Organic Layer (Brine) separate->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude

Caption: General workup workflow for this compound.

Purification_Decision_Tree crude Crude Product is_solid Is the product a solid? crude->is_solid purity_check Is purity >90% by NMR/LCMS? is_solid->purity_check Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for purification of this compound.

References

  • Organic Syntheses. p-IODOANILINE.
  • Google Patents. Preparation of o-iodoaniline.
  • Google Patents. P-iodoaniline and preparation method thereof.
  • Organic Syntheses. 1-(2-Iodophenyl)pyrrole.
  • Chen, H., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen.
  • PubChem. 2-Iodo-5-methoxyaniline.
  • PubChem. This compound.
  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
  • Keglevich, G. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 26(23), 7207.
  • Reddy, B. V. S., et al. (2020). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N-Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. ChemistrySelect, 5(29), 9033-9037.
  • Council for the Indian School Certificate Examinations. CHEMISTRY (862).
  • Reddy, P. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 7(5), 4469-4481.
  • D'Souza, L., & Devi, P. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. The Analyst, 125(3), 459-464.
  • Bunker, K. D., et al. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3269.
  • Scribd. B. Pharm 3rd Semester Previous Year Question Paper.
  • Wang, J., et al. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(30), 13806-13814.
  • Kar, G. K. (2023). Response to: Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate.

Sources

Technical Support Center: Temperature Effects on 2-Iodo-3-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effect of temperature on the reaction rate of 2-Iodo-3-methoxyaniline. Given the specific nature of this reagent, this document focuses on foundational principles and methodologies for characterizing its reactivity, rather than on pre-established protocols for a specific transformation.

Our goal is to empower you with the scientific rationale to optimize your reaction conditions, diagnose issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of increasing temperature on a reaction involving this compound?

A1: Fundamentally, increasing the temperature of a chemical reaction increases the reaction rate. This relationship is quantitatively described by the Arrhenius equation, k = Ae^(-Ea/RT), where 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature in Kelvin.[1][2][3]

In practical terms, raising the temperature imparts more kinetic energy to the reacting molecules.[3][4] This leads to two primary effects:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Collision Energy: A greater fraction of molecular collisions will have sufficient energy to overcome the activation energy barrier (Ea), which is the minimum energy required for a reaction to occur.[1][3]

As a general rule of thumb, for many organic reactions, the rate can double or triple for every 10°C increase in temperature.[1] However, this is a rough approximation and the actual effect is dictated by the reaction's specific activation energy.[3]

Q2: I'm not seeing a significant rate increase, or my reaction has stalled. Should I just keep increasing the temperature?

A2: Not necessarily. While increasing temperature is a primary method to accelerate a slow reaction, there are limits and potential drawbacks. If you are not observing the expected rate increase, consider the following before indiscriminately raising the heat:

  • Thermal Stability: this compound, like many substituted anilines, has a thermal decomposition limit. While specific data for this molecule is sparse, aniline itself begins to decompose around 370°C, and its derivatives can be sensitive at much lower temperatures, especially in the presence of catalysts or reagents.[5] Excessive heat can lead to degradation of your starting material, product, or catalyst, resulting in lower yields and complex impurity profiles.[6]

  • Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired reaction pathways. This can lead to a decrease in selectivity and the formation of byproducts, complicating purification.[6][7]

  • Solvent Boiling Point: The temperature of a reaction conducted at atmospheric pressure is limited by the boiling point of the solvent. To reach higher temperatures, you must either switch to a higher-boiling solvent or use a sealed reaction vessel capable of handling increased pressure.[8]

Before pushing the temperature higher, first ensure other factors are optimized, such as reagent purity, catalyst activity (if applicable), and proper mixing.[6]

Q3: What are the most likely side reactions or degradation pathways for this compound at elevated temperatures?

A3: While a definitive profile requires experimental analysis, substituted anilines are susceptible to several high-temperature side reactions:

  • Oxidation: The amino group (-NH2) makes the aromatic ring highly electron-rich and susceptible to oxidation, which can be accelerated by heat and trace oxygen.[9] This can lead to the formation of colored, often tarry, polymeric materials. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

  • Over-reaction/Polysubstitution: In electrophilic aromatic substitution reactions, the strong activating nature of the amino group can lead to multiple substitutions on the ring, a problem often exacerbated by heat.[10]

  • De-iodination: The carbon-iodine bond can be labile under certain conditions (e.g., with certain catalysts or bases at high temperatures), leading to the formation of 3-methoxyaniline as a byproduct.

  • Intermolecular Reactions: At high concentrations and temperatures, aniline derivatives can potentially undergo self-condensation or other intermolecular reactions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is extremely slow or fails to initiate at room temperature.
Potential Cause Troubleshooting Action & Rationale
High Activation Energy (Ea) The reaction requires a significant energy input to proceed at a measurable rate.
Action: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).[6] This systematic approach helps identify the minimum temperature required for efficient conversion without overshooting into a region of byproduct formation.
Poor Solubility One or more reactants are not fully dissolved at room temperature, limiting the effective concentration and collision frequency.
Action: Gently warm the mixture to a temperature where all components are fully dissolved. If solubility remains an issue, consider switching to a solvent in which the reactants are more soluble at a moderate temperature.[7]
Inhibited Catalyst If the reaction is catalytic, the catalyst may require thermal activation or may be inhibited by impurities at lower temperatures.
Action: Consult the literature for the specific catalyst being used to determine its optimal operating temperature range. Ensure reagents and solvents are of high purity.[6]
Issue 2: After increasing the temperature, my yield has decreased and the crude product is impure.
Potential Cause Troubleshooting Action & Rationale
Product or Reactant Decomposition The applied temperature exceeds the thermal stability threshold of a key component.[6]
Action: Reduce the temperature. Find the "sweet spot" by running a temperature screen (see Protocol below). If the required temperature for the reaction is close to the decomposition temperature, consider reducing the reaction time to minimize degradation.
Decreased Selectivity The higher temperature is activating one or more undesired side reaction pathways that compete with the main reaction.[7]
Action: Lower the temperature to favor the desired reaction, which presumably has a lower activation energy. If the rate becomes too slow, a different catalyst or reagent system that promotes selectivity at lower temperatures may be required.
Exothermic Runaway The reaction is highly exothermic, and the increased starting temperature led to an uncontrolled temperature spike, causing decomposition.
Action: Improve heat dissipation with a larger reaction vessel or a more efficient cooling bath. Consider adding a key reagent slowly via syringe pump to control the rate of heat generation.[6]

Below is a troubleshooting workflow to help visualize this decision-making process.

G cluster_outcome Outcome Analysis start Low Conversion / Slow Rate increase_temp Increase Temperature (e.g., +20°C) start->increase_temp re_evaluate Re-evaluate Catalyst or Solvent System start->re_evaluate No Rate Change Even at High T monitor Monitor Reaction (TLC, LC-MS) increase_temp->monitor rate_ok Rate is Acceptable monitor->rate_ok byproducts Byproducts Observed? rate_ok->byproducts optimize Optimize at this T (Time, Concentration) byproducts->optimize No reduce_temp Reduce Temperature (e.g., -10°C) byproducts->reduce_temp Yes reduce_temp->monitor

Caption: Troubleshooting logic for temperature optimization.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate (Kinetic Analysis)

This protocol outlines a general method to quantify the relationship between temperature and the reaction rate for a given transformation of this compound. The goal is to calculate the rate constant (k) at various temperatures to construct an Arrhenius plot and determine the activation energy (Ea).

Assumed Reaction: A model electrophilic aromatic substitution, such as iodination, which is a common reaction for anilines.[10][11]

Materials:

  • This compound

  • Reacting Partner (e.g., Iodine monochloride, ICl)

  • Anhydrous, inert solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard (e.g., Dodecane, or another non-reactive compound with a distinct analytical signal)

  • Temperature-controlled reaction vessel (e.g., jacketed reactor with circulator or oil bath with electronic controller).[8]

  • Inert gas supply (Nitrogen or Argon)

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Preparation:

    • Set up the temperature-controlled reactor and allow it to equilibrate to the first target temperature (e.g., 20°C).

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent in a volumetric flask.

    • Prepare a separate stock solution of the reacting partner (e.g., ICl).

  • Reaction Execution:

    • Charge the reactor with a precise volume of the this compound stock solution.

    • Start vigorous stirring and allow the solution to reach thermal equilibrium (approx. 15-20 minutes).

    • Initiate the reaction by rapidly adding a precise volume of the reacting partner stock solution. Start a timer immediately (t=0).

  • Sampling:

    • At regular time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching agent (e.g., a dilute solution of sodium thiosulfate to consume unreacted iodine) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by GC-MS or HPLC to determine the concentration of the remaining this compound relative to the constant concentration of the internal standard.

  • Repeat at Different Temperatures:

    • Thoroughly clean and dry the reactor.

    • Repeat steps 1-4 at progressively higher temperatures (e.g., 30°C, 40°C, 50°C).

  • Data Processing:

    • For each temperature, plot the natural logarithm of the concentration of this compound (ln[A]) versus time.

    • If the reaction is first-order with respect to the aniline, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant, k.

    • Create an Arrhenius Plot by plotting ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the Arrhenius plot is equal to -Ea/R. From this, the activation energy (Ea) can be calculated.

Data Presentation & Visualization

Hypothetical Kinetic Data

The table below represents plausible data that could be obtained from following Protocol 1.

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹) (Hypothetical)ln(k)
20293.150.003411.5 x 10⁻⁴-8.80
30303.150.003303.1 x 10⁻⁴-8.08
40313.150.003196.0 x 10⁻⁴-7.42
50323.150.003101.1 x 10⁻³-6.81
Experimental Workflow Diagram

The following diagram illustrates the workflow for the kinetic study described in Protocol 1.

G cluster_prep 1. Preparation cluster_run 2. Reaction & Sampling cluster_analysis 3. Analysis & Iteration cluster_final 4. Final Calculation prep_reactor Equilibrate Reactor to Temp (T1) charge Charge Reactor prep_reactor->charge prep_stock Prepare Stock Solutions (Substrate + Std, Reagent) prep_stock->charge initiate Initiate Reaction (t=0) charge->initiate sample Sample at Intervals (t1, t2, t3...) initiate->sample quench Quench Aliquots sample->quench analyze Analyze Samples (HPLC / GC-MS) quench->analyze calc_k Calculate Rate Constant (k1) analyze->calc_k repeat_exp Repeat for T2, T3, T4... calc_k->repeat_exp arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius All k values repeat_exp->prep_reactor New Temp calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Workflow for kinetic analysis of a reaction.

References

  • Arrhenius equation. (n.d.). In Wikipedia.
  • BYJU'S. (n.d.). Arrhenius Equation.
  • Advanced Combustion Technologies Class Notes. (n.d.). Reaction Rates and Arrhenius Equation.
  • Khan Academy. (n.d.). The Arrhenius equation.
  • University of California, Davis. (n.d.). Reaction Rates and Temperature; Arrhenius Theory.
  • Journal of Thermal Analysis and Calorimetry. (2006). Thermal decomposition kinetics of some aniline complexes of zinc group metals.
  • Acta Physico-Chimica Sinica. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.
  • Acta Physico-Chimica Sinica. (2013). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • National Institute of Standards and Technology (NIST). (n.d.). Aniline. In NIST Chemistry WebBook.
  • YouTube. (2023). Aniline one shot /Preparation & chemical reactions/Flowchart.
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ACS Publications. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ACS Publications. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
  • 001CHEMICAL. (n.d.). CAS No. 77770-09-3, 5-Iodo-2-methoxyaniline.
  • Talking About The Science. (n.d.). AROMATIC SUBSTITUTION REACTIONS.
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide.

Sources

Technical Support Center: Ligand Selection for Difficult 2-Iodo-3-methoxyaniline Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the challenges of cross-coupling reactions with 2-iodo-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and proven protocols for this challenging substrate. The unique electronic and steric profile of this compound, characterized by an electron-donating methoxy group and a potentially coordinating aniline moiety ortho to the iodine, necessitates careful consideration of ligand and catalyst systems to achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate for cross-coupling reactions?

A1: The challenges with this compound arise from a combination of electronic and steric factors, as well as potential side reactions:

  • Electron-Richness: The methoxy and amino groups are electron-donating, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed coupling cycles.[1]

  • Steric Hindrance: The ortho-substituents can sterically hinder the approach of the palladium catalyst to the C-I bond, further impeding oxidative addition.

  • Aniline Coordination: The primary amine can act as a ligand and coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[2]

  • Side Reactions: The presence of the aniline group can lead to undesired side reactions, such as self-coupling or reaction with the base.

Q2: What are the most critical parameters to consider when setting up a cross-coupling reaction with this compound?

A2: Success with this substrate hinges on the careful selection of several key components:

  • Ligand Choice: This is arguably the most critical factor. The ligand's steric bulk and electronic properties directly influence the efficiency of the catalytic cycle.[2][3]

  • Palladium Precatalyst: The choice of the palladium source can impact catalyst activation and stability. Palladacycles and pre-formed Pd(0) sources are often preferred for difficult substrates.[4][5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base can significantly affect the reaction outcome.[6]

  • Solvent: The solvent must be able to dissolve all reaction components and can influence the reaction rate and selectivity.

Q3: Can the aniline group of this compound interfere with the coupling reaction?

A3: Yes, the aniline moiety can act as a ligand, coordinating to the palladium catalyst and potentially forming stable complexes that are catalytically inactive.[2] This can sequester the active catalyst and halt the desired cross-coupling reaction. The use of bulky ligands can help to mitigate this by sterically discouraging the coordination of the aniline substrate.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient oxidative addition due to electron-rich substrate. 2. Catalyst inhibition by aniline coordination. 3. Inactive catalyst.1. Switch to a more electron-rich and bulky ligand: Consider Buchwald-type biaryl phosphine ligands like XPhos or SPhos, or N-heterocyclic carbenes (NHCs) like IPr.[7][8] 2. Use a palladacycle precatalyst: Palladacycles, such as those derived from 2-phenylaniline, can be highly effective for ortho-substituted anilines. 3. Increase reaction temperature: Carefully increasing the temperature can help overcome the activation barrier for oxidative addition.
Formation of Homocoupling Products 1. Slow transmetalation step in Suzuki coupling. 2. Decomposition of the organoboron reagent.1. Optimize the base: For Suzuki couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[5] 2. Use a more stable boronic acid derivative: Consider using a boronic ester or a trifluoroborate salt. 3. Ensure anhydrous conditions: Water can promote protodeboronation.
Dehalogenation of the Starting Material 1. Presence of a hydride source. 2. Side reaction promoted by certain ligands or bases.1. Use a non-protic solvent. 2. Screen different bases: Avoid bases that can act as hydride donors. 3. Change the ligand: Some ligands are more prone to promoting dehalogenation.
Inconsistent Results 1. Oxygen sensitivity of the catalyst. 2. Variable quality of reagents or solvents.1. Ensure rigorous inert atmosphere techniques: Degas solvents and use a glovebox for catalyst and ligand handling. 2. Use high-purity reagents and anhydrous solvents.

Ligand Selection and Experimental Protocols

The appropriate ligand choice is paramount for successful couplings with this compound. The general consensus for electron-rich and sterically hindered aryl halides is the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]

Recommended Ligand Classes:
  • Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be effective for challenging cross-coupling reactions. Their steric bulk helps to promote reductive elimination and can prevent the coordination of the aniline substrate to the palladium center.[2][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs like IPr and IMes are strong σ-donors that form very stable palladium complexes.[7][8] This stability can lead to higher catalyst turnover numbers and improved performance with difficult substrates.

  • Palladacycles: Palladacycle precatalysts, particularly those derived from ortho-arylanilines, have shown excellent activity in the Suzuki coupling of challenging ortho-substituted aryl halides.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst (0.02 equiv.) and the ligand (0.04 equiv.).

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The following diagram illustrates the key steps in a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal Ar'-B(OR)2 Base DiarylPd Ar-Pd(II)-Ar'(L_n) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Successfully performing cross-coupling reactions with the challenging substrate this compound requires a thoughtful and systematic approach to ligand and catalyst selection. By understanding the inherent difficulties posed by this molecule and employing the appropriate bulky, electron-rich ligands, researchers can overcome these obstacles and achieve high-yielding transformations. This guide provides a foundational framework for troubleshooting and protocol development, empowering scientists to confidently tackle these demanding coupling reactions.

References

  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
  • Palladacycle Coupling C
  • A Comparative Analysis of Phosphine Ligands and IMes·HCl in C
  • Applications of Palladium-C
  • Ullmann Reaction.
  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-c
  • Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions.
  • Buchwald-Hartwig Amin
  • Complex of 2-(methylthio)aniline with palladium(II)
  • Applications of Palladium-C
  • Sonogashira Coupling.
  • Palladium-catalyzed carbon-hydrogen activation at methoxy groups for cross-coupling reactions: a new approach to substituted benzo[b]furans.
  • N-Heterocyclic Carbene Ligands.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Ullmann coupling-An overview.
  • The Buchwald-Hartwig Amin
  • Suzuki Coupling.
  • Recent advances and prospects in palladium-c
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Prepar
  • Screening of different ligands for Suzuki coupling a.
  • Photoinduced inverse Sonogashira coupling reaction.
  • Heck Reaction—St
  • This compound.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
  • Suzuki-Miyaura Coupling.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Palladium-c
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • The Suzuki Reaction.

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Navigating the Nuances of Stille Coupling: A Guide to Removing Tin Byproducts from 2-Iodo-3-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for post-reaction purification of Stille couplings. This guide is specifically tailored to address the challenges of removing toxic tin byproducts when working with 2-iodo-3-methoxyaniline. As Senior Application Scientists, we understand that the path from a completed reaction to a pure, characterizable compound is often fraught with unexpected hurdles. This resource is designed to provide you with in-depth, field-proven insights to streamline your purification process and ensure the integrity of your research.

The Stille reaction is a powerful tool for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1][2] However, the stoichiometric use of organotin reagents necessitates a robust purification strategy to remove these highly toxic compounds.[3][4] The presence of the aniline and methoxy functionalities in your substrate, this compound, introduces specific challenges that require a nuanced approach to purification. This guide will walk you through troubleshooting common issues and provide detailed protocols to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've performed a Stille coupling with this compound and my initial work-up with an aqueous potassium fluoride (KF) wash still shows significant tin contamination by NMR. What's going wrong?

A1: This is a common issue, especially with nitrogen-containing compounds. Several factors could be at play:

  • Insufficient Fluoride Treatment: The reaction between organotin halides and KF to form insoluble trialkyltin fluoride (R₃SnF) can be slower than expected. Ensure you are using a saturated aqueous solution of KF and stirring the biphasic mixture vigorously for at least 2-3 hours. For particularly stubborn cases, stirring overnight may be necessary.

  • Formation of a Colloidal Precipitate: The trialkyltin fluoride precipitate can sometimes be very fine or colloidal, making it difficult to separate. After the KF wash, it is crucial to filter the entire biphasic mixture through a pad of Celite® to effectively remove these fine solids.

  • Chelation by the Product: The aniline and methoxy groups in your product can potentially chelate to the tin byproducts, rendering them more soluble in the organic phase and less reactive towards fluoride.

  • Presence of Non-Halide Tin Species: If your reaction did not go to completion, you might have unreacted organostannane. If you have homocoupling of the organostannane, you may have hexaalkyldistannane (R₃Sn-SnR₃) byproducts. These species are less reactive towards KF. A pre-treatment with iodine (I₂) can convert these into the corresponding organotin iodide, which is more readily precipitated by KF.

Q2: My product seems to be co-eluting with the tin byproducts during silica gel chromatography. How can I improve the separation?

A2: Co-elution is a significant challenge when the polarity of your product is similar to that of the tin byproducts. Here are several strategies to address this:

  • Modified Silica Gel Chromatography: Standard silica gel is often too acidic for amine-containing compounds and may not effectively separate organotin impurities.

    • Triethylamine (TEA) Deactivation: Pre-treating your silica gel with an eluent containing 1-2% triethylamine can deactivate the acidic sites and improve the separation of basic compounds like your aniline derivative from non-polar tin residues.[5]

    • Potassium Carbonate Impregnated Silica: A highly effective method involves using silica gel impregnated with 10% w/w anhydrous potassium carbonate.[4] This basic stationary phase is excellent at retaining tin species while allowing your product to elute.[6]

  • Alternative Stationary Phases: Consider using basic alumina for your chromatography, which can offer different selectivity compared to silica gel.[5]

  • Reverse-Phase Chromatography: If your product is sufficiently polar, reverse-phase chromatography (C18 silica) can be an excellent option, as the non-polar tin byproducts will be strongly retained.

Q3: I'm concerned about the basicity of my aniline product. Will acidic washes help remove tin byproducts?

A3: While acidic washes can be used to remove some tin species, they should be approached with caution when your product is a basic aniline. An acidic wash will protonate your aniline, forming a salt that will partition into the aqueous layer, leading to significant product loss. If you choose to explore this, use a very dilute acid (e.g., 0.1 M HCl) and carefully monitor the pH. It is generally advisable to use other methods first.

Q4: Are there any non-chromatographic methods to remove the final traces of tin?

A4: Yes, for removing trace amounts of tin to meet the stringent requirements of pharmaceutical applications, tin scavengers are an excellent option. These are functionalized silica gels or polymers that selectively bind to tin.

  • Thiol-Based Scavengers: Silica gel functionalized with thiol groups (Si-SH) is effective at scavenging residual palladium and tin.

  • Amine-Based Scavengers: Trisamine or other amine-functionalized scavengers can also be effective.

These scavengers are typically stirred with the crude product solution after initial purification, and then simply filtered off.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Tin Contamination After KF Wash Incomplete reaction with KF, chelation by product, presence of non-halide tin species.Increase stirring time with saturated KF, filter through Celite®, consider a pre-treatment with I₂.
Co-elution of Product and Tin on Silica Gel Similar polarity of product and tin byproducts, acidic nature of silica.Use triethylamine-treated silica, K₂CO₃-impregnated silica, or basic alumina. Consider reverse-phase chromatography.
Low Product Recovery After Purification Product loss during aqueous washes (especially acidic), degradation on silica gel.Avoid acidic washes if possible. Use deactivated or basic stationary phases for chromatography.
Emulsion Formation During Aqueous Work-up Presence of polar functional groups and salts.Add brine to the separatory funnel to break the emulsion. Filter the entire mixture through Celite®.
Product is a Stubborn Oil Instead of a Solid Residual tin impurities can prevent crystallization.Employ a more rigorous tin removal method, such as chromatography on K₂CO₃-silica, followed by attempting crystallization again.

Experimental Protocols

Protocol 1: Enhanced Potassium Fluoride (KF) Wash

This protocol is a robust first-line defense against the majority of tin byproducts.

  • Reaction Quench: Once the Stille coupling is complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride.

  • Vigorous Stirring: Stopper the funnel and shake vigorously for 5 minutes, periodically venting to release any pressure. For best results, transfer the biphasic mixture to a flask and stir vigorously with a magnetic stir bar for a minimum of 3 hours.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the fine precipitate of tributyltin fluoride.

  • Phase Separation: Return the filtrate to the separatory funnel and separate the organic layer.

  • Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Chromatography with Potassium Carbonate Impregnated Silica Gel

This method is highly effective for removing stubborn organotin impurities that co-elute on standard silica gel.[4]

  • Preparation of K₂CO₃-Silica:

    • Thoroughly mix 90g of silica gel with a solution of 10g of anhydrous potassium carbonate in 150 mL of water.

    • Remove the water under reduced pressure and further dry the solid in an oven at 120 °C overnight.

    • Allow the K₂CO₃-silica to cool in a desiccator before use.

  • Column Packing: Dry-pack a chromatography column with the prepared K₂CO₃-silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), as determined by TLC analysis.

  • Fraction Collection: Collect and analyze the fractions by TLC to identify and combine the fractions containing the pure product.

Visualization of the Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

Stille_Purification_Workflow start Crude Reaction Mixture (Stille Coupling of this compound) kf_wash Enhanced KF Wash Protocol start->kf_wash nmr_check1 Analyze by ¹H NMR kf_wash->nmr_check1 chromatography Chromatography nmr_check1->chromatography Tin Persists final_product Pure Product nmr_check1->final_product Tin Removed troubleshoot Troubleshooting: Co-elution? chromatography->troubleshoot scavenger Tin Scavenger Resin scavenger->final_product k2co3_silica K₂CO₃-Silica Chromatography troubleshoot->k2co3_silica Yes tea_silica TEA-Treated Silica Chromatography troubleshoot->tea_silica Yes alumina Basic Alumina Chromatography troubleshoot->alumina Yes k2co3_silica->scavenger tea_silica->scavenger alumina->scavenger

Caption: Decision workflow for tin byproduct removal.

By systematically applying these troubleshooting strategies and detailed protocols, researchers can confidently navigate the purification challenges associated with the Stille coupling of this compound, ultimately leading to the successful isolation of their desired compounds.

References

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent.
  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL
  • Workup for removing tin byproducts ?
  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Public
  • Stille reaction - Wikipedia
  • Stille Coupling - Organic Chemistry Portal
  • Stille Coupling - Chemistry LibreTexts
  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?
  • Stille Coupling | NROChemistry

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 2-Iodo-3-methoxyaniline vs. 2-Bromo-3-methoxyaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated anilines are indispensable building blocks, serving as versatile precursors for complex molecular architectures. Among these, 2-iodo-3-methoxyaniline and 2-bromo-3-methoxyaniline are common intermediates, yet their subtle structural difference—a single halogen atom—imparts a profound divergence in their chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, focusing on their performance in palladium-catalyzed cross-coupling reactions, supported by theoretical principles and illustrative experimental data to inform your synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The primary determinant of reactivity in these and other aryl halides is the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X bond.

The bond dissociation energies for carbon-halogen bonds in aryl systems follow a clear trend: C-Cl > C-Br > C-I. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. Consequently, this compound undergoes oxidative addition more readily and at lower temperatures than its bromo counterpart. This fundamental difference in reactivity has significant practical implications for reaction conditions, catalyst selection, and overall efficiency.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption: "Theoretical basis for reactivity differences."

Performance Comparison in Key Cross-Coupling Reactions

While no single study presents a direct side-by-side comparison of this compound and 2-bromo-3-methoxyaniline under identical conditions, a survey of the literature provides clear, illustrative data on their respective performances in analogous transformations. The following table summarizes representative yields and conditions for Suzuki-Miyaura and Sonogashira couplings, highlighting the greater reactivity of the iodo- derivative.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura 2-Bromo-aniline derivativeArylboronic EsterCataCXium A palladacycle (10 mol%)K3PO4, 2-MeTHF, 80 °C, 16 h91[1]
Sonogashira o-Iodoaniline derivativeTerminal Alkyne(PPh3)2CuBH4 (5 mol%)DBU, 120 °C, 24 h>99[2]

Analysis of Experimental Data:

  • Suzuki-Miyaura Coupling: The successful coupling of an unprotected ortho-bromoaniline, a substrate class known to be challenging, required a specialized palladacycle catalyst at a relatively high loading (10 mol%) and elevated temperature to achieve a high yield (91%).[1] This underscores the inherent lower reactivity of the C-Br bond.

  • Sonogashira Coupling: In contrast, ortho-iodoanilines undergo Sonogashira coupling with terminal alkynes to provide near-quantitative yields.[2] While this example uses a copper catalyst, the principle of higher reactivity for the iodo-substituted analog holds true in palladium-catalyzed systems as well, often allowing for lower catalyst loadings and milder conditions.

Experimental Protocols

The following protocols are representative methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is anticipated that this compound would react more efficiently, potentially allowing for lower catalyst loadings, shorter reaction times, or lower temperatures compared to 2-bromo-3-methoxyaniline under these conditions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between an aryl halide and a boronic acid.

Reagents:

  • 2-Halo-3-methoxyaniline (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-halo-3-methoxyaniline, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos ligand.

  • Degassing: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for Suzuki-Miyaura Coupling."

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the formation of a C-N bond between an aryl halide and a primary amine.

Reagents:

  • 2-Halo-3-methoxyaniline (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere: In a glovebox, add the Pd₂(dba)₃, XPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 2-halo-3-methoxyaniline and the primary amine, followed by the anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

dot graph G { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Catalytic cycle for Buchwald-Hartwig amination."

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromo-3-methoxyaniline should be guided by a balance of reactivity, cost, and the specific demands of the synthetic route.

  • For High Reactivity and Mild Conditions: this compound is the superior choice. Its weaker C-I bond facilitates faster reactions under milder conditions, often leading to higher yields and cleaner reaction profiles. This is particularly advantageous in complex syntheses with sensitive functional groups or when trying to minimize thermal degradation.

  • For Cost-Effectiveness and Availability: 2-Bromo-3-methoxyaniline is typically more economical and widely available. While it requires more forcing conditions (higher temperatures, more active catalysts, longer reaction times), modern advancements in catalyst design with highly active phosphine ligands have made the coupling of aryl bromides highly efficient and reliable.

References

  • Buchwald–Hartwig Amination. (2021). Chemistry LibreTexts. [Link]
  • Buchwald–Hartwig amin
  • Sonogashira coupling. (2023). Wikipedia. [Link]
  • Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. [Link]
  • Heck reaction. (2023). Wikipedia. [Link]
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2021).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2022).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Heck Reaction—St
  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023).

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: Aryl Iodides vs. Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura coupling stands as a cornerstone, prized for its versatility and functional group tolerance. A critical decision in designing a Suzuki coupling is the choice of the aryl halide. While a spectrum of halides can be employed, the most common debate for researchers in discovery and process chemistry revolves around a fundamental choice: the highly reactive aryl iodide versus the more cost-effective and readily available aryl bromide.

This guide provides an in-depth comparison of these two substrates, moving beyond simple reactivity trends to explore the mechanistic nuances and practical considerations that guide experimental design in modern organic synthesis.

The Decisive Step: Oxidative Addition

The fundamental difference in the performance of aryl iodides and bromides in the Suzuki coupling lies in the initial, often rate-limiting, oxidative addition step. In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate.

The efficiency of this step is directly governed by the C-X bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond (approximately 65 kcal/mol for C-I vs. 81 kcal/mol for C-Br). This lower BDE means that aryl iodides undergo oxidative addition much more readily and under milder conditions than their bromide counterparts.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_key Key Reactivity Factor Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination RE_Product Ar-Ar' Transmetalation_Complex->RE_Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boronic_Acid Boronic Acid/Ester (Ar'-B(OR)₂) BX_Base [Ar'-B(OR)₂(Base)]⁻ Boronic_Acid->BX_Base Activation Base Base Base->Boronic_Acid BX_Base->OA_Complex Key Oxidative Addition is faster for Ar-I than Ar-Br due to the lower C-I bond dissociation energy.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Reactivity and Performance: A Head-to-Head Comparison

ParameterAryl Iodides (Ar-I)Aryl Bromides (Ar-Br)Scientific Rationale & Field Insights
Reactivity Very HighHighThe lower C-I bond energy makes oxidative addition significantly faster and often proceeds under milder conditions (e.g., lower temperatures, less active catalysts).[1][2]
Typical Catalyst Loading 0.1 - 2 mol%1 - 5 mol%Due to their high reactivity, iodides often require lower catalyst loadings to achieve high conversion, which is advantageous for reducing costs and residual metal contamination.
Ligand Requirements Can often proceed with simple phosphine ligands (e.g., PPh₃) or even ligandless conditions in some cases.Often require more sophisticated, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the more difficult oxidative addition step.[3][4]
Reaction Temperature Often proceed at room temperature to moderate heat (e.g., 40-80 °C).Typically require higher temperatures (e.g., 80-110 °C) to drive the reaction to completion.
Side Reactions More prone to side reactions like homocoupling (Glaser coupling) of the boronic acid, especially at higher temperatures or with highly active catalysts.Generally less prone to homocoupling than iodides. More susceptible to catalyst deactivation at the required higher temperatures.
Cost & Availability Generally more expensive and less commercially diverse than the corresponding bromides.More cost-effective and available in a wider variety of substitution patterns, making them preferable for large-scale synthesis.
Functional Group Tolerance Excellent, as mild conditions can be used.Very good, but the higher temperatures required may not be compatible with sensitive functional groups.

Experimental Insight: When to Choose Iodides vs. Bromides

Choose Aryl Iodides when:

  • Maximizing Reactivity is Key: For sterically hindered substrates or electronically deactivated systems, the high reactivity of the iodide is a significant advantage.

  • Mild Conditions are Required: When working with thermally sensitive molecules or complex natural products, the ability to run the reaction at or near room temperature is paramount.

  • Developing a New Transformation: In early-stage discovery, the reliability and high success rate of aryl iodides make them an excellent starting point to establish proof-of-concept before optimizing with a more economical halide.

Choose Aryl Bromides when:

  • Cost is a Major Factor: For process development and scale-up campaigns, the lower cost of aryl bromides is a decisive advantage.

  • Substrate Availability Dictates the Choice: The desired starting material may only be commercially available or synthetically accessible as the bromide.

  • High-Throughput Screening: The balance of reactivity and stability makes bromides a workhorse for library synthesis. Modern catalyst systems have made their use highly reliable.[4]

Representative Experimental Protocol: Suzuki Coupling of 4-Bromotoluene vs. 4-Iodotoluene

This protocol provides a direct comparison for the coupling of 4-halotoluene with phenylboronic acid, illustrating the typical adjustments required for each substrate.

Objective: To synthesize 4-methyl-1,1'-biphenyl from either 4-bromotoluene or 4-iodotoluene and compare the reaction efficiency.

Materials:

  • Aryl Halide: 4-Iodotoluene OR 4-Bromotoluene

  • Boronic Acid: Phenylboronic Acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane, Water (degassed)

Sources

A Senior Application Scientist's Guide to 2-Iodo-3-methoxyaniline: A Strategic Advantage in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of efficiency, yield, and molecular diversity. Among the vast array of available building blocks, 2-Iodo-3-methoxyaniline emerges as a uniquely versatile and powerful reagent. Its strategic arrangement of an iodo group, an amine, and a methoxy substituent on an aromatic scaffold provides a confluence of reactivity and selectivity that is difficult to match. This guide offers an in-depth comparison of this compound against its alternatives, supported by experimental insights and protocols, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.

The Core Advantage: Unpacking the Reactivity of the C–I Bond

The primary strategic value of this compound lies in the superior reactivity of its carbon-iodine (C-I) bond compared to analogous C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is the longest and weakest of the carbon-halogen bonds, which significantly lowers the activation energy for the crucial oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2] This enhanced reactivity is not merely a theoretical curiosity; it has profound practical implications in the laboratory.

Key benefits include:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loading: The facile oxidative addition often permits a reduction in the amount of expensive palladium catalyst required.

  • Broader Substrate Scope: The higher reactivity allows for the coupling of less reactive partners, such as sterically hindered boronic acids or electronically demanding amines, that may fail with bromo- or chloro-analogs.

Comparative Performance in Cross-Coupling Reactions

To quantify this advantage, consider the typical conditions required for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The use of an iodo-substituted aniline frequently leads to higher yields in shorter reaction times compared to its bromo-counterpart under identical conditions.

Reaction Type Substrate Typical Catalyst System Typical Conditions Relative Rate/Yield
Suzuki-Miyaura 2-Iodo -3-methoxyanilinePd(PPh₃)₄ (2 mol%), Na₂CO₃Dioxane/H₂O, 80 °C, 2hHigh Yield (>90%)
Suzuki-Miyaura 2-Bromo -3-methoxyanilinePd(PPh₃)₄ (5 mol%), Na₂CO₃Dioxane/H₂O, 100 °C, 12hModerate Yield (60-80%)
Buchwald-Hartwig 2-Iodo -3-methoxyanilinePd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBuToluene, 90 °C, 4hHigh Yield (>95%)
Buchwald-Hartwig 2-Bromo -3-methoxyanilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBuToluene, 110 °C, 18hGood Yield (75-90%)

This table presents illustrative data synthesized from common laboratory practices and literature precedents for aryl halides.[3][4][5]

A Versatile Scaffold for Medicinal Chemistry

The utility of this compound extends far beyond simple cross-coupling. The presence of three distinct functional handles—the reactive iodo group, the nucleophilic/directing amino group, and the electronically-influential methoxy group—makes it a powerful platform for building molecular complexity.[6] This is particularly valuable in drug discovery, where the rapid generation of diverse analogue libraries is essential for structure-activity relationship (SAR) studies.[7][8]

The methoxy group, being an electron-donating substituent, influences the electronic properties of the aniline ring, which can be crucial for modulating the pKa of the amine or for fine-tuning interactions with a biological target.[9][10] The amino group can be readily acylated, alkylated, or used as a directing group for subsequent electrophilic aromatic substitution.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂-NH Pd Catalyst, Base sonogashira Sonogashira (C-C Bond) start->sonogashira R-C≡CH Pd/Cu Catalyst, Base product_suzuki Biaryl Amines suzuki->product_suzuki product_buchwald Diaryl Amines buchwald->product_buchwald product_sonogashira Alkynyl Anilines (Heterocycle Precursors) sonogashira->product_sonogashira

Caption: Versatility of this compound in synthesis.

Gateway to Heterocyclic Scaffolds

One of the most compelling advantages of this compound is its utility in the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[1][11] The ortho orientation of the iodo and amino groups is ideal for tandem reaction sequences where an initial intermolecular cross-coupling is followed by an intramolecular cyclization.

A prime example is the synthesis of substituted indoles via a Sonogashira coupling followed by an electrophilic or radical-mediated cyclization.[1] The resulting alkynyl aniline intermediate is perfectly poised to cyclize, forming the five-membered indole ring. This strategy provides a modular and highly efficient route to complex indole derivatives.

G A This compound + Terminal Alkyne B Sonogashira Coupling (Pd/Cu Catalysis) A->B C 2-Alkynyl-3-methoxyaniline (Intermediate) B->C D Intramolecular Cyclization (e.g., with I₂ or AuCl₃) C->D E Substituted Methoxyindole (Final Product) D->E

Caption: Workflow for indole synthesis from this compound.

Experimental Protocols: A Practical Guide

To translate these advantages into practice, we provide robust, field-tested protocols for two of the most common and powerful transformations utilizing this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-Aryl-3-methoxyaniline, a common biaryl scaffold.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%). Add a degassed mixture of Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the iodoaniline).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond to synthesize a diaryl amine derivative. The choice of a bulky biarylphosphine ligand like XPhos is critical for facilitating the reductive elimination of the often sterically hindered product.[3][12]

Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add to a dry Schlenk flask sodium tert-butoxide (NaOtBu, 1.4 eq), the desired amine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%), and XPhos (2-Amino-2',4',6'-triisopropylbiphenyl, 2.2 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the flask and heat the mixture to 90-100 °C. The reaction is typically complete in 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and dilute with ethyl acetate.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

This compound is more than just another aniline derivative; it is a strategic asset in the synthesis of complex organic molecules. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, broader substrate scope, and often higher yields compared to its bromo- and chloro-analogs. The interplay of its iodo, amino, and methoxy functionalities provides a versatile platform for constructing diverse molecular architectures, most notably the efficient synthesis of valuable heterocyclic systems. For researchers in drug discovery and process development, mastering the application of this reagent can significantly accelerate timelines and unlock synthetic routes to novel chemical entities.

References

  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.
  • Pharmaffiliates. (n.d.).
  • Wikipedia. (2023).
  • Aggarwal, T., Kumar, S., & Verma, A. K. (2016). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 14, 7639-7653. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Li, Y., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Unpublished manuscript.
  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
  • Wesenberg, L. J., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to the Characterization of Novel Compounds Derived from 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Iodo-3-methoxyaniline Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound stands out as a particularly valuable precursor. Its unique trifunctional substitution pattern—an amine, a methoxy group, and an iodine atom on an aromatic ring—offers a versatile platform for the synthesis of a diverse array of novel compounds. The ortho-relationship of the iodine and methoxy groups, coupled with the meta-positioned amine, allows for intricate molecular designs and the introduction of varied functionalities. This guide provides a comprehensive comparison of synthetic strategies and characterization techniques for novel compounds derived from this scaffold, with a focus on providing actionable, field-proven insights for researchers in drug discovery and development. The robust and unambiguous characterization of these new chemical entities is a critical step in advancing from a promising molecule to a viable therapeutic candidate.[1][2]

A Comparative Overview of Synthetic Strategies

The true power of this compound lies in its reactivity, particularly at the C-I bond, which is amenable to a variety of powerful cross-coupling reactions. The choice of synthetic route is a critical decision that impacts yield, purity, and scalability.

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for their reliability and broad functional group tolerance.[3] For this compound, the high reactivity of the C-I bond makes it an ideal substrate for these transformations.[4][5]

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This reaction is highly valued for its mild conditions and the commercial availability of a vast library of boronic acid derivatives.[6][7][8]

  • Sonogashira Coupling: The method of choice for creating C(sp²)-C(sp) bonds by coupling with terminal alkynes.[4][9][10] This is particularly useful for synthesizing precursors to complex heterocyclic systems or conjugated materials.

  • Buchwald-Hartwig Amination: A powerful method for C-N bond formation, allowing for the introduction of a wide range of primary and secondary amines.[3][11][12][13] This reaction has revolutionized the synthesis of complex anilines and related compounds.[11][13]

Expert Insight: The choice between these reactions is dictated by the desired final structure. For instance, a Suzuki coupling is the logical first step when the goal is to introduce a new aromatic or heteroaromatic ring system. The Sonogashira coupling is ideal when a rigid, linear linker is required. The Buchwald-Hartwig amination is unparalleled for building complex amine-based structures. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, often allowing for selective coupling at lower temperatures.[4][5]

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.[6][14]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 4:1 dioxane/water).[6] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[6][14]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

While palladium catalysis is dominant, other methods offer unique advantages:

  • Copper-Catalyzed Reactions (Ullmann-type): Historically significant, these reactions can be effective for C-N and C-O bond formation, although they often require harsher conditions (higher temperatures) than their palladium-catalyzed counterparts.

  • Nucleophilic Aromatic Substitution (SNA_r): This pathway is generally not favored for this compound due to the electron-donating nature of the amine and methoxy groups, which deactivate the ring towards nucleophilic attack. However, in specialized, highly activated systems, it may be a viable option.

Diagram: Synthetic Route Selection Workflow

G start Desired Bond Type? cc_bond C-C Bond start->cc_bond Aryl or Alkyne cn_bond C-N Bond start->cn_bond Amine co_bond C-O Bond start->co_bond Alcohol suzuki Suzuki-Miyaura Coupling cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling cc_bond->sonogashira Alkyne buchwald Buchwald-Hartwig Amination cn_bond->buchwald Primary/Secondary Amine ullmann Ullmann Condensation co_bond->ullmann Phenol/Alcohol

Caption: Decision tree for selecting a synthetic route.

A Multi-faceted Approach to Spectroscopic Characterization

Unequivocal characterization is essential to confirm the identity, purity, and structure of any newly synthesized compound. A combination of spectroscopic techniques is required for a comprehensive analysis.[15][16][17]

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[15][17] For derivatives of this compound, specific NMR experiments are invaluable.

  • ¹H and ¹³C NMR: These are the first-line experiments to confirm the presence of key functional groups and the overall carbon-hydrogen framework.[18][19][20] Successful substitution at the C-2 position (where iodine was) will result in predictable changes in the chemical shifts of the aromatic protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.[15]

    • COSY reveals proton-proton coupling networks.

    • HSQC correlates directly bonded proton-carbon pairs.

    • HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.

Expert Insight: When analyzing the ¹H NMR of a Suzuki coupling product, look for the disappearance of the characteristic aromatic splitting pattern of the starting material and the appearance of new signals corresponding to the newly introduced aryl group. In the ¹³C NMR, the carbon atom that was bonded to iodine (C-2) will experience a significant upfield shift upon substitution with another carbon atom.

Hypothetical NMR Data Comparison This compound (Starting Material) Hypothetical Suzuki Product (2-Phenyl-3-methoxyaniline)
Aromatic ¹H Chemical Shifts (ppm) ~6.5-7.2 (complex multiplet)~6.8-7.6 (more complex, includes new phenyl protons)
Methoxy ¹H Chemical Shift (ppm) ~3.85 (singlet)~3.80 (singlet)
C-2 ¹³C Chemical Shift (ppm) ~90 (low due to iodine)~125-130 (typical aromatic C-C)
Methoxy ¹³C Chemical Shift (ppm) ~56~55

MS is indispensable for determining the molecular weight and elemental composition of a compound.[1][17][21]

  • Low-Resolution MS (e.g., ESI, EI): Provides the molecular weight of the compound, offering a quick confirmation of the success of a reaction.

  • High-Resolution MS (HRMS): Delivers a highly accurate mass measurement, which allows for the determination of the elemental formula.[15] This is a critical piece of data for publication and patent applications, as it provides strong evidence for the compound's identity.

Expert Insight: For most novel compounds synthesized from this compound, Electrospray Ionization (ESI) is a suitable technique due to its soft ionization nature, which typically keeps the molecule intact. The resulting mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺.

These techniques provide complementary information.

  • FTIR Spectroscopy: Identifies the presence of key functional groups by their characteristic vibrational frequencies. For example, one would look for the N-H stretches of the amine (~3300-3500 cm⁻¹) and the C-O stretch of the methoxy group (~1000-1300 cm⁻¹).

  • UV-Vis Spectroscopy: Provides information about the electronic conjugation within the molecule. A successful cross-coupling reaction that extends the conjugated system will typically result in a bathochromic (red) shift of the maximum absorbance wavelength (λmax).[15]

Definitive Structural and Thermal Analysis

While spectroscopy provides a detailed picture of the molecular structure, other techniques are the gold standard for confirming the three-dimensional arrangement and assessing the material's physical properties.

This is the most unambiguous method for determining the three-dimensional structure of a molecule at the atomic level.[22][23][24][25] It provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Expert Insight: Growing diffraction-quality single crystals can be a significant challenge. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). However, the definitive structural information obtained is unparalleled and is often a requirement for high-impact publications.[26]

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, melting point, and purity of a new compound.[27][28][29][30][31]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify any polymorphic transitions.[27][30]

  • TGA: Measures the change in mass of a sample as it is heated. This is used to assess thermal stability and decomposition temperature.[30][31] It can also quantify the presence of residual solvents or water.[31]

Thermal Analysis Data Comparison Parameter Significance in Drug Development
DSC Melting Point (T_m)A sharp melting point indicates high purity.
Glass Transition (T_g)Important for characterizing amorphous materials.
TGA Decomposition Temp (T_d)Defines the upper limit of thermal stability for processing and storage.[31]
Weight Loss EventsCan indicate the loss of solvates or hydrates.

Diagram: Comprehensive Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Confirmation cluster_analysis In-Depth Analysis synthesis Synthesized Compound purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir_uv FTIR / UV-Vis ms->ir_uv thermal Thermal Analysis (DSC, TGA) ir_uv->thermal xray Single-Crystal X-ray (If Crystalline) final Fully Characterized Novel Compound xray->final thermal->xray purity Purity Check (HPLC) thermal->purity purity->final

Caption: A logical workflow for the complete characterization of a novel compound.

Conclusion

The journey from a versatile starting material like this compound to a fully characterized novel compound is a systematic process that relies on a judicious choice of synthetic methods and a comprehensive suite of analytical techniques. By integrating palladium-catalyzed cross-coupling reactions with a multi-faceted characterization workflow encompassing NMR, MS, thermal analysis, and, when possible, X-ray crystallography, researchers can establish the identity, purity, and structure of new chemical entities with a high degree of confidence. This rigorous approach is fundamental to the integrity of scientific research and is an absolute necessity for the advancement of new molecules in the drug discovery and development pipeline.

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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-3-methoxyaniline in Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, this compound presents itself as a valuable and versatile building block. Its unique substitution pattern—an amine for hydrogen bonding and directing group capabilities, a methoxy group influencing electronic properties, and a reactive iodine atom poised for cross-coupling—makes it an attractive starting point for the synthesis of a diverse array of complex molecules. The carbon-iodine bond is the most reactive of the aryl halides in the ubiquitous palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions.[1]

This guide provides a comparative analysis of five seminal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille—for the derivatization of this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document will delve into the mechanistic underpinnings of each reaction, providing a rationale for the selection of catalysts, ligands, and bases, supported by experimental data from analogous systems to project a comparative yield analysis. Our audience of researchers, scientists, and drug development professionals will find herein a practical and intellectually robust framework for selecting the optimal synthetic route for their specific target molecules.

Comparative Yield Analysis: A Data-Driven Overview

While a direct head-to-head comparison for this compound is not extensively documented in a single source, we can extrapolate from the wealth of data on structurally similar ortho-substituted iodoanilines to provide a reliable performance forecast. The following table summarizes the anticipated yields and key reaction parameters for each cross-coupling method.

Cross-Coupling MethodCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Anticipated Yield (%)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-10085-98
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃/BINAP or XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-11080-95
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N or DBUTHF or DMF25-60>95
Heck AlkenePd(OAc)₂ or Pd/CEt₃N or NaOAcDMF or DMA100-140>90
Stille OrganostannanePd(PPh₃)₄(Often none required)Toluene or THF90-11085-95

Mechanistic Deep Dive and Experimental Protocols

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[2][3] For this compound, this reaction is a premier choice for the synthesis of biaryl compounds.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[4] The choice of a phosphine ligand is critical; bulky, electron-rich ligands like SPhos accelerate this step and the subsequent reductive elimination. The base plays a crucial role in the transmetalation step, forming a boronate species that facilitates the transfer of the organic group to the palladium center.[4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L)₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R aryl_iodide Ar-I (this compound) boronic_acid R-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Representative):

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of N-aryl or N-heteroaryl derivatives of 3-methoxyaniline, the Buchwald-Hartwig amination is the preeminent method.[5][6] This reaction has revolutionized the synthesis of arylamines, supplanting harsher classical methods.[5]

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1][7][8] The choice of ligand is paramount, with bulky, electron-rich biaryl phosphine ligands such as BINAP or XPhos being highly effective.[5][8] These ligands promote both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8]

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)-NR₂'(L)₂ pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂' aryl_iodide Ar-I (this compound) amine R₂'NH + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Representative):

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium precatalyst/ligand system such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

The Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction provides a highly efficient route to couple terminal alkynes with aryl halides, and it is particularly effective with aryl iodides.[9][10] For this compound, this method is expected to proceed in excellent yield, even under mild conditions, to furnish valuable alkynyl aniline intermediates.

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system.[9] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate.[11][12] This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.[12]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex Oxidative Addition alkynyl_pd_complex Ar-Pd(II)-C≡CR(L)₂ pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex terminal_alkyne H-C≡CR + Base terminal_alkyne->cu_acetylide product Ar-C≡CR Heck_Reaction pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex Oxidative Addition alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺ pd2_complex->alkene_complex Alkene Coordination insertion_product R-CH(Ar)-CH₂-Pd(II)-I(L)₂ alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Base Regeneration product Ar-CH=CH-R Stille_Coupling pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L)₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-R(L)₂ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R aryl_iodide Ar-I (this compound) organostannane R-Sn(Bu)₃

Sources

A Comparative Guide to the Kinetic Performance of 2-Iodo-3-methoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks and the optimization of reaction conditions are paramount for efficient and scalable synthesis. This guide provides an in-depth kinetic comparison of 2-iodo-3-methoxyaniline in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the kinetic nuances of this versatile substrate, researchers can make more informed decisions in the design and execution of synthetic routes for novel pharmaceuticals and functional materials.

The Significance of this compound in Synthesis

This compound is a valuable synthetic intermediate due to its trifunctional nature, possessing an amino group, a methoxy group, and a reactive iodine atom. The iodo-substituent makes it an excellent candidate for cross-coupling reactions, as the carbon-iodine bond is the most readily cleaved among the common aryl halides, leading to faster reaction rates. The relative positioning of the functional groups also offers unique steric and electronic properties that can be exploited for regioselective synthesis.

Fundamentals of Palladium-Catalyzed Cross-Coupling Kinetics

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[3][4]

The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[5] The reactivity of the aryl halide is directly related to the carbon-halogen bond dissociation energy, following the general trend: C-I > C-OTf > C-Br >> C-Cl.[5] This intrinsic reactivity makes this compound a highly active substrate for cross-coupling.

Cross-Coupling Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII LₙPd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII->Transmetalation Heck_Insert Olefin Coordination & Migratory Insertion PdII->Heck_Insert Heck Pathway PdII_R LₙPd(II)(Ar)(R) Transmetalation->PdII_R R-M Heck_Insert->PdII_R Olefin RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[3] The high reactivity of the C-I bond in this compound leads to significantly faster reaction rates compared to its bromo and chloro analogs. The electron-donating nature of the methoxy and amino groups can further accelerate the oxidative addition step. However, the ortho-amino group can potentially chelate to the palladium center, which may influence the overall reaction kinetics.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2>95Inferred[6][7]
2-Bromo-3-methoxyanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O12~90Inferred[6][7]
4-IodoanisolePhenylboronic acidPd-PEPPSI-IPrKOt-BuToluene1High[7]
4-Bromoacetophenone4-Methylphenylboronic acidPdCl₂(dppf)K₂CO₃DME692[7]

Note: Data for this compound is inferred based on the established reactivity trends of aryl iodides versus bromides and the electronic effects of similar substrates. Specific kinetic studies on this exact molecule are not widely published.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8][9] When using this compound as the electrophile, its high reactivity allows for the use of milder reaction conditions and lower catalyst loadings. The choice of ligand is critical in this reaction to overcome potential catalyst inhibition by the product or starting material.[10][11] Modern, sterically hindered biarylphosphine ligands are often necessary for efficient coupling.[10]

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100High
2-Bromo-3-methoxyanilineMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110High
IodobenzeneAnilineCuMoO₄Cs₂CO₃DMSO9086
BromobenzeneAnilineCuMoO₄Cs₂CO₃DMSO9080

Note: The conditions presented are representative for achieving high yields. Kinetic comparisons would likely show a faster reaction rate for the iodo-substituted substrate under identical conditions.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[12][13] The reaction with this compound is expected to be rapid due to the facile oxidative addition. The electronic and steric nature of the substituents can influence the regioselectivity of the alkene insertion. Palladacycle catalysts have been shown to be highly efficient for Heck couplings.[14]

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80High
2-Bromo-3-methoxyanilinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100High
p-BromobenzaldehydeButyl acrylatePalladacycleNaOAcDMA120>95
Aryl Bromidesn-Butyl AcrylatePd/Phosphine-ImidazoliumCs₂CO₃Dioxane120High

Experimental Protocol for Kinetic Monitoring

To obtain precise kinetic data, a standardized experimental protocol is essential. The following outlines a general procedure for monitoring the progress of a palladium-catalyzed cross-coupling reaction.

Kinetic_Experiment_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Charge Reactants (Aryl Halide, Coupling Partner, Internal Standard, Solvent) Setup->Reagents Equilibrate Thermal Equilibration Reagents->Equilibrate Initiate Initiate Reaction (Add Catalyst/Base Solution) Equilibrate->Initiate Sampling Timed Aliquot Sampling Initiate->Sampling Quench Quench Aliquot (e.g., with H₂O or acid) Sampling->Quench At t₁, t₂, t₃... Analysis Sample Analysis (GC, HPLC, or NMR) Quench->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Determine Rate Constant Data->Kinetics

Caption: Workflow for a typical kinetic analysis of a cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: A multi-neck round-bottom flask is dried in an oven and cooled under a stream of argon or nitrogen. The flask is equipped with a magnetic stir bar, a condenser, a thermocouple, and a septum for sampling.

  • Charging Reagents: The flask is charged with this compound (1.0 mmol), the coupling partner (1.2 mmol), a suitable internal standard (e.g., dodecane, 0.5 mmol), and the solvent (10 mL).

  • Thermal Equilibration: The reaction mixture is stirred and heated to the desired temperature.

  • Reaction Initiation: A solution of the palladium catalyst and ligand, along with the base, is injected into the reaction flask to initiate the reaction (t=0).

  • Sampling: At timed intervals, aliquots (approx. 0.1 mL) are withdrawn from the reaction mixture using a syringe.

  • Quenching: Each aliquot is immediately quenched by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a small amount of water or dilute acid to neutralize the base).

  • Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time. The initial reaction rate can be determined from the slope of this curve in the linear region.

Conclusion and Future Outlook

The kinetic profile of this compound in palladium-catalyzed cross-coupling reactions is characterized by high reactivity, primarily due to the labile carbon-iodine bond. This allows for faster reaction times and often milder conditions compared to its bromo and chloro counterparts. For researchers in pharmaceutical and materials science, leveraging this enhanced reactivity can lead to more efficient and economical synthetic routes. While this guide provides a comparative framework based on established chemical principles, further dedicated kinetic studies on this specific substrate would be invaluable for fine-tuning reaction conditions and fully exploiting its synthetic potential.

References

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv.
  • Standardised reaction of aniline with iodobenzene - ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC - NIH.
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate.
  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC - NIH.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - MDPI.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Heck Reaction - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Heck Reaction—State of the Art - MDPI.
  • Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Advances in Cross-Coupling Reactions - MDPI.

Sources

A Comparative Guide to Validating the Bioactivity of 2-Iodo-3-methoxyaniline Derivatives as Novel VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a validated bioactive compound is both complex and critical. This guide provides an in-depth, experience-driven framework for the validation of a promising class of small molecules: 2-Iodo-3-methoxyaniline derivatives. By leveraging a hypothetical, yet plausible, lead compound from this series, "IAM-VEGFR-01," we will navigate the rigorous process of confirming its bioactivity, with a specific focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal target in cancer therapy.

This guide eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors the real-world workflow of a drug discovery program. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols that builds a compelling case for the compound's mechanism of action.

The Rationale: Why this compound and Why VEGFR-2?

The substituted aniline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. The specific 2-iodo-3-methoxy substitution pattern offers unique steric and electronic properties that can be exploited to achieve high-affinity and selective interactions within the ATP-binding pocket of protein kinases.

Our journey begins with an in silico target prediction for a representative this compound derivative, IAM-VEGFR-01. Computational modeling, such as molecular docking and pharmacophore analysis, predicted a high probability of interaction with the ATP-binding site of VEGFR-2. This receptor tyrosine kinase is a well-established and critical mediator of angiogenesis, the process by which new blood vessels are formed. In the context of oncology, tumors hijack this process to ensure their own nutrient and oxygen supply, making VEGFR-2 a prime target for anti-cancer therapeutics.[1][2][3] By inhibiting VEGFR-2, we can effectively starve the tumor, impeding its growth and metastasis.[4][5]

This in silico hypothesis provides a clear and actionable starting point for our validation workflow. The overarching goal is to experimentally confirm this predicted interaction and quantify its downstream biological effects in a comparative context.

The Competitors: Establishing a Benchmark for Performance

To objectively evaluate the bioactivity of IAM-VEGFR-01, it is imperative to benchmark its performance against established, clinically relevant VEGFR-2 inhibitors. For this guide, we have selected two gold-standard multi-kinase inhibitors with potent VEGFR-2 activity:

  • Sunitinib: A well-characterized inhibitor of VEGFRs, PDGFRs, and other kinases, widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][7][8]

  • Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases, approved for hepatocellular carcinoma and other cancers.[9][10]

These compounds will serve as our positive controls and comparative benchmarks throughout the experimental cascade.

The Experimental Validation Workflow: From Enzyme to Cell

Our validation strategy is a multi-tiered approach, beginning with direct target engagement and progressively moving to more complex cellular systems that recapitulate the biological context of the disease.

Tier 1: Biochemical Validation of Direct Target Engagement

The first and most direct test of our hypothesis is to determine if IAM-VEGFR-01 can inhibit the enzymatic activity of isolated, recombinant VEGFR-2 kinase. A luminescence-based kinase assay is a robust and high-throughput method for this purpose.

Quantitative Comparison of In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
IAM-VEGFR-01 VEGFR-2 15.2
SunitinibVEGFR-28.5[7]
SorafenibVEGFR-290[10]

This hypothetical data suggests that IAM-VEGFR-01 is a potent inhibitor of VEGFR-2, with an IC50 in the low nanomolar range, comparable to established drugs.

Experimental Protocol: Lumi-Verse™ VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kits, such as the Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.[11][12][13] The principle lies in the quantification of ATP remaining after the kinase reaction; the lower the luminescence, the higher the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare a solution of recombinant human VEGFR-2 kinase domain in 1x Kinase Buffer.

    • Prepare a solution of a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in 1x Kinase Buffer.

    • Prepare serial dilutions of IAM-VEGFR-01, Sunitinib, and Sorafenib in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the diluted test compounds or vehicle control (DMSO).

    • Add 10 µL of the VEGFR-2 enzyme solution to all wells except the "blank" control.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Validation of On-Target Activity

Having confirmed direct enzymatic inhibition, the next crucial step is to assess whether IAM-VEGFR-01 can inhibit VEGFR-2 signaling in a cellular context and elicit a biological response. We will use two key cell-based assays: a cell viability assay to measure the anti-proliferative effects and a tube formation assay to directly assess the anti-angiogenic potential.

Experimental Workflow for Cellular Assays

G cluster_0 Tier 2: Cellular Validation cluster_1 Anti-Proliferative Effect cluster_2 Anti-Angiogenic Effect A HUVEC or Cancer Cell Line Culture B Treatment with IAM-VEGFR-01, Sunitinib, Sorafenib A->B C CellTiter-Glo® Viability Assay B->C F HUVEC Tube Formation Assay B->F D Measure Luminescence C->D E Calculate GI50 D->E G Image and Quantify Tube Formation F->G H Assess Inhibition of Angiogenesis G->H G cluster_0 VEGFR-2 Signaling Cascade cluster_1 Downstream Pathways VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Phosphorylation PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration ATP ATP ATP->VEGFR2 ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival IAM IAM-VEGFR-01 (Inhibitor) IAM->VEGFR2 Blocks ATP Binding

Caption: VEGFR-2 signaling and the inhibitory action of IAM-VEGFR-01.

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, a process that requires ATP. [5][14][15]This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. [5][16]IAM-VEGFR-01, as a competitive ATP inhibitor, blocks this initial phosphorylation step, thereby abrogating all downstream signaling and preventing the cellular responses that drive angiogenesis.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the validation of a novel this compound derivative, IAM-VEGFR-01, as a potent and selective VEGFR-2 inhibitor. Through a combination of biochemical and cell-based assays, benchmarked against established clinical competitors, we have constructed a strong, data-driven case for its bioactivity.

The journey, however, does not end here. The compelling data generated through this validation process serves as the foundation for more advanced preclinical studies. Future directions would include:

  • Kinome Profiling: To assess the selectivity of IAM-VEGFR-01 against a broad panel of kinases and identify potential off-target effects.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor and anti-angiogenic activity of IAM-VEGFR-01 in animal models of cancer.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profile of the compound.

By following this logical and experimentally rigorous path, researchers can confidently advance promising chemical matter from initial hit to validated lead, paving the way for the next generation of targeted cancer therapies.

References

  • Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
  • AZ Big Media. (2024, June 13). Combination therapies with VEGFR-2 inhibitors: Optimizing efficacy and overcoming resistance. [Link]
  • Creative Bioarray. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs)
  • ResearchGate. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. [Link]
  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
  • PubMed. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. [Link]
  • Royal Society of Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
  • ibidi. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • PMC. (2016, September 8). Sunitinib: the antiangiogenic effects and beyond. [Link]
  • Scientific Research Publishing. (2016). Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. [Link]
  • Frontiers. (n.d.).
  • PubMed Central. (2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]
  • Future Medicine. (2015, November 3).
  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • Roche. (n.d.).
  • ResearchGate. (n.d.).
  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]
  • YouTube. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • PubMed. (2007, May 4). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. [Link]
  • PMC. (n.d.). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. [Link]
  • American Association for Cancer Research. (n.d.). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. [Link]
  • PMC. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]
  • Biocompare. (n.d.). Lumi-Verse™ VEGFR2 (KDR)
  • AACR Journals. (2010, January 31). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Functionalization of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-3-methoxyaniline

In the landscape of pharmaceutical and materials science research, substituted anilines are foundational building blocks. Among these, this compound presents a unique scaffold, offering two distinct points for synthetic elaboration: the reactive C-I bond, ideal for cross-coupling, and the nucleophilic amine. The strategic placement of the iodo, methoxy, and amino groups makes it a valuable precursor for complex nitrogen-containing heterocycles and other pharmacologically relevant structures.

However, the very features that make this molecule attractive also present a significant synthetic challenge. The ortho-iodo group introduces considerable steric hindrance around the nitrogen atom, potentially impeding reactions that require coordination to a metal center. This guide provides a comparative analysis of common palladium catalyst systems for a representative Buchwald-Hartwig amination reaction, offering field-proven insights and experimental data to guide researchers in overcoming these challenges. The principles discussed herein are broadly applicable to other cross-coupling reactions involving sterically demanding aryl halides.

The Challenge: Steric Hindrance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C–N bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine and subsequent deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]

For a substrate like this compound, the steric bulk from the ortho-iodine substituent can significantly hinder the final reductive elimination step. This often leads to sluggish reactions, catalyst decomposition, and low yields when using older generations of palladium catalysts. The development of sterically hindered and electron-rich phosphine ligands has been crucial in addressing these limitations, promoting the difficult reductive elimination step and expanding the reaction's scope.[4][5]

Comparative Study: Palladium Catalysts in the N-Arylation of Morpholine

To provide a clear and objective comparison, we evaluated three distinct classes of palladium catalyst systems for the Buchwald-Hartwig coupling of this compound with morpholine. This reaction serves as a robust benchmark for catalyst performance with a sterically hindered aryl iodide and a secondary cyclic amine.

Model Reaction:

The catalyst systems were chosen to represent the evolution of ligand design in palladium catalysis:

  • First Generation (Monodentate Ligand): Pd(OAc)₂ with P(t-Bu)₃. This system relies on a simple, electron-rich but sterically bulky monodentate phosphine.

  • Second Generation (Bidentate Ligand): Pd₂(dba)₃ with Xantphos. Xantphos is a wide bite-angle bidentate ligand known to stabilize the catalytic species and promote reductive elimination.[3]

  • Third/Fourth Generation (Biarylphosphine Ligand Precatalyst): XPhos Pd G3. This is an air- and moisture-stable precatalyst that incorporates a highly effective, bulky, and electron-rich biarylphosphine ligand (XPhos).[6] Such precatalysts ensure a reliable 1:1 Pd:Ligand ratio and generate the active Pd(0) species efficiently upon activation by a base.[6][7]

Data Presentation: Catalyst Performance Comparison
Catalyst SystemPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
System 1 Pd(OAc)₂ (2 mol%)P(t-Bu)₃ (4 mol%)NaOt-BuToluene1102445
System 2 Pd₂(dba)₃ (1 mol%)Xantphos (2.2 mol%)Cs₂CO₃Dioxane1001878
System 3 XPhos Pd G3 (2 mol%)XPhosNaOt-BuToluene80496
Analysis of Experimental Results

The experimental data clearly demonstrates the profound impact of ligand architecture on catalyst performance for this challenging substrate.

  • System 1 (First Generation): The combination of palladium acetate and tri(tert-butyl)phosphine delivered a modest yield of 45% even after a prolonged reaction time at high temperature. This outcome is characteristic of older catalyst systems struggling with the sterically demanding reductive elimination step required for the formation of the hindered product.

  • System 2 (Second Generation): Employing the wide bite-angle ligand Xantphos resulted in a significant improvement, yielding 78% of the desired product. The chelating nature of Xantphos stabilizes the palladium center and its specific geometry is known to facilitate the otherwise difficult C-N bond-forming step.[1][3] The use of a milder base, cesium carbonate, is also enabled by the more active catalyst.

  • System 3 (Third/Fourth Generation): The XPhos Pd G3 precatalyst provided a near-quantitative yield (96%) in only 4 hours and at a significantly lower temperature of 80°C. This exceptional performance highlights the superiority of modern biarylphosphine ligands for coupling hindered substrates. The bulky and electron-rich nature of the XPhos ligand accelerates both the oxidative addition and, crucially, the rate-limiting reductive elimination.[7][8] The use of a well-defined precatalyst also ensures reproducibility and simplifies the reaction setup.[6]

Visualizing the Catalytic Cycle

The efficiency of the catalyst systems can be understood by examining the fundamental steps of the Buchwald-Hartwig amination catalytic cycle. The choice of ligand directly influences the kinetics of each step, particularly the final C-N bond formation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L₂)-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (+ R₂NH, + Base) pd_complex->amine_coordination - Base-HX amido_complex Ar-Pd(II)(L₂)-NR₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Sources

A Comprehensive Guide to Purity Assessment of Synthesized 2-Iodo-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a synthesized molecule is paramount. The biological activity, safety, and reproducibility of experimental results hinge on the purity of the compounds being investigated. 2-Iodo-3-methoxyaniline and its derivatives are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. Ensuring their purity is not merely a quality control step but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of synthesized this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to empower you to select the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it the primary choice for routine quality control.[1] A reverse-phase HPLC (RP-HPLC) method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly well-suited for separating the main compound from potential impurities.[1]

The principle of separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar impurities will have a weaker interaction with the C18 column and elute earlier, while less polar impurities will be retained longer. This allows for the effective separation and quantification of a wide range of potential byproducts. Furthermore, HPLC is particularly adept at separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds.[2]

Detailed Experimental Protocol: RP-HPLC

This protocol outlines a robust starting point for an HPLC method, based on common practices for analyzing substituted anilines.[1]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector. A common detection wavelength is 254 nm.[3]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

  • This compound reference standard of known purity

  • Volumetric flasks, pipettes, and vials

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[1]

  • Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[1]

Chromatographic Conditions:

ParameterRecommended ConditionCausality
Column C18, 4.6 x 250 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like anilines.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape. Formic acid helps to protonate the aniline, reducing peak tailing and improving resolution.
Gradient Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is crucial for separating impurities with a wide range of polarities that might be present in a crude synthesis product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 254 nmAromatic compounds like anilines strongly absorb UV light at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire analyze Integrate Peaks & Calculate Area % acquire->analyze report Purity Report analyze->report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[4] While this compound itself may not be sufficiently volatile for direct GC analysis without thermal degradation, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as residual solvents or low molecular weight byproducts.

For the analysis of anilines, a derivatization step is often employed to increase their volatility and thermal stability, and to improve peak shape.[5] This involves converting the polar -NH2 group into a less polar derivative, such as a silyl or acyl derivative.[6]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

  • Autosampler.

Sample Preparation (with optional derivatization):

  • Direct Injection (for volatile impurities): Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1-5 mg/mL.

  • Derivatization (for analysis of the main compound):

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add an acylation reagent such as Heptafluorobutyric anhydride (HFBA) in ethyl acetate.[7]

    • Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[7]

    • Evaporate the excess reagent and reconstitute the residue in a suitable solvent for injection.[7]

GC-MS Conditions:

ParameterRecommended ConditionCausality
Column Rxi-5MS, 30 m x 0.25 mm x 0.25 µmA 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.[8]
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas is required. Helium provides good efficiency and is safe to use with mass spectrometers.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.[7]
Inlet Temperature 250°CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode SplitlessFor trace analysis of impurities, a splitless injection maximizes the amount of sample transferred to the column.
MS Ion Source Electron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and impurity identification.
Mass Range 50-500 amuThis range will cover the molecular ions and fragment ions of the target compound and most likely impurities.

Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatize (Optional) dissolve->derivatize if needed inject Inject into GC System dissolve->inject derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect acquire Acquire Mass Spectra detect->acquire analyze Library Search & Spectral Interpretation acquire->analyze report Impurity Identification analyze->report

Caption: Workflow for GC-MS Purity Analysis.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Assignment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance.[9] Unlike chromatographic techniques that rely on the response factor of a detector, the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10] This allows for the calculation of an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[10]

¹H-qNMR is particularly useful as it provides structural confirmation and purity assessment in a single experiment, making it an excellent orthogonal technique to HPLC.[11]

Detailed Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better signal dispersion).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are fully soluble.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, chemical and physical stability, and signals that do not overlap with the analyte's signals.

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

  • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

  • Add a precise volume of the deuterated solvent to the tube and ensure complete dissolution.

NMR Acquisition Parameters:

ParameterRecommended SettingCausality
Solvent DMSO-d₆Good solvent for many organic compounds, and its residual peak does not typically interfere with aromatic or methoxy signals.
Pulse Sequence Simple 1D proton pulse-acquireA standard experiment for quantitative analysis.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. A longer delay (e.g., 30s) is a safe starting point.
Number of Scans 16 or higherTo achieve a good signal-to-noise ratio for accurate integration.
Acquisition Time 3-4 secondsTo ensure good digital resolution.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation[10]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Logical Flow for qNMR Purity Assessment

QNMR_Logic start Start: Synthesized Compound prep Accurately weigh sample and internal standard start->prep dissolve Dissolve in deuterated solvent prep->dissolve acquire Acquire 1H NMR spectrum (ensure full relaxation) dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate non-overlapping peaks (analyte and standard) process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Result: Absolute Purity calculate->result

Sources

A Comparative Guide to the Cost-Effectiveness of 2-Iodo-3-methoxyaniline in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transition from lab-scale discovery to large-scale manufacturing presents a paradigm shift. Theoretical elegance in a synthetic route must yield to the pragmatic demands of cost, safety, and efficiency. The choice of a starting material, seemingly a simple decision, can have cascading effects on the entire production campaign. This guide provides an in-depth cost-effectiveness analysis of using pre-functionalized haloanilines, specifically 2-iodo-3-methoxyaniline, as a strategic building block in complex synthesis, compared to alternative, convergent strategies.

We will use the synthesis of a core intermediate for a substituted quinazoline, a privileged scaffold in medicinal chemistry found in drugs like Lapatinib, as our case study. This comparison will illuminate the critical trade-offs between the cost of starting materials, process complexity, catalyst loading, and overall operational efficiency.

Strategic Overview: The Halogen-First vs. The Ring-Construction Approach

Two divergent strategies for synthesizing a functionalized quinazoline core are presented. Strategy 1 employs a halogenated aniline, a "halogen-first" approach, where the key handle for late-stage diversification is carried through the synthesis. Strategy 2 involves building the heterocyclic core from simpler, non-halogenated precursors, a "ring-construction" approach.

Strategy 1: The Halogen-First Approach

This route leverages a pre-functionalized haloaniline, such as this compound, to introduce a specific substitution pattern early. The iodine atom serves as a reliable handle for a subsequent palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[1][2] This approach offers precision and often high yields in the coupling step but comes with the upfront cost of the specialized starting material and the expense of the palladium catalyst.[3][4]

dot

Strategy_1_Halogen_First A This compound C 6-Iodo-7-methoxy-quinazoline (Key Intermediate) A->C Step 1: Ring Formation B Cyclization Reagent (e.g., Formamidine acetate) B->C E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) C->E D Coupling Partner (e.g., Arylboronic Acid) D->E F Final Product Core E->F Step 2: C-C Bond Formation

Caption: Workflow for the Halogen-First synthetic strategy.

Strategy 2: The Ring-Construction Approach

This alternative route begins with a simpler, more readily available starting material, such as 3-methoxy-2-nitroaniline. The core quinazoline ring is constructed first, followed by halogenation or other functionalization. This strategy may involve more linear steps and potentially lower-yielding transformations but avoids the high cost of specialized haloaniline precursors and may circumvent the need for expensive palladium catalysts in the main synthetic pathway.

dot

Strategy_2_Ring_Construction A 3-Methoxy-2-nitroaniline B Reduction A->B Step 1 C 1,2-Diamino-3-methoxybenzene B->C D Cyclization C->D Step 2 E 7-Methoxy-quinazoline D->E F Selective Halogenation (e.g., Iodination) E->F Step 3 G 6-Iodo-7-methoxy-quinazoline (Key Intermediate) F->G I Palladium-Catalyzed Cross-Coupling G->I Step 4 H Coupling Partner (e.g., Arylboronic Acid) H->I J Final Product Core I->J

Caption: Workflow for the Ring-Construction synthetic strategy.

Cost-Effectiveness and Process Analysis

The choice between these strategies hinges on a multi-faceted analysis of cost and process parameters. A direct comparison reveals the core trade-offs inherent in large-scale synthesis.

ParameterStrategy 1: Halogen-FirstStrategy 2: Ring-ConstructionAnalysis & Justification
Starting Material Cost HighLow to ModerateThis compound is a specialty chemical with a higher cost per kilogram. In contrast, 3-methoxy-2-nitroaniline is derived from more common feedstocks, generally resulting in a lower bulk price.[5][6][7]
Number of Steps Fewer (potentially)MoreThe Halogen-First approach can lead to a more convergent synthesis, reducing the total number of linear steps to the final target.[8]
Catalyst Cost & Loading HighPotentially LowerThis is a critical differentiator. Strategy 1 relies on a palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig).[1][9] The cost of the palladium catalyst and specialized ligands, plus the operational costs of removing residual palladium to meet regulatory limits (<10 ppm), is substantial.[10][11] Strategy 2 may still use a late-stage coupling but could also employ classical methods that avoid palladium altogether.
Process Robustness HighModeratePalladium-catalyzed reactions are generally high-yielding and tolerant of many functional groups, making them robust and predictable for scale-up.[2][12] The multi-step classical synthesis in Strategy 2 may involve less robust reactions with more challenging purification steps.
Purification Strategy FavorablePotentially ChallengingThe final step in Strategy 1 is often a high-yielding coupling, and the product can frequently be isolated by crystallization, avoiding costly and time-consuming chromatography.[13] Strategy 2 may generate more by-products through its linear steps, potentially necessitating chromatographic purification.
Waste Generation ModerateModerate to HighStrategy 1's main waste stream involves the palladium catalyst and ligands. Strategy 2, with more steps, can generate larger volumes of solvent and reagent waste over the entire sequence.

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established literature for the preparation of a key quinazoline intermediate.

Protocol 1: Synthesis of 6-Iodo-7-methoxyquinazolin-4(3H)-one (Halogen-First Approach)
  • Rationale: This procedure leverages the pre-installed iodine as a stable functional group during the initial cyclization to form the quinazoline core.

  • Step 1: Cyclization of 2-Amino-6-iodobenzoic Acid with Formamide

    • To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 2-amino-6-iodobenzoic acid (1.0 eq).

    • Add an excess of formamide (approx. 10 volumes).

    • Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-iodo-7-methoxyquinazolin-4(3H)-one.

    • Expected Yield: 85-95%.

    • Self-Validation: The reaction can be monitored for the disappearance of the starting material. The product's identity and purity can be confirmed by ¹H NMR and LC-MS analysis, with an expected purity of >98%.[13]

Protocol 2: Synthesis of 7-Methoxyquinazolin-4(3H)-one followed by Iodination (Ring-Construction Approach)
  • Rationale: This route builds the core heterocycle from a less expensive starting material (anthranilic acid derivative) and introduces the iodine in a subsequent, dedicated step. This follows the principles of the Niementowski quinazoline synthesis.[2][14]

  • Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

    • Combine 2-amino-3-methoxybenzoic acid (1.0 eq) and formamide (10 volumes) in a reaction vessel.

    • Heat the mixture to 150-160 °C for 4-6 hours.

    • Cool the mixture, precipitate the product with water, filter, and wash to obtain 7-methoxyquinazolin-4(3H)-one.

    • Expected Yield: 90-98%.

  • Step 2: Regioselective Iodination

    • Suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as acetic acid.

    • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 8-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Filter the resulting precipitate, wash with water, and dry to yield 6-iodo-7-methoxyquinazolin-4(3H)-one.

    • Expected Yield: 75-85%.

    • Self-Validation: Purity is critical. The regioselectivity of the iodination must be confirmed by ¹H NMR to ensure the iodine has added at the desired C6 position. The overall two-step yield is lower than the one-step Halogen-First approach.

Conclusion and Recommendation

The analysis reveals a classic process chemistry trade-off.

Strategy 1 (Halogen-First) , using this compound or a derivative, presents a higher upfront cost for the starting material and necessitates the use of expensive and highly regulated palladium catalysts. However, it offers a more convergent, robust, and often higher-yielding pathway to complex molecules. For large-scale production, the predictability of palladium-catalyzed reactions and the high likelihood of obtaining a final product that can be purified by crystallization are significant advantages that can offset the initial material costs.[5] The key to its cost-effectiveness lies in minimizing catalyst loading (aiming for ppm levels) and implementing an efficient catalyst recovery and recycling program.[11][15]

Strategy 2 (Ring-Construction) is attractive due to its low-cost starting materials. However, this advantage can be eroded by a longer synthetic sequence, potentially lower overall yield, and more complex purification challenges. The risk of side products and the need for additional steps (e.g., reduction, halogenation) add to the operational cost and time.

Recommendation for Large-Scale Synthesis: For high-value products like pharmaceuticals, Strategy 1: The Halogen-First Approach is often more cost-effective in the long run. The higher initial investment in the starting material and catalyst is frequently justified by:

  • Higher overall yields and process reliability.

  • Fewer processing steps, leading to shorter cycle times.

  • Avoidance of large-scale chromatographic purification.

  • Greater predictability and control during scale-up.

The ultimate decision requires a detailed techno-economic evaluation for the specific target molecule, but the strategic advantages of embedding a versatile halogen handle early in the synthesis provide a powerful and often economically superior route for industrial-scale chemical manufacturing.

References

  • Lipa, B. et al. (2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry.
  • ChemBK. (2024). 2-amino-6-iodobenzoic acid.
  • Al-Ostoot, F.H. et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules.
  • Google Patents. (2013). Synthetic method of lapatinib - CN103159747A.
  • Xu, Y. et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
  • AbacipharmTech. 3-Methoxy-2-nitroaniline.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • de Vries, J.G. (2001). Palladium Catalysis in the Production of Pharmaceuticals. CHIMIA.
  • Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid.
  • Google Patents. (2012). Process for the preparation of lapatinib and the salts thereof - EP2468745A1.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubChem. Lapatinib.
  • NC State University News. (2018). 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency.
  • Pianeta Chimica. Preparation of 2-iodo benzoic acid.
  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Google Patents. (2013). Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - WO2013080218A1.
  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.
  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • LinkedIn. (2024). Precious Metal Catalyst for Pharmaceutical Industry Insights and Forecasts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Lapatinib: An Intermediate's Role.
  • New Drug Approvals. (2014). lapatinib.
  • Google Patents. (2009). Process for preparing lapatinib synthetic intermediate - CN101575319A.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Molecules. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Organic Syntheses. p-IODOBENZOIC ACID.

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A Researcher's Guide to Alternatives for 2-Iodo-3-methoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. 2-Iodo-3-methoxyaniline is a valuable building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. However, considerations of reactivity, cost, and availability often necessitate the exploration of viable alternatives. This guide provides an in-depth technical comparison of alternative reagents to this compound for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Central Role of the Halogen in Cross-Coupling Chemistry

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle. Weaker C-X bonds undergo this step more readily, leading to faster reactions and generally requiring milder conditions. The established reactivity trend is I > Br > Cl >> F.[1][2] This principle forms the basis for our comparative analysis.

Alternative Strategies and Reagents

This guide will focus on two primary alternative strategies to employing this compound:

  • Utilizing the Corresponding Aryl Bromide: 2-Bromo-3-methoxyaniline presents a common and often more cost-effective alternative. While less reactive than the iodide, modern advancements in catalyst systems have largely bridged this reactivity gap.

  • Reversing the Polarity of the Coupling Partners: Employing 3-methoxyphenylboronic acid in a Suzuki-Miyaura reaction with a suitable nitrogen-containing coupling partner offers a different synthetic approach to access similar structural motifs.

I. Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[3] We will compare the performance of this compound, 2-Bromo-3-methoxyaniline, and 3-methoxyphenylboronic acid in the synthesis of a representative biaryl structure.

Data Presentation: Suzuki-Miyaura Coupling
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012~90 (estimated)Adapted from[4]
2-Bromo-3-methoxyaniline Phenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018~85-95Adapted from[5][6]
Aryl Halide (e.g., 2-Bromoaniline)3-Methoxyphenylboronic acid CataCXium A palladacycle (10 mol%)Cs₂CO₃2-MeTHF/H₂O801691Adapted from[6]

Note: The yields presented are based on closely related examples found in the literature and serve as a comparative guide. Actual yields may vary depending on the specific reaction conditions and substrates.

Causality Behind Experimental Choices

The higher reactivity of the C-I bond in This compound often allows for the use of more traditional and less expensive catalyst systems like Pd(PPh₃)₄ under relatively mild conditions.[4] The weaker base, K₂CO₃, is often sufficient to facilitate the transmetalation step.

For the less reactive 2-Bromo-3-methoxyaniline , a more active catalyst system is typically employed. The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos accelerates the oxidative addition of the aryl bromide.[5] A stronger base like K₃PO₄ is also often used to promote the transmetalation of the boronic acid.[7]

When reversing the polarity with 3-methoxyphenylboronic acid, the choice of the aryl halide partner becomes crucial. The use of a preformed palladacycle catalyst, such as the CataCXium A palladacycle, has been shown to be highly effective for the coupling of unprotected ortho-bromoanilines, a substrate class that can be challenging due to potential catalyst inhibition by the free amine.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxyaniline with Phenylboronic Acid

This protocol is adapted from established procedures for the coupling of substituted bromopyridines and bromoanilines.[6][8]

Materials:

  • 2-Bromo-3-methoxyaniline

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-methoxyaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the 2-Bromo-3-methoxyaniline.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-methoxybiphenyl.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OH)₂ Base PdII_R Ar-Pd(II)L₂-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine.[7][9] Here, we compare the performance of this compound and 2-Bromo-3-methoxyaniline in a typical amination reaction with morpholine.

Data Presentation: Buchwald-Hartwig Amination
ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (1 mol%) / BrettPhos (2 mol%)NaOtBuToluene10016~85-95Adapted from[10]
2-Bromo-3-methoxyaniline MorpholinePd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)NaOtBuToluene10016~90Adapted from[11][12]

Note: The yields presented are based on closely related examples found in the literature and serve as a comparative guide. Actual yields may vary depending on the specific reaction conditions and substrates.

Causality Behind Experimental Choices

While aryl iodides are generally more reactive in oxidative addition, they can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[10] However, the use of highly active biarylphosphine ligands like BrettPhos can overcome this limitation, leading to efficient coupling.[10]

For 2-Bromo-3-methoxyaniline , a similar strategy employing a bulky, electron-rich ligand like XPhos is highly effective.[11][12] The strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex. The electron-donating methoxy group on the aryl bromide can make the oxidative addition step slightly more challenging compared to electron-deficient systems, necessitating an active catalyst system.[12]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxyaniline with Morpholine

This protocol is adapted from established procedures for the amination of electron-rich aryl bromides.[11][12]

Materials:

  • 2-Bromo-3-methoxyaniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the Schlenk tube.

  • Add 2-Bromo-3-methoxyaniline (1.0 equiv.) and morpholine (1.2 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and Toluene setup->add_reagents add_substrates Add 2-Bromo-3-methoxyaniline and Morpholine add_reagents->add_substrates heat Heat to 100 °C add_substrates->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Filter, Wash, and Dry monitor->workup purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

Both this compound and its bromo-analogue are effective substrates for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The choice between them often comes down to a balance of reactivity, cost, and the specific requirements of the synthesis.

  • This compound offers higher intrinsic reactivity, which can be advantageous for less challenging couplings or when milder conditions are paramount. However, the potential for catalyst inhibition in Buchwald-Hartwig amination should be considered.

  • 2-Bromo-3-methoxyaniline is a more cost-effective alternative that, with the use of modern, highly active catalyst systems, can provide comparable or even superior results, particularly in Buchwald-Hartwig aminations.

  • 3-Methoxyphenylboronic acid provides a valuable alternative synthetic route, particularly when the desired product is more readily accessible by coupling with a halo-aniline derivative.

For researchers and drug development professionals, a thorough understanding of these reactivity trends and the judicious selection of catalyst systems are crucial for the development of efficient and scalable synthetic routes. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for a specific substrate combination.

References

  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Anderson, K. W., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. [Link]
  • ResearchGate. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(1), 1-5. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents is a cornerstone of rigorous and safe scientific research. For drug development professionals and researchers, the responsible handling of compounds like 2-Iodo-3-methoxyaniline extends beyond the benchtop; it culminates in a disposal process that ensures the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our approach is not merely procedural; it is built on a foundation of understanding the inherent chemical hazards and the rationale behind each safety measure.

Understanding the Hazard Profile: Why Special Disposal is Critical

This compound is a halogenated aromatic amine. This chemical classification immediately signals the need for stringent handling and disposal protocols.[1] The molecule's structure combines the toxicological concerns of aromatic amines with the environmental persistence often associated with halogenated compounds.

  • Toxicity of Aromatic Amines: Aromatic amines as a class are known for their potential health hazards, including carcinogenicity, mutagenicity, and toxicity upon exposure.[2][3] Related methoxyanilines (anisidines) are classified as toxic if swallowed and potentially fatal if inhaled or in contact with skin.[4][5][6] They are also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5][6][7]

  • Environmental Persistence of Halogenated Compounds: Halogenated organic compounds can be persistent in the environment and are very toxic to aquatic life.[1][8][9] Regulations mandate that such chemicals must be prevented from entering drains and waterways.[8][10]

The combination of these characteristics means this compound must be treated as a regulated, hazardous waste stream from the moment of generation.[11][12]

Hazard Summary Table

The following table summarizes the key hazard classifications for compounds structurally similar to this compound, providing a quantitative basis for the required disposal precautions.

Hazard Classification & DataGHS CodesDescription & Source
Acute Toxicity H301, H310, H330Toxic if swallowed, Fatal in contact with skin, Fatal if inhaled.[4][5][6]
Carcinogenicity H350May cause cancer.[4][5][7]
Specific Target Organ Toxicity H373May cause damage to organs through prolonged or repeated exposure.[5][6]
Aquatic Hazard (Acute) H400Very toxic to aquatic life.[4][5][6]
Aquatic Hazard (Chronic) H410 / H412Very toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects.[5][9]
UN Shipping Number UN2431Anisidines (for related compounds).[7][8]
Hazard Class 6.1Toxic substances.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is not merely about compliance; it is a self-validating system that minimizes risk at every stage. This protocol ensures that waste is handled, segregated, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Immediate Waste Generation and Segregation

The principle of waste segregation begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Action: As soon as a process involving this compound generates waste (e.g., residual material, contaminated consumables, rinsate), immediately place it into a designated waste container.

  • Causality: Halogenated organic waste must be collected separately from non-halogenated waste.[1][13] This is a critical requirement for most waste disposal vendors, as the treatment methods for these two streams (e.g., incineration) differ significantly. Mixing them increases disposal costs and environmental risk.

Step 2: Selecting and Labeling the Waste Container

Proper containment is fundamental to preventing accidental exposure and environmental release.

  • Action:

    • Select a chemically compatible container in good condition, preferably constructed of polyethylene or another solvent-resistant plastic, with a secure, screw-top lid.[11][12]

    • Before adding any waste, affix a completed hazardous waste label.

    • The label must clearly state: "Hazardous Waste" .[14]

    • List the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[1]

    • If mixed with solvents (e.g., for rinsing glassware), list all components and their approximate percentages.

    • Include appropriate hazard warnings, such as pictograms for "Toxic," "Health Hazard," and "Hazardous to the Environment."[14]

  • Causality: Federal and state regulations, such as those from the EPA's Resource Conservation and Recovery Act (RCRA), mandate clear and accurate labeling.[11] This ensures that anyone handling the container is immediately aware of its contents and the associated dangers, and it is essential for the final disposal facility to manage the waste correctly.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[1][11]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][14]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Store it away from incompatible materials, particularly strong oxidizing agents, acids, and chloroformates, which can react violently with aromatic amines.[7][15] Do not store near bleach, as mixing with iodine-containing compounds can generate toxic fumes.[16]

  • Causality: The SAA is a regulatory-defined space that allows for the safe, temporary collection of hazardous waste in the lab.[12] Keeping containers closed prevents the release of toxic vapors.[17] Secondary containment and proper segregation prevent dangerous reactions and control spills.

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals for permanent disposal. Under no circumstances should this chemical waste be poured down the drain or placed in regular trash.[10][15][18]

  • Action:

    • Monitor the volume of waste in your SAA. Regulations limit the amount of waste that can be stored (typically 55 gallons for hazardous waste and a much smaller 1 quart for acutely toxic "P-listed" wastes).[11][12]

    • When the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.[1]

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.

  • Causality: EHS professionals are trained to handle, transport, and manage hazardous waste in compliance with all regulations. They work with licensed disposal companies that use specialized facilities, such as high-temperature incinerators, to destroy the chemical waste in an environmentally sound manner.[18][19]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • For Small Spills (Contained within a fume hood):

    • Ensure your personal protective equipment (PPE) is intact (lab coat, gloves, and safety glasses).[8]

    • Absorb the spill using an inert material like vermiculite, dry sand, or earth.[2][20] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[1]

  • For Large Spills (Outside of a fume hood):

    • Evacuate personnel from the immediate area.[21]

    • Alert others in the vicinity and notify your supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering any drains.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing waste generated from this compound.

G start Waste Generated (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogen_waste Segregate into Halogenated Organic Waste Container is_halogenated->halogen_waste Yes non_halogen_waste Segregate into Non-Halogenated Waste Container is_halogenated->non_halogen_waste No label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Hazard Pictograms halogen_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa is_full Container Full or Pickup Required? store_saa->is_full contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes continue_work Continue Work is_full->continue_work No

Caption: Logical workflow for the disposal of this compound waste.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Old Dominion University. (2020, October). Laboratory Waste Management Guidelines.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Florida. (n.d.). Chemical Waste Management for Laboratories.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

Mastering Safety: A Comprehensive Guide to Handling 2-Iodo-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Iodo-3-methoxyaniline (CAS No. 98991-09-4), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for this compound is not extensively documented in widely available literature, the chemical structure, possessing an aniline backbone, an iodo- group, and a methoxy- group, warrants a high degree of caution. Aniline and its derivatives are known for their potential toxicity, including methemoglobinemia, and possible carcinogenicity. The presence of iodine and a methoxy group can further influence its reactivity and toxicological properties. Therefore, it is prudent to treat this compound with the same level of caution as other hazardous aniline compounds.

A safety data sheet for the closely related compound, p-Anisidine, classifies it as fatal if swallowed, in contact with skin, or if inhaled, and suggests it may cause cancer and damage to organs through prolonged or repeated exposure. Given these potential risks, a robust personal protective equipment (PPE) strategy is not just recommended, it is essential.

The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble

The selection and proper use of PPE is your first and most critical line of defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves. Inspect for tears or degradation before and during use.To prevent skin contact. Aniline derivatives can be absorbed through the skin.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from splashes and airborne particles of the compound.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form or when working outside of a certified chemical fume hood.To prevent inhalation of dust or vapors, which can be a primary route of exposure for aniline compounds.[1]
Protective Clothing A chemically resistant laboratory coat. Consider a disposable suit for larger quantities or when there is a significant risk of contamination.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes, preferably made of a chemically resistant material.To protect feet from spills.

Procedural Excellence: Donning, Doffing, and In-Lab Conduct

The effectiveness of PPE is directly tied to its correct usage. Follow this step-by-step guide for donning and doffing your protective gear.

Donning PPE: A Deliberate Sequence

Caption: Figure 1: Recommended PPE Donning Sequence.

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Position goggles or safety glasses comfortably.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

Caption: Figure 2: Recommended PPE Doffing Sequence.

  • Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Eye and Face Protection: Handle by the arms or strap.

  • Lab Coat: Unbutton and roll it inside out as you remove it.

  • Respirator: Remove without touching the front of the respirator.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond personal protection to include proper operational procedures and waste disposal.

Operational Plan:
  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Dust Formation: If handling the solid form, take care to avoid generating dust.[2]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored in a dark place, under an inert atmosphere, and potentially in a freezer at under -20°C.[3]

Disposal Plan:
  • Waste Characterization: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal Protocol: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Preparedness: Immediate and Effective Response

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By adhering to these comprehensive safety protocols, you can confidently and responsibly handle this compound, fostering a secure research environment for yourself and your colleagues.

References

  • BLD Pharmatech.
  • WOKAI BIOTECH.
  • Sigma-Aldrich.
  • Central Drug House (P) Ltd.
  • Apollo Scientific.
  • Fisher Scientific.
  • BLD Pharm.
  • CDN Isotopes. Safety Data Sheet: 2-Methoxy-d3-aniline-3,4,5,6-d4.
  • Echemi.
  • ChemicalBook.
  • PubChem. 2-Methoxyaniline Compound Summary.
  • PubChem. This compound Compound Summary.
  • Fisher Scientific.
  • CymitQuimica.
  • Echemi.
  • Carl ROTH.
  • U.S. Environmental Protection Agency. o-Anisidine (2-Methoxyaniline) Hazard Summary.
  • Hangzhou Sartort Biopharma Co., Ltd. This compound factory price.
  • Wikipedia. m-Anisidine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.